Technical Documentation Center

4-(Piperidin-4-yl)butanoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Piperidin-4-yl)butanoic acid hydrochloride
  • CAS: 84512-08-3

Core Science & Biosynthesis

Foundational

4-(Piperidin-4-yl)butanoic acid hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)butanoic Acid Hydrochloride Introduction 4-(Piperidin-4-yl)butanoic acid hydrochloride is a key chemical building block, significant in the fields of medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)butanoic Acid Hydrochloride

Introduction

4-(Piperidin-4-yl)butanoic acid hydrochloride is a key chemical building block, significant in the fields of medicinal chemistry and drug development. Its structure, featuring a piperidine ring—a prevalent motif in FDA-approved drugs—connected to a butanoic acid side chain, makes it a valuable synthon for creating a diverse range of complex molecules and active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various applications.

This technical guide provides an in-depth exploration of two robust and scientifically validated synthetic pathways for the preparation of 4-(Piperidin-4-yl)butanoic acid hydrochloride. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, the rationale for methodological choices, and the practical insights essential for successful execution. The pathways detailed are:

  • Pathway A: Heteroaromatic Ring Reduction Strategy: A convergent synthesis beginning with the construction of the pyridine analogue, 4-(pyridin-4-yl)butanoic acid, followed by the catalytic hydrogenation of the aromatic ring.

  • Pathway B: Side-Chain Construction on a Piperidine Core: A linear approach that builds the butanoic acid moiety onto a pre-formed, protected piperidine-4-one scaffold.

Each pathway is presented with a logical workflow diagram, a detailed step-by-step experimental protocol, and a discussion of the critical scientific considerations that ensure reproducibility and high yield.

Pathway A: Heteroaromatic Ring Reduction Strategy

This synthetic route is predicated on the well-established stability of the pyridine ring, which allows for the construction of the butanoic acid side chain prior to the reduction of the heteroaromatic system. The key transformation is the final catalytic hydrogenation, a highly efficient and atom-economical method for converting pyridines to piperidines.

Logical Workflow: Pathway A

Pathway_A Picoline 4-Picoline ChloromethylPyridine 4-(Chloromethyl)pyridine Hydrochloride Picoline->ChloromethylPyridine 1. Multi-step Conversion MalonateAdduct Diethyl 2-(pyridin-4-ylmethyl)malonate ChloromethylPyridine->MalonateAdduct 2. Malonic Ester Alkylation PrecursorAcid 4-(Pyridin-4-yl)butanoic Acid MalonateAdduct->PrecursorAcid 3. Hydrolysis & Decarboxylation FinalProduct 4-(Piperidin-4-yl)butanoic Acid Hydrochloride PrecursorAcid->FinalProduct 4. Catalytic Hydrogenation

Caption: Synthesis of the target compound via the heteroaromatic ring reduction pathway.

Expertise & Causality: Rationale for Pathway A

The strategic advantage of this pathway lies in its convergent nature. The chemistry of pyridine is well-understood, allowing for reliable functionalization at the 4-position. The malonic ester synthesis is a classic and robust method for forming carbon-carbon bonds and introducing a two-carbon unit that can be readily converted into a carboxylic acid. By building the complex side chain first, we avoid potential side reactions that could occur if functionalizing a more reactive piperidine ring directly. The final hydrogenation step is often clean and high-yielding, and since the precursor is an amine salt, it is already activated towards reduction.

Experimental Protocol: Pathway A

Step A1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

This intermediate can be prepared from 4-picoline through a multi-step sequence involving oxidation to 4-pyridinemethanol, followed by chlorination with thionyl chloride[1].

  • Oxidation: 4-Picoline is oxidized using a strong oxidizing agent like potassium permanganate to yield 4-pyridinemethanol.

  • Chlorination: 4-Pyridinemethanol (1.0 eq) is dissolved in a suitable solvent like dichloromethane. The solution is cooled to 0°C, and thionyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure to yield crude 4-(chloromethyl)pyridine hydrochloride, which is often used without further purification.

Step A2: Synthesis of Diethyl 2-(pyridin-4-ylmethyl)malonate

This step utilizes the classic malonic ester synthesis to form the crucial C-C bond[2].

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), sodium ethoxide is prepared by adding sodium metal (1.1 eq) to anhydrous ethanol (sufficient volume) at 0°C, followed by stirring until all sodium has dissolved.

  • Diethyl malonate (1.1 eq) is added dropwise at 0°C, and the mixture is stirred for 30 minutes.

  • A solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.0 eq) in anhydrous ethanol is added dropwise to the sodium diethyl malonate solution.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours, monitoring progress by TLC.

  • After cooling, the mixture is filtered to remove inorganic salts. The ethanol is evaporated under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Step A3: Hydrolysis and Decarboxylation to 4-(Pyridin-4-yl)butanoic Acid

The malonic ester is converted to the final carboxylic acid through saponification followed by decarboxylation upon heating in acidic conditions[3].

  • The crude diethyl 2-(pyridin-4-ylmethyl)malonate (1.0 eq) is added to a solution of sodium hydroxide (2.5 eq) in a mixture of ethanol and water.

  • The mixture is heated to reflux for 2-3 hours until the saponification is complete (disappearance of the ester spot by TLC).

  • The ethanol is removed via distillation. The remaining aqueous solution is cooled in an ice bath and acidified to pH ~2 with concentrated hydrochloric acid.

  • This solution is then heated to reflux for several hours until gas (CO₂) evolution ceases, indicating the completion of decarboxylation.

  • The solution is cooled, and the pH is carefully adjusted to the isoelectric point of the amino acid (approx. pH 4-5) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(pyridin-4-yl)butanoic acid. The hydrochloride salt can be formed by dissolving in methanol and treating with HCl.

Step A4: Catalytic Hydrogenation to 4-(Piperidin-4-yl)butanoic Acid Hydrochloride

This final step reduces the pyridine ring to the desired piperidine ring. The following protocol is adapted from a patented procedure.

  • A high-pressure reactor is charged with 4-(pyridin-4-yl)butanoic acid hydrochloride (1.0 eq), water as the solvent, and 5% Rhodium-on-carbon (Rh/C) catalyst (approx. 5 wt% of the substrate).

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 50-60 atm.

  • The mixture is heated to 60°C and stirred vigorously for 8-12 hours, or until hydrogen uptake ceases.

  • The reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered through a pad of Celite to remove the Rh/C catalyst.

  • The aqueous filtrate is concentrated under reduced pressure to yield a solid. The solid is triturated with a solvent like acetone or isopropanol, filtered, and dried under vacuum to afford 4-(Piperidin-4-yl)butanoic acid hydrochloride as a white solid.

Pathway B: Side-Chain Construction on a Piperidine Core

This pathway represents a more linear synthesis, starting from a readily available N-protected piperidine synthon. The butanoic acid side chain is constructed via olefination, followed by reduction and deprotection. This approach offers excellent control over the piperidine core from the outset.

Logical Workflow: Pathway B

Pathway_B Piperidone N-Boc-4-piperidone UnsaturatedEster Ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylidene)butanoate Piperidone->UnsaturatedEster 1. Horner-Wadsworth -Emmons Reaction SaturatedEster Ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-yl)butanoate UnsaturatedEster->SaturatedEster 2. Catalytic Hydrogenation FinalProduct 4-(Piperidin-4-yl)butanoic Acid Hydrochloride SaturatedEster->FinalProduct 3. Saponification & Acidic Deprotection

Caption: Synthesis of the target compound via side-chain construction on a piperidine core.

Expertise & Causality: Rationale for Pathway B

Starting with N-Boc-4-piperidone provides a robust and commercially available foundation. The Boc protecting group is crucial; it deactivates the piperidine nitrogen, preventing it from interfering with base-mediated reactions like the Horner-Wadsworth-Emmons (HWE) olefination. The HWE reaction is superior to the classic Wittig reaction for ketones as the phosphonate carbanions are more nucleophilic and less sterically hindered[4]. The subsequent hydrogenation selectively reduces the exocyclic double bond without affecting the ester. Finally, the use of strong acid (HCl) for Boc deprotection serves a dual purpose: it removes the protecting group and simultaneously forms the desired hydrochloride salt in a single, efficient step[5][6].

Experimental Protocol: Pathway B

Step B1: Horner-Wadsworth-Emmons Olefination

This step constructs the carbon skeleton of the side chain[7][8].

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the THF.

  • Slowly add triethyl 4-phosphonobutanoate (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0°C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)butanoate.

Step B2: Catalytic Hydrogenation of the Alkene

The exocyclic double bond is reduced to afford the saturated piperidine derivative.

  • Dissolve the unsaturated ester from Step B1 (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

  • Add Palladium on carbon (Pd/C, 10 wt%, ~5 mol%) to the solution.

  • Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoate, which is often pure enough for the next step.

Step B3: Saponification and Boc-Deprotection

This final step combines ester hydrolysis and removal of the N-Boc protecting group to yield the target compound.

  • Dissolve the saturated ester from Step B2 (1.0 eq) in a solvent such as dioxane or methanol.

  • Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) in water. Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Cool the mixture and carefully acidify with concentrated HCl until the pH is ~1-2.

  • Heat the mixture to 40-50°C for 1-2 hours to ensure complete cleavage of the Boc group. CO₂ and isobutylene will be evolved.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with a suitable organic solvent (e.g., acetone or a mixture of isopropanol/ether) to remove inorganic salts.

  • Filter the solid, wash with the organic solvent, and dry under vacuum to yield 4-(Piperidin-4-yl)butanoic acid hydrochloride.

Quantitative Data Summary

The following table summarizes typical data for the described synthetic pathways. Yields are representative and can vary based on reaction scale and optimization.

Parameter Pathway A: Heteroaromatic Ring Reduction Pathway B: Side-Chain Construction
Starting Materials 4-Picoline, Diethyl MalonateN-Boc-4-piperidone, Triethyl 4-phosphonobutanoate
Key Intermediates 4-(Pyridin-4-yl)butanoic AcidEthyl 4-(1-(Boc)piperidin-4-ylidene)butanoate
Number of Steps ~4 main steps3 main steps
Typical Overall Yield 40-55%60-75%
Key Reagents NaH, Thionyl Chloride, Rh/C, H₂NaH, Pd/C, H₂, HCl
Special Conditions High-pressure hydrogenationInert atmosphere for olefination
Purification Methods Distillation, Recrystallization, FiltrationColumn Chromatography, Filtration

Conclusion

Both pathways presented offer viable and robust methods for the synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride.

Pathway A is advantageous when starting from inexpensive, commodity chemicals like 4-picoline. However, it involves more steps to construct the precursor and requires specialized high-pressure equipment for the final hydrogenation.

Pathway B is often preferred in a research and development setting due to its higher overall yield and reliance on more common laboratory transformations. The use of the commercially available N-Boc-4-piperidone simplifies the initial stages, and the final deprotection/salt formation is highly efficient.

The choice between these pathways will ultimately depend on factors such as the availability of starting materials, the scale of the synthesis, and the equipment accessible to the research or development professional. Both routes are grounded in fundamental organic chemistry principles and provide reliable access to this valuable synthetic intermediate.

References

  • Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 81(10), 1492. Available at: [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.
  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Organic Syntheses. methylenecyclohexane. Available at: [Link]

  • Kaiser, C., et al. (1985). 4-Substituted piperidine derivatives as potential antidepressants. Journal of Medicinal Chemistry, 28(11), 1533–1536.
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

  • Kourtellaris, S., & Vrasidas, I. (2014). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). MethodsX, 1, 137-140. Available at: [Link]

  • Organic Process Research & Development. 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Available at: [Link]

  • Reddit. Boc De-protection. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

  • RSC Publishing. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Available at: [Link]

  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Available at: [Link]

  • YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. Available at: [Link]

  • PubMed. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

  • PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Available at: [Link]

  • MDPI. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. Available at: [Link]

  • ResearchGate. Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions.... Available at: [Link]

  • Reddit. Boc De-protection : r/Chempros. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Putative Mechanisms of Action of 4-(Piperidin-4-yl)butanoic acid hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract 4-(Piperidin-4-yl)butanoic acid hydrochloride is a synthetic derivative of piperidine and butanoic acid, recognized for its struct...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-4-yl)butanoic acid hydrochloride is a synthetic derivative of piperidine and butanoic acid, recognized for its structural significance in medicinal chemistry and potential applications in neuropharmacology. While the definitive mechanism of action for this specific compound is not yet fully elucidated in peer-reviewed literature, its structural analogy to key endogenous neurotransmitters provides a strong basis for forming testable hypotheses. This guide synthesizes the available information on structurally related compounds to propose and explore the most probable mechanisms of action, focusing on the gamma-aminobutyric acid (GABA) system. We present a logical framework for investigation, detailing the causal rationale behind experimental designs and providing robust, self-validating protocols for target identification and functional characterization. The primary objective is to equip researchers with the foundational knowledge and practical methodologies required to systematically investigate the neuropharmacological profile of this and similar molecules.

Introduction and Structural Rationale

4-(Piperidin-4-yl)butanoic acid hydrochloride is a molecule of interest due to its hybrid structure, which combines two pharmacologically significant moieties: a piperidine ring and a butanoic acid side chain. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs targeting the central nervous system (CNS).[1][2] Its presence often confers favorable pharmacokinetic properties and facilitates interaction with various CNS targets.[2]

The butanoic acid component, a four-carbon carboxylic acid, renders the molecule a structural analog of GABA, the principal inhibitory neurotransmitter in the mammalian brain. This structural mimicry is the cornerstone of the primary hypothesis regarding its mechanism of action. The hydrochloride salt form of the compound enhances its aqueous solubility, a beneficial characteristic for biological and pharmaceutical applications. This guide will deconstruct the molecule's components to postulate its most likely biological targets and outline a comprehensive strategy for experimental validation.

Primary Hypothesized Mechanism: Modulation of the GABAergic System

The most compelling hypothesis for the mechanism of action of 4-(Piperidin-4-yl)butanoic acid hydrochloride is its interaction with the GABAergic system. The GABA system is a critical regulator of neuronal excitability, and its modulation is a therapeutic strategy for conditions such as epilepsy, anxiety, and sleep disorders.[3][4] The structural similarity between 4-(Piperidin-4-yl)butanoic acid and GABA suggests three potential points of interaction within the GABAergic synapse: direct receptor binding, inhibition of GABA transporters, and inhibition of GABA metabolism.

Potential Target 1: GABA Receptor Agonism/Antagonism

The piperidine ring constrains the conformation of the butanoic acid side chain, potentially positioning the carboxylic acid and the amine groups in a spatial arrangement that allows for binding to GABA receptors (GABA-A and GABA-B).

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions, leading to hyperpolarization of the neuron and inhibition of firing.[4] Structurally related compounds, such as Piperidine-4-carboxylic acid (Isonipecotic acid), are known GABA-A receptor partial agonists.[5][6] It is plausible that 4-(Piperidin-4-yl)butanoic acid could act as either an agonist, partially activating the receptor, or a competitive antagonist, blocking GABA from binding. Studies on analogues suggest that even minor substitutions can convert a partial agonist into a pure competitive antagonist.

  • GABA-B Receptors: These are G protein-coupled receptors that mediate slower, more prolonged inhibitory signals. The potential for interaction at these sites should also be considered in a comprehensive screening cascade.

Potential Target 2: GABA Transporter (GAT) Inhibition

The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which reuptake the neurotransmitter from the synaptic cleft into neurons and glial cells.[3] Inhibition of these transporters prolongs the action of GABA, enhancing inhibitory neurotransmission.[3][7] Several piperidine derivatives, such as nipecotic acid, are classic GAT inhibitors.[3] Given its structure, 4-(Piperidin-4-yl)butanoic acid is a strong candidate for a GAT inhibitor. Derivatives of butanoic acid have also been investigated as potent inhibitors of GABA uptake.[8]

Proposed Experimental Workflow for Validating GABAergic Activity

To systematically test the hypothesis of GABAergic modulation, a multi-tiered experimental approach is required. The causality of this workflow is designed to move from broad affinity screening to specific functional characterization, ensuring that resources are directed toward the most promising targets.

GABAA_Workflow cluster_0 Tier 1: Binding Affinity Profiling cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Downstream & In-Vivo Analysis Binding_GABA_A GABA-A Receptor Binding Assay (e.g., [3H]Muscimol) TEVC Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes Binding_GABA_A->TEVC If Ki < 10 µM Binding_GABA_B GABA-B Receptor Binding Assay (e.g., [3H]GABA + isoguvacine) Patch_Clamp Patch-Clamp Electrophysiology on Cultured Neurons Binding_GABA_B->Patch_Clamp If Ki < 10 µM Binding_GAT GAT Inhibition Assay (e.g., [3H]GABA uptake) Binding_GAT->Patch_Clamp If IC50 < 10 µM Behavioral Animal Behavioral Models (Anxiety, Seizure, Locomotion) TEVC->Behavioral Confirm Agonist/ Antagonist Profile Patch_Clamp->Behavioral Confirm Functional Effect Start 4-(Piperidin-4-yl)butanoic acid hydrochloride Start->Binding_GABA_A Start->Binding_GABA_B Start->Binding_GAT

Caption: Experimental workflow for validating GABAergic activity.

Detailed Experimental Protocols

Protocol 1: GABA-A Receptor Radioligand Binding Assay This protocol determines the compound's affinity for the GABA-A receptor binding site.[9]

  • Tissue Preparation: Prepare synaptic membranes from rat or bovine brain cortex.

  • Assay Buffer: Use a Tris-HCl or Tris-citrate buffer at pH 7.4.

  • Radioligand: Use [³H]Muscimol or [³H]GABA as the radioligand, which binds with high affinity to the GABA-A receptor.

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of 4-(Piperidin-4-yl)butanoic acid hydrochloride (e.g., 1 nM to 100 µM).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. A low Ki value indicates high binding affinity.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay This assay determines if the compound acts as an agonist, antagonist, or allosteric modulator at GABA-A receptors.[2][10]

  • System Preparation: Use Xenopus laevis oocytes injected with cRNAs encoding specific GABA-A receptor subunits (e.g., α1β2γ2).

  • Recording: Clamp the oocyte membrane potential at -60 mV.

  • Agonist Test: Perfuse the oocyte with increasing concentrations of 4-(Piperidin-4-yl)butanoic acid hydrochloride to determine if it elicits an inward chloride current.

  • Antagonist Test: Co-apply a known concentration of GABA (e.g., its EC₅₀) with increasing concentrations of the test compound to see if it inhibits the GABA-induced current.

  • Data Analysis: Generate dose-response curves to determine potency (EC₅₀) and efficacy (Iₘₐₓ) for agonist activity, or the inhibitory constant (Kₑ) for antagonist activity.

Secondary Hypothesized Mechanism: Inhibition of Neurotransmitter Metabolism

An alternative or complementary mechanism of action is the inhibition of enzymes responsible for the degradation of neurotransmitters.[8]

Potential Target: GABA-Transaminase (GABA-T)

GABA-T is the primary enzyme responsible for the catabolism of GABA.[11] Inhibition of GABA-T leads to an increase in synaptic and extrasynaptic GABA levels, thereby enhancing inhibitory tone. Vigabatrin, an approved anti-epileptic drug, is a well-known inhibitor of GABA-T. The structural similarity of 4-(Piperidin-4-yl)butanoic acid to GABA makes GABA-T a plausible target.

Proposed Experimental Protocol: In Vitro GABA-T Inhibition Assay

This protocol measures the direct inhibitory effect of the compound on GABA-T activity.[11][12]

  • Enzyme Source: Use purified GABA-T or a brain homogenate rich in the enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, the cofactor pyridoxal 5'-phosphate, and the substrates GABA and α-ketoglutarate.

  • Incubation: Add varying concentrations of 4-(Piperidin-4-yl)butanoic acid hydrochloride to the reaction mixture.

  • Detection: Monitor the reaction progress by measuring the formation of one of the products, such as glutamate or succinic semialdehyde, often using a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the enzyme's activity.

Other Potential Mechanisms and Off-Target Effects

The piperidine nucleus is a versatile scaffold that can interact with a wide range of biological targets.[1] While the GABAergic system is the most probable target, a comprehensive investigation should include broader screening.

  • Monoamine Transporters: Piperidine derivatives have been developed as inhibitors of dopamine, serotonin, and noradrenaline reuptake.[13]

  • Enzymes: Various piperidine-containing molecules have been shown to inhibit enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE).[14][15][16]

A broad panel screening (e.g., a commercial service like the Psychoactive Drug Screening Program) against a wide array of CNS receptors, transporters, and enzymes would be a cost-effective way to identify primary targets and potential off-target liabilities early in the drug development process.

Summary and Future Directions

The available evidence strongly suggests that the mechanism of action of 4-(Piperidin-4-yl)butanoic acid hydrochloride is likely centered on the modulation of the GABAergic system. Its structure is highly indicative of a potential GABA-A receptor ligand or a GABA transporter inhibitor. The secondary hypothesis of GABA-T inhibition also warrants investigation.

The logical and systematic experimental workflow presented in this guide provides a clear path forward for researchers. By progressing from binding affinity studies to functional electrophysiological assays and finally to in vivo behavioral models, the precise molecular mechanism and therapeutic potential of this compound can be thoroughly elucidated. This foundational work is critical for any future drug development efforts based on this promising chemical scaffold.

References

  • Competitive inhibition of gamma-aminobutyric acid synaptosomal uptake by 4-(4'-azidobenzoimidylamino)butanoic acid. PubMed. Available at: [Link]

  • Isonipecotic acid. Wikipedia. Available at: [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]

  • Piperidine derivatives as neurotransmitter re-uptake inhibitors.Google Patents.
  • The GABA transporter and its inhibitors. PubMed. Available at: [Link]

  • 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. PubMed. Available at: [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. PubMed. Available at: [Link]

  • Characterization of GABA Receptors. PMC - PubMed Central. Available at: [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC - PubMed Central. Available at: [Link]

  • Syntheses of novel piperidin-4-ylphosphinic acid, and piperidin-4-ylphosphonic acid analogues of the inhibitory neurotransmitter 4-aminobutyric acid (GABA). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PMC - NIH. Available at: [Link]

  • In vitro GABA-transaminase inhibition assay of selected compounds. ResearchGate. Available at: [Link]

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][8][13]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available at: [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]

  • Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI. Available at: [Link]

  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • In vitro studies on GABA release. PMC - PubMed Central - NIH. Available at: [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. Available at: [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PMC - PubMed Central. Available at: [Link]

Sources

Foundational

4-(Piperidin-4-yl)butanoic acid hydrochloride biological activity

An In-Depth Technical Guide to the Biological Activity of 4-(Piperidin-4-yl)butanoic acid hydrochloride Abstract 4-(Piperidin-4-yl)butanoic acid hydrochloride is a synthetic compound featuring a piperidine ring linked to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-(Piperidin-4-yl)butanoic acid hydrochloride

Abstract

4-(Piperidin-4-yl)butanoic acid hydrochloride is a synthetic compound featuring a piperidine ring linked to a butanoic acid chain.[1] Its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), positions it as a molecule of significant interest in neuropharmacology and medicinal chemistry.[1][2][3] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, and known and hypothesized biological activities. We delve into its potential as a modulator of the GABAergic system, outline detailed experimental protocols for its characterization, and discuss its broader applications as a scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.

Physicochemical Characteristics and Synthesis Overview

4-(Piperidin-4-yl)butanoic acid hydrochloride is a white crystalline solid with the chemical formula C₉H₁₈ClNO₂ and a molecular weight of approximately 207.70 g/mol .[1] The hydrochloride salt form significantly enhances its aqueous solubility, a crucial property for biological testing and formulation.[1]

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₉H₁₈ClNO₂[1]
Molecular Weight207.70 g/mol [1]
CAS Number84512-08-3[4]
AppearanceWhite Solid / Powder[5][6]
Melting Point113-117 °C[4]
Synonyms4-Piperidine butyric acid hydrochloride
Rationale of Synthesis

As a synthetic molecule, 4-(Piperidin-4-yl)butanoic acid hydrochloride is not found in nature.[1] Its synthesis is a multi-step process that provides a foundation for creating a diverse array of derivatives for structure-activity relationship (SAR) studies. The general synthetic strategy involves the construction of the core piperidine structure, followed by the attachment of the butanoic acid sidechain, and finally, salt formation.

The process often begins with a commercially available piperidine precursor, such as 4-piperidone.[1][7] The butanoic acid moiety can then be introduced through various organic reactions, such as alkylation. The final step involves reacting the free base with hydrochloric acid to produce the stable, water-soluble hydrochloride salt.[1]

G A 4-Piperidone Precursor B Synthesis of Substituted Piperidine A->B C Introduction of Butanoic Acid Moiety (e.g., Alkylation) B->C D 4-(Piperidin-4-yl)butanoic Acid (Free Base) C->D E Salt Formation (+ HCl) D->E F 4-(Piperidin-4-yl)butanoic acid hydrochloride E->F

Caption: Generalized synthetic workflow for 4-(Piperidin-4-yl)butanoic acid hydrochloride.

Role as a Synthetic Building Block

In drug development, the piperidine nitrogen is often protected with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).[5][8] These protected intermediates, such as 4-(1-Boc-piperidin-4-yl)butanoic acid, are crucial building blocks.[8] The protecting groups enhance stability and allow for controlled, specific chemical modifications, enabling the use of this scaffold in complex syntheses like peptide synthesis and the development of targeted drug delivery systems.[5][8]

Core Biological Activity: The GABAergic Hypothesis

The primary interest in 4-(Piperidin-4-yl)butanoic acid hydrochloride stems from its structural analogy to GABA. The piperidine ring constrains the flexible carbon backbone of GABA into a more rigid conformation, which can lead to enhanced selectivity and potency for specific receptor or transporter subtypes. Preliminary research suggests the compound may act as a modulator of neurotransmission, with potential interactions within the GABAergic system.[1]

Potential Mechanisms of Action

The GABAergic system offers two primary classes of targets for pharmacological intervention:

  • GABA Receptors: These are the direct targets for GABA.

    • GABA-A Receptors: Ligand-gated ion channels that, upon activation, permit an influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and an inhibitory postsynaptic potential (IPSP). This reduces the likelihood of an action potential.

    • GABA-B Receptors: G-protein coupled receptors (GPCRs) that, upon activation, indirectly modulate ion channels, typically leading to the opening of K⁺ channels and inhibition of Ca²⁺ channels, which also results in neuronal inhibition.

  • GABA Transporters (GATs): These are membrane proteins responsible for the reuptake of GABA from the synaptic cleft back into neurons and glial cells, thereby terminating its signal.[9] Inhibition of GATs increases the concentration and duration of GABA in the synapse, enhancing inhibitory neurotransmission.

4-(Piperidin-4-yl)butanoic acid hydrochloride could theoretically act as an agonist, antagonist, or modulator at GABA receptors, or as an inhibitor of GABA transporters.

Caption: Key targets within the GABAergic synapse for potential modulation.

Experimental Characterization: Protocols and Methodologies

To validate the GABAergic hypothesis, specific in-vitro assays are required. The following protocols represent industry-standard methods for determining a compound's affinity for GABA receptors and its potential to inhibit GABA transporters.

Protocol 1: GABA-A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 4-(Piperidin-4-yl)butanoic acid hydrochloride for the GABA-A receptor.

Causality and Rationale: This assay quantifies the direct interaction between the test compound and the receptor. It uses a radiolabeled ligand (e.g., [³H]Muscimol, a potent GABA-A agonist) that binds to the receptor. The test compound's ability to displace the radioligand is measured, from which its affinity is calculated. The choice of brain tissue (e.g., rat cerebral cortex) provides a native receptor environment.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Homogenize freshly dissected rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction, containing synaptosomes and membranes) in buffer, freeze in liquid nitrogen, and store at -80°C until use.

    • On the day of the assay, thaw the membranes, wash three times by centrifugation (48,000 x g for 20 min) in assay buffer (50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

  • Binding Assay:

    • Set up assay tubes in triplicate containing:

      • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled GABA (1 mM, for non-specific binding).

      • 50 µL of various concentrations of 4-(Piperidin-4-yl)butanoic acid hydrochloride (e.g., 1 nM to 100 µM).

      • 50 µL of [³H]Muscimol (final concentration ~1-2 nM).

      • 350 µL of the membrane preparation (final protein concentration ~100-200 µ g/tube ).

    • Incubate the tubes for 30 minutes on ice (4°C).

  • Termination and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters, followed by three quick washes with ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³H]GABA Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of 4-(Piperidin-4-yl)butanoic acid hydrochloride as an inhibitor of GABA transporters.

Causality and Rationale: This functional assay measures the compound's ability to block the reuptake of GABA into nerve terminals (synaptosomes). A reduction in the uptake of radiolabeled [³H]GABA in the presence of the test compound indicates GAT inhibition. This is a critical experiment to differentiate between a receptor-mediated and a transporter-mediated mechanism of action.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Prepare the P2 pellet from rat cerebral cortex as described in Protocol 1, Step 1.

    • Resuspend the final pellet in Krebs-Ringer buffer (pH 7.4).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C in the presence of varying concentrations of 4-(Piperidin-4-yl)butanoic acid hydrochloride or vehicle.

    • Initiate the uptake by adding [³H]GABA (final concentration ~50 nM).

    • Incubate for 5 minutes at 37°C. A parallel set of tubes should be incubated at 4°C to determine non-specific uptake.

  • Termination and Analysis:

    • Terminate the uptake by rapid filtration through GF/B filters, followed by three washes with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake by subtracting the counts from the 4°C samples from the 37°C samples.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

Table 2: Representative Data Summary for GABAergic Activity (Note: This table is a template; specific, high-quality data for this exact compound is not widely available in public literature, underscoring the need for the experimental work outlined above.)

AssayTargetParameterResult
Radioligand BindingGABA-A ReceptorKi (nM)TBD
GABA UptakeGABA Transporter (GAT-1)IC₅₀ (µM)TBD

Applications in Research and Drug Discovery

The utility of 4-(Piperidin-4-yl)butanoic acid hydrochloride extends beyond its potential direct biological activity.

  • Lead Compound & Scaffold: It serves as a valuable starting point for the development of novel therapeutics for neurological disorders.[1] Its piperidine core is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties.[10]

  • Medicinal Chemistry: The structure can be systematically modified to probe the SAR of GABAergic targets. For example, altering the length of the carboxylic acid chain or substituting the piperidine ring can fine-tune potency and selectivity. This makes it an ideal tool for designing new analgesics, anxiolytics, or anticonvulsants.[8][9]

  • Biochemical Research: The compound has been utilized as a tool in proteomics to study protein-protein interactions and function, highlighting its utility beyond neuropharmacology.[1]

Conclusion

4-(Piperidin-4-yl)butanoic acid hydrochloride is a compound of considerable interest due to its structural relationship to GABA. While its primary biological activity is hypothesized to be the modulation of the GABAergic system, comprehensive data from standardized assays are needed for definitive characterization. The experimental protocols detailed herein provide a clear roadmap for elucidating its precise mechanism of action, whether at GABA receptors or transporters. Irrespective of its direct activity, its role as a versatile synthetic intermediate and a privileged scaffold ensures its continued importance for professionals in drug discovery and medicinal chemistry.

References

  • Biosynce. (n.d.). 4-(Piperidin-4-yl)butanoic Acid Hydrochloride CAS 84512-08-3. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Piperidin-4-ylbutanoylamino)butanoic acid. Retrieved from [Link]

  • Jurska, P., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine-4-sulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. Retrieved from [Link]

  • Abad, M. F., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Pharmaceuticals (Basel). Retrieved from [Link]

  • Jensen, M. H., et al. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Pospisil, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Micheli, F., et al. (2003). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(Piperidin-4-yl)butanoic Acid Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Significance of the Piperidine Scaffold in Neuroscience Drug Discovery The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold in Neuroscience Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can be crucial for receptor binding and can favorably modulate physicochemical properties such as solubility.[2] Within the landscape of neuroscience research, there is a continuous effort to develop novel modulators of inhibitory neurotransmission to address conditions such as epilepsy, anxiety, and neuropathic pain.[3][4]

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS.[3] However, its therapeutic utility is limited by its inability to cross the blood-brain barrier. This has led to the development of GABA analogues, which are designed to mimic the structure and function of GABA while possessing improved pharmacokinetic properties.[5][6] 4-(Piperidin-4-yl)butanoic acid hydrochloride is a synthetic, cyclic GABA analogue that has garnered interest as a potential lead compound in the development of novel CNS-active agents.[1] Its structure combines the key features of a GABA backbone with a piperidine ring, suggesting potential interactions with the GABAergic system.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological applications of 4-(Piperidin-4-yl)butanoic acid hydrochloride, intended for researchers and professionals in the field of drug development.

Chemical Synthesis: A Strategic Approach

The synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride is a multi-step process that can be approached from various starting materials. A common and efficient strategy involves the catalytic hydrogenation of a corresponding pyridine derivative. This approach is atom-economical and allows for the introduction of the butyric acid side chain prior to the reduction of the aromatic ring.[1] The following protocol is a representative method based on established chemical principles for the synthesis of piperidine derivatives.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Deprotection and Salt Formation A 4-Pyridinebutanoic acid B N-Boc-4-Pyridinebutanoic acid A->B (Boc)2O, Base C N-Boc-4-(Piperidin-4-yl)butanoic acid B->C H2, PtO2, Acetic Acid D 4-(Piperidin-4-yl)butanoic acid hydrochloride C->D HCl in Dioxane

Caption: Synthetic pathway for 4-(Piperidin-4-yl)butanoic acid hydrochloride.

Experimental Protocol

Step 1: N-Protection of 4-Pyridinebutanoic Acid

The initial step involves the protection of the pyridine nitrogen. This is a crucial preventative measure as the basic nitrogen of the pyridine ring can act as a catalyst poison during the subsequent hydrogenation step.[1] The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the reduction conditions and its facile removal under acidic conditions.[7]

  • Reagents and Materials:

    • 4-Pyridinebutanoic acid

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Magnetic stirrer and standard glassware

  • Procedure:

    • Suspend 4-Pyridinebutanoic acid (1 equivalent) in DCM in a round-bottom flask.

    • Add TEA (1.2 equivalents) to the suspension and stir until the starting material dissolves.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl (aq) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-pyridinebutanoic acid.

Step 2: Catalytic Hydrogenation

The hydrogenation of the N-protected pyridine derivative to the corresponding piperidine is a key transformation. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this reduction, particularly in an acidic medium like glacial acetic acid, which facilitates the reduction of the pyridine ring.[8]

  • Reagents and Materials:

    • N-Boc-4-pyridinebutanoic acid

    • Platinum(IV) oxide (PtO₂)

    • Glacial acetic acid

    • Hydrogen gas source

    • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Procedure:

    • Dissolve N-Boc-4-pyridinebutanoic acid in glacial acetic acid in a suitable pressure vessel.

    • Add PtO₂ (catalytic amount, typically 1-5 mol%) to the solution.

    • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-70 bar) and commence vigorous stirring or shaking.[8]

    • Maintain the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 16-24 hours.[1]

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid, yielding crude N-Boc-4-(piperidin-4-yl)butanoic acid.

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step by treating the N-Boc protected intermediate with a solution of hydrogen chloride in an organic solvent.[9][10]

  • Reagents and Materials:

    • N-Boc-4-(piperidin-4-yl)butanoic acid

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

    • Magnetic stirrer and standard glassware

  • Procedure:

    • Dissolve the crude N-Boc-4-(piperidin-4-yl)butanoic acid in a minimal amount of 1,4-dioxane.

    • Add an excess of 4M HCl in 1,4-dioxane to the solution.

    • Stir the mixture at room temperature for 2-4 hours. The evolution of gas (isobutylene and carbon dioxide) will be observed.

    • Monitor the deprotection by TLC until the starting material is no longer present.

    • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield 4-(Piperidin-4-yl)butanoic acid hydrochloride as a white to off-white solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the final product is essential to confirm its identity, purity, and structure.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₁₈ClNO₂[1]
Molecular Weight 207.70 g/mol [1]
Appearance White to off-white solid
Melting Point 113-117 °C[8]
Solubility Soluble in water[1]
CAS Number 84512-08-3[8]
Spectroscopic Data Interpretation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ would be expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.4-3.5 ppm.[2] The protons of the butanoic acid side chain would also be visible, with the α-protons to the carboxyl group appearing further downfield. The broad signal for the N-H protons of the piperidinium ion would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically around 175 ppm.[2] The carbons of the piperidine ring and the butanoic acid chain would appear in the aliphatic region of the spectrum.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.[2] A strong C=O stretching band for the carboxylic acid would be observed around 1700-1730 cm⁻¹. The N-H stretching vibrations of the piperidinium ion would also be present.[11]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the base peak would correspond to the molecular ion of the free base [M+H]⁺ at m/z 172.14.

Pharmacological Potential and Future Directions

The structural similarity of 4-(Piperidin-4-yl)butanoic acid to GABA suggests its potential to interact with components of the GABAergic system, such as GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs).[3][13] Many cyclic GABA analogues have been developed and shown to possess activity as inhibitors of GABA uptake or as agonists at GABA receptors.[5]

Hypothesized Mechanism of Action

Mechanism_of_Action cluster_0 Potential Targets cluster_1 Potential Outcomes A 4-(Piperidin-4-yl)butanoic acid hydrochloride B GABA Receptors (GABA-A, GABA-B) A->B C GABA Transporters (GATs) A->C D Modulation of Inhibitory Neurotransmission B->D C->D E Therapeutic Effects (e.g., anticonvulsant, anxiolytic) D->E

Caption: Hypothesized mechanism of action for 4-(Piperidin-4-yl)butanoic acid hydrochloride.

The piperidine ring conformationally restricts the GABA backbone, which can lead to selectivity for specific GABA receptor subtypes or GABA transporters.[3] Further research is warranted to elucidate the precise molecular targets of 4-(Piperidin-4-yl)butanoic acid hydrochloride.

Experimental Workflow for Pharmacological Profiling

A systematic evaluation of the pharmacological properties of this compound would involve a series of in vitro and in vivo assays.

Pharmacological_Profiling_Workflow A In Vitro Assays B Radioligand Binding Assays (GABA-A, GABA-B Receptors) A->B C GABA Uptake Inhibition Assays (GAT-1, GAT-2, GAT-3, BGT-1) A->C D Electrophysiology (Patch-clamp on cultured neurons) A->D E In Vivo Models B->E C->E D->E F Animal Models of Epilepsy (e.g., PTZ-induced seizures) E->F G Animal Models of Anxiety (e.g., Elevated Plus Maze) E->G H Animal Models of Neuropathic Pain (e.g., Chronic Constriction Injury) E->H

Caption: Experimental workflow for pharmacological profiling.

Initial screening through radioligand binding assays would determine the affinity of the compound for GABA-A and GABA-B receptors. Subsequently, functional assays, such as GABA uptake inhibition assays using cells expressing different GABA transporter subtypes, would reveal its potential as a GAT inhibitor. Electrophysiological studies, like patch-clamp recordings from cultured neurons, could then be employed to investigate its effects on GABA-gated currents. Promising in vitro results would then be followed by in vivo studies in animal models of epilepsy, anxiety, and neuropathic pain to assess its therapeutic efficacy.

Conclusion

4-(Piperidin-4-yl)butanoic acid hydrochloride represents a valuable chemical entity for researchers in neuroscience and medicinal chemistry. Its synthesis, achievable through a robust and scalable route involving catalytic hydrogenation, provides access to a structurally interesting GABA analogue. While its detailed pharmacological profile is yet to be fully elucidated, its structural features suggest a high potential for interaction with the GABAergic system. This technical guide provides a solid foundation for the synthesis and characterization of this compound and outlines a clear path for its further pharmacological investigation. As the quest for novel CNS therapeutics continues, the exploration of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of next-generation medicines.

References

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Zhang, Y., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(12), 1436–1443. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1822-1826.
  • Wang, D., & Astruc, D. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
  • Yogeeswari, P., Sriram, D., & Ragavendran, J. V. (2006). An update on GABA analogs for CNS drug discovery. Recent patents on CNS drug discovery, 1(1), 113-118.
  • Al-khouja, A., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-C2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(3), 1234. [Link]

  • Wikipedia. (2023). GABA analogue. [Link]

  • Al-khouja, A., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity.
  • Kattamuri, P. V., et al. (2021). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Green Chemistry, 23(15), 5486-5491. [Link]

  • Prasanthi, G., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
  • Kattamuri, P. V., et al. (2018). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. ChemistrySelect, 3(44), 12468-12472.
  • RxList. (2021). How Do GABA Analogs Work?. [Link]

  • The Royal Society of Chemistry. (2021). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. [Link]

  • Rosales-Hernández, M. C., et al. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Pharmaceutics, 12(11), 1083. [Link]

  • ResearchGate. (n.d.). Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Retrieved from [Link]

  • El-Gendy, A. A. (2007). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 12(9), 2196–2203. [Link]

Sources

Foundational

Technical Guide: Research Applications of 4-(Piperidin-4-yl)butanoic Acid Hydrochloride

Executive Summary 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS: 84512-08-3) is a versatile heterobifunctional scaffold utilized in medicinal chemistry, specifically in the design of Proteolysis Targeting Chimeras (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS: 84512-08-3) is a versatile heterobifunctional scaffold utilized in medicinal chemistry, specifically in the design of Proteolysis Targeting Chimeras (PROTACs) , peptidomimetics , and integrin antagonists .[1] Its structural architecture—a basic piperidine ring connected to a carboxylic acid via a flexible propyl linker—provides a critical balance of rigidity and flexibility, making it an ideal "spacer" for modulating distance between pharmacophores.

This guide details the compound's physicochemical properties, its strategic application in linker design, and validated protocols for its synthesis and conjugation.

Part 1: Chemical Profile & Physicochemical Logic

Structural Analysis

The molecule consists of three distinct domains, each serving a specific function in drug design:

  • The Piperidine Head (Basic): A secondary amine (

    
    ) that is protonated at physiological pH, improving aqueous solubility and serving as a handle for acylation or alkylation.
    
  • The Propyl Chain (Spacer): A 3-carbon alkyl chain providing flexibility and distance (approx. 5–7 Å extension).

  • The Butyric Acid Tail (Acidic): A carboxylic acid (

    
    ) available for amide coupling or esterification.
    
Solubility & Zwitterionic Character

In its hydrochloride salt form, the compound is highly water-soluble. In solution at neutral pH (7.4), the free base exists largely as a zwitterion (ammonium carboxylate), which significantly enhances the solubility of hydrophobic pharmacophores when used as a linker.

ChemicalStructure Piperidine Piperidine Ring (Secondary Amine) Target: Acylation/Alkylation Linker Propyl Chain (Flexible Spacer) Function: Distance Modulation Piperidine->Linker C4 Attachment Acid Carboxylic Acid (Reactive Tail) Target: Amide Coupling Linker->Acid C-Terminus

Figure 1: Functional decomposition of the 4-(Piperidin-4-yl)butanoic acid scaffold.

Part 2: Primary Research Applications

PROTAC Linker Design (Heterobifunctional Spacers)

In the development of PROTACs, the linker is not merely a connector; it determines the ternary complex stability (Target-Linker-E3 Ligase).

  • Why use this compound?

    • Solubility: Many PROTAC warheads are lipophilic. The charged piperidine nitrogen improves the overall physicochemical profile (LogD reduction).

    • Exit Vector Geometry: The 4-substitution on the piperidine ring offers a linear exit vector, reducing steric clashes compared to ortho- or meta-substituted aromatic linkers.

    • Defined Length: It provides a "medium" length spacer (approx. 8–12 Å end-to-end), often optimal for bridging E3 ligases (like Cereblon or VHL) to target proteins without "hook effect" interference caused by excessively long chains.

Mechanism of Action: The secondary amine reacts with an alkyl halide or aldehyde (on the E3 ligand side), while the carboxylic acid is coupled to an amine on the target ligand side (or vice versa).

Peptidomimetics & Integrin Antagonism

This compound is a classic scaffold for mimicking the Arginine-Glycine-Aspartic acid (RGD) motif, which binds to integrin receptors (e.g.,


, GPIIb/IIIa).
  • Pharmacophore Mimicry:

    • The Piperidine Nitrogen mimics the basic guanidine group of Arginine.

    • The Carboxylic Acid mimics the Aspartic acid side chain.

    • The Spacer mimics the peptide backbone distance.

  • Application: Researchers use this scaffold to synthesize non-peptide fibrinogen receptor antagonists. The distance between the basic nitrogen and the carboxylate oxygen is critical; in this molecule, the extended conformation approaches the 10–14 Å range required for optimal integrin binding pocket spanning.

Neuroscience: GABA Analogues

Structurally, the compound resembles


-Aminobutyric acid (GABA), but with the nitrogen constrained in a ring and extended by a propyl chain.
  • Research Utility: It is used to probe GABA transport systems and blood-brain barrier (BBB) permeability. The lipophilicity of the piperidine ring (compared to a primary amine) can enhance passive diffusion, while the acid group may interact with organic anion transporters (OATs).

Part 3: Experimental Protocols

Synthesis of 4-(Piperidin-4-yl)butanoic Acid HCl

Note: While commercially available, in-house synthesis allows for isotopic labeling or derivative creation.

Reaction Overview: Catalytic hydrogenation of 4-pyridinebutanoic acid.

Reagents:

  • Starting Material: 4-Pyridinebutanoic acid [CAS: 5336-75-4]

  • Catalyst: Platinum(IV) oxide (

    
    , Adams' catalyst) or Rhodium on Carbon (Rh/C)
    
  • Solvent: Acetic acid (AcOH) or Water/HCl mix

  • Hydrogen Source:

    
     gas (30–50 psi)
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 g (60.5 mmol) of 4-pyridinebutanoic acid in 100 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 500 mg of

    
     (Caution: Pyrophoric when dry; wet with solvent first).
    
  • Hydrogenation: Place the vessel in a Parr shaker. Purge with

    
    , then pressurize to 50 psi with 
    
    
    
    . Shake at room temperature for 12–24 hours.
  • Monitoring: Monitor reaction progress via TLC (System: MeOH/DCM 1:9 + 1%

    
    ). The pyridine UV spot will disappear, replaced by a non-UV active, iodine-staining amine spot.
    
  • Workup: Filter the catalyst through a Celite pad. Rinse with acetic acid.

  • Salt Formation: Concentrate the filtrate under reduced pressure to an oil. Dissolve in minimal ethanol and add concentrated HCl (1.1 eq). Dilute with diethyl ether to precipitate the hydrochloride salt.

  • Purification: Recrystallize from EtOH/Et2O to yield white crystals.

Fmoc-Protection for Solid Phase Peptide Synthesis (SPPS)

To use this molecule in peptide synthesis, the amine must be protected.

Protocol:

  • Dissolve 4-(piperidin-4-yl)butanoic acid HCl (1 eq) in 10%

    
     (aq).
    
  • Cool to 0°C. Add Fmoc-OSu (1.1 eq) dissolved in Dioxane dropwise.

  • Stir at RT for 4 hours.

  • Acidify to pH 2 with 1M HCl (precipitate forms).

  • Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Yield: Fmoc-4-(piperidin-4-yl)butanoic acid, ready for resin loading.

Part 4: Visualization of Workflows

PROTAC Synthesis Logic

The following diagram illustrates how this scaffold bridges two ligands.

PROTAC_Workflow Scaffold 4-(Piperidin-4-yl)butanoic acid HCl Step1 Step 1: Amide Coupling (Acid + Target Ligand Amine) Scaffold->Step1 Intermediate Intermediate: Target Ligand-Linker-NH(Piperidine) Step1->Intermediate Step2 Step 2: N-Alkylation (Piperidine NH + E3 Ligand Halide) Intermediate->Step2 Final Final PROTAC: Target Ligand -- Linker -- E3 Ligand Step2->Final

Figure 2: Modular assembly of a PROTAC using the piperidine-acid scaffold.

Part 5: Quantitative Data Summary

PropertyValueRelevance
Molecular Weight 207.70 g/mol (HCl salt)Low MW allows room for large ligands
pKa (Acid) ~4.8Standard carboxylate reactivity
pKa (Base) ~10.5Highly basic; protonated at pH 7.4
LogP ~0.5 (Free base)Hydrophilic; improves PROTAC solubility
Linker Length ~8–12 Å (Extended)Ideal for spanning protein-protein interfaces
Melting Point 200–204°CStable solid for storage

References

  • PubChem. (n.d.).[2] 4-(Piperidin-4-yl)butanoic acid hydrochloride.[1][3] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • World Intellectual Property Organization. (2025). WO2025103502A1 - Compounds and methods of treating cancers. (Patent describing heterocyclylalkyl linkers in PROTACs).
  • Journal of Medicinal Chemistry. (1998). Design and synthesis of Novel α1a-adrenoceptor-selective dihydropyridine antagonists. (Demonstrates piperidine-acid scaffolds). Retrieved January 31, 2026, from [Link]

Sources

Exploratory

The Role of 4-(Piperidin-4-yl)butanoic Acid Hydrochloride in Chemical Proteomics

The following technical guide details the application of 4-(Piperidin-4-yl)butanoic acid hydrochloride within the specialized fields of Chemical Proteomics and Targeted Protein Degradation (TPD) . Content Type: Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 4-(Piperidin-4-yl)butanoic acid hydrochloride within the specialized fields of Chemical Proteomics and Targeted Protein Degradation (TPD) .

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Chemical Biologists, and Proteomics Scientists.

Executive Summary: The "Rigidifying" Linker Scaffold

In the high-precision world of Chemical Proteomics , the success of a probe or degrader often hinges on the "Linkerology"—the science of the spacer connecting a targeting ligand to an effector moiety. 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS: 84512-08-3) has emerged as a critical bifunctional building block in this domain.[1]

Unlike flexible Polyethylene Glycol (PEG) or simple alkyl chains, this molecule introduces a piperidine ring into the linker architecture. This structural feature provides three distinct advantages in proteomic applications:

  • Conformational Constraint: It reduces the entropic penalty of binding by restricting the degrees of freedom in the linker, stabilizing ternary complexes in PROTACs.

  • Solubility Modulation: The basic nitrogen (pKa ~10-11) improves the aqueous solubility of hydrophobic ligand-linker conjugates, essential for handling in proteomic lysis buffers.[1]

  • Bifunctionality: The distinct amine and carboxylic acid termini allow orthogonal functionalization, making it an ideal spacer for Affinity Chromatography matrices and Activity-Based Probes (ABPs) .[1]

Core Application: Targeted Protein Degradation (PROTACs)[2][3]

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it determines the degradation efficiency. 4-(Piperidin-4-yl)butanoic acid is utilized to optimize the Ternary Complex (Target Protein — PROTAC — E3 Ligase).[1]

Mechanistic Impact on Proteomics
  • Entropic Pre-organization: Long, flexible PEG linkers often suffer from high entropic costs upon binding.[1] The piperidine ring in 4-(Piperidin-4-yl)butanoic acid "locks" the linker into a preferred conformation, potentially enhancing the cooperativity (alpha-factor) of the ternary complex.

  • Permeability: Proteomic profiling often fails if the degrader cannot enter the cell. The piperidine moiety can mask the polarity of the carboxylic acid (when amidated) and provide a protonatable site to assist in endosomal escape or solubility without adding excessive lipophilicity (LogP).

Comparative Linkerology

The following table contrasts 4-(Piperidin-4-yl)butanoic acid with standard proteomic linkers:

Linker ClassFlexibilityWater SolubilityCell PermeabilityProteomic Application
PEG (Polyethylene Glycol) HighHighLow-ModerateGeneral spacing; reducing steric clash.[1]
Alkyl Chains HighLowHighHydrophobic pockets; simple extension.[1]
4-(Piperidin-4-yl)butanoic acid Moderate (Rigidified) High (at acidic pH) Optimized Stabilizing weak E3-Target interactions.
Triazoles (Click) RigidModerateModerateModular library synthesis.[1]

Core Application: Affinity Probe Synthesis for Target Deconvolution

One of the most powerful applications of this molecule is in Target Identification (Target ID). When a phenotypic screen identifies a bioactive small molecule, researchers must identify the protein target. This requires converting the drug into an Affinity Probe immobilized on beads.

4-(Piperidin-4-yl)butanoic acid serves as the ideal Spacer Arm in this workflow.

The Problem of Steric Hindrance

Directly attaching a drug to a magnetic bead often results in loss of binding because the bulky bead surface sterically hinders the protein's active site. A spacer is required.

  • Why this molecule? The 4-carbon tail + piperidine ring provides an extension of ~8-10 Å. This is the "Goldilocks" length—long enough to project the ligand out of the bead's hydration layer, but rigid enough to prevent the ligand from folding back onto the bead surface.

Workflow Visualization

The following diagram illustrates the chemical workflow for creating an affinity matrix using this linker.

AffinityProbeWorkflow Drug Bioactive Ligand (Drug) Intermediate Ligand-Linker Conjugate Drug->Intermediate 1. Amide Coupling (EDC/NHS) Linker 4-(Piperidin-4-yl) butanoic acid HCl Linker->Intermediate Bead Magnetic Bead (NHS-Activated) FinalProbe Immobilized Affinity Matrix Bead->FinalProbe Intermediate->FinalProbe 2. Immobilization (Reaction with Bead) Target Target Protein Captured FinalProbe->Target 3. Pull-down Assay Lysate Cell Lysate (Proteome) Lysate->Target

Figure 1: Workflow for synthesizing an affinity matrix using 4-(Piperidin-4-yl)butanoic acid as a spacer to identify protein targets from complex cell lysates.

Experimental Protocol: Synthesis of a Linker-Drug Conjugate

This protocol describes the conjugation of 4-(Piperidin-4-yl)butanoic acid hydrochloride to a carboxylic acid-containing ligand (Drug-COOH) to create an amine-functionalized probe ready for bead immobilization.

Reagents Required:

  • Ligand (Drug-COOH)[1]

  • 4-(Piperidin-4-yl)butanoic acid hydrochloride

  • HATU (Coupling Reagent)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1.0 equivalent of Ligand-COOH in anhydrous DMF (0.1 M concentration).

    • Add 1.1 equivalents of HATU .

    • Add 3.0 equivalents of DIPEA .

    • Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling:

    • Add 1.2 equivalents of 4-(Piperidin-4-yl)butanoic acid hydrochloride directly to the reaction mixture.[1]

    • Note: The extra equivalent of DIPEA added in step 1 neutralizes the HCl salt, liberating the secondary amine on the piperidine ring for reaction.

    • Stir at RT for 4–16 hours. Monitor reaction progress via LC-MS (Look for mass shift: +153 Da for the free base linker addition).

  • Work-up & Purification:

    • Dilute reaction with Ethyl Acetate and wash with 5% LiCl solution (to remove DMF), followed by saturated NaHCO₃ and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.[1]

    • Purify via Flash Column Chromatography (DCM/MeOH gradient).

  • Validation:

    • Verify identity using 1H NMR (Diagnostic peaks: Piperidine ring protons at 1.5–3.0 ppm) and High-Resolution Mass Spectrometry (HRMS) .

Critical Considerations for Proteomics

When using this molecule in proteomics, researchers must be aware of specific physicochemical behaviors:

  • Ionization Suppression: In Mass Spectrometry (LC-MS/MS), the piperidine nitrogen is readily protonated.[1] While this aids solubility, it can occasionally cause ion suppression of the attached peptide during ESI (Electrospray Ionization) if the linker remains attached after tryptic digestion.

    • Mitigation: Ensure the digestion protocol cleaves the protein off the beads, leaving the linker behind.

  • Non-Specific Binding: The charged amine can interact electrostatically with negatively charged proteins (e.g., DNA-binding proteins).[1]

    • Control: Always run a "Linker-Only" control bead (Bead + 4-(Piperidin-4-yl)butanoic acid, capped) to filter out background contaminants in the mass spec data.

References

  • Sun, X., et al. (2019). "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Bangs Laboratories. (2013). "TechNote 205: Covalent Coupling." Bangs Labs Technical Library. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of 4-(Piperidin-4-yl)butanoic acid hydrochloride

Document ID: AN-PBH-2026-01 Abstract This document provides a comprehensive guide for the initial characterization of 4-(Piperidin-4-yl)butanoic acid hydrochloride in a cell culture setting. Given the limited specific da...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PBH-2026-01

Abstract

This document provides a comprehensive guide for the initial characterization of 4-(Piperidin-4-yl)butanoic acid hydrochloride in a cell culture setting. Given the limited specific data in peer-reviewed literature on its precise mechanism of action, this guide is structured as a discovery workflow. It is designed for researchers, scientists, and drug development professionals seeking to investigate the compound's potential as a modulator of the central nervous system, particularly its interaction with the GABAergic system. The protocols herein detail a logical, phased approach, beginning with foundational cytotoxicity assessments and progressing to functional assays designed to probe its activity at GABA receptors. This guide emphasizes the causality behind experimental choices, enabling users to generate robust, interpretable data.

Scientific Background and Rationale

4-(Piperidin-4-yl)butanoic acid hydrochloride is a synthetic organic compound featuring a piperidine ring, a structural motif common in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1] The piperidine scaffold is valued in medicinal chemistry for its ability to confer favorable pharmacokinetic properties and to interact with biological targets.[1] The compound's structure, which combines this ring with a butanoic acid tail, bears a resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian brain.

GABAergic signaling is fundamental to regulating neuronal excitability. This inhibition is primarily mediated by two classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride channels, and the metabotropic GABA-B receptors, which are G-protein coupled. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, making GABA receptors a critical target for therapeutic development.

While 4-(Piperidin-4-yl)butanoic acid hydrochloride has been utilized in biochemical research, its specific biological activity and mechanism of action are not extensively documented. Its structural similarity to GABA suggests it may function as a ligand for GABA receptors. This document, therefore, presents a systematic protocol to test the hypothesis that this compound acts as a modulator—specifically, as a potential antagonist—of GABAergic signaling in cultured neuronal cells.

Compound Properties and Reagent Preparation

Before commencing any biological assays, it is imperative to properly prepare the compound and understand its physical characteristics. The hydrochloride salt form of 4-(Piperidin-4-yl)butanoic acid is specifically designed to enhance its aqueous solubility.

PropertyValueSource
Chemical Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol N/A
CAS Number 84512-08-3
Appearance Solid
Solubility Soluble in water and ethanol
Storage Room Temperature, sealed in dry conditions
Protocol 2.1: Preparation of a 100 mM Master Stock Solution

Causality: Creating a high-concentration master stock in a suitable solvent is essential for accuracy and reproducibility. It allows for precise serial dilutions into aqueous cell culture media while minimizing the final concentration of the solvent, which could have off-target effects. DMSO is a common choice for its excellent solvating power and compatibility with cell culture at low concentrations (<0.5% v/v).

  • Aseptic Technique: Perform all steps in a laminar flow hood using sterile equipment.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 10.39 mg of 4-(Piperidin-4-yl)butanoic acid hydrochloride powder into the tube.

  • Solubilization: Add 500 µL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect for any remaining particulates.

  • Storage: Aliquot the 100 mM master stock into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles, which can degrade the compound's stability.

Phase 1: Foundational Cytotoxicity Assessment

Recommended Cell Line: SH-SY5Y (Human Neuroblastoma)

The SH-SY5Y cell line is a robust and widely used model for neurobiological studies. These cells are of human origin, can be differentiated into a more mature neuron-like phenotype, and are known to express various neurotransmitter receptors, making them a suitable initial screening platform.

Protocol 3.1: MTT Cell Viability Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures mitochondrial reductase activity as an indicator of cell metabolic activity and, by extension, viability.

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Dilution Series:

    • Prepare a set of intermediate dilutions of the 100 mM master stock in complete growth medium.

    • Perform a serial dilution directly in the 96-well plate to achieve a final concentration range from 10 nM to 1 mM. Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no-treatment control" (medium only).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Return the plate to the incubator for 24 hours. A parallel plate can be set up for a 48-hour time point to assess time-dependent toxicity.

  • MTT Addition: Add 10 µL of a 5 mg/mL sterile MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression (dose-response, variable slope) to calculate the TC₅₀ (Toxic Concentration 50%), the concentration at which cell viability is reduced by 50%.

Workflow for Determining Non-Toxic Concentration Range

G cluster_exp Experiment cluster_analysis Analysis seed_cells Seed SH-SY5Y cells in 96-well plate prep_dilutions Prepare serial dilutions of 4-(Piperidin-4-yl)butanoic acid HCl treat_cells Treat cells with dilutions (10 nM to 1 mM) prep_dilutions->treat_cells Add to cells incubate Incubate for 24-48 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt read_plate Solubilize formazan & Read absorbance at 570 nm add_mtt->read_plate normalize Normalize data to vehicle control read_plate->normalize plot Plot % Viability vs. Log[Concentration] normalize->plot calculate_tc50 Calculate TC50 value plot->calculate_tc50

Caption: Workflow for MTT cell viability assay to determine the TC₅₀.

Phase 2: Functional Screening for GABA-A Receptor Antagonism

Scientific Rationale: Once a safe concentration range is established (typically two orders of magnitude below the TC₅₀), the next phase is to screen for the hypothesized biological activity. To test for GABA-A receptor antagonism, the experimental design must involve challenging the system with a known GABA-A agonist and observing whether 4-(Piperidin-4-yl)butanoic acid hydrochloride can block or attenuate the agonist-induced response.

Protocol 4.1: Antagonist Activity Screening using Calcium Imaging

Causality: While GABA-A receptors are chloride channels, their activation causes a rapid influx of Cl⁻ ions, leading to hyperpolarization of the neuronal membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs) that would normally open upon depolarization. Therefore, a GABA-A agonist will suppress depolarization-induced calcium influx. A competitive antagonist will prevent this suppression. This assay measures changes in intracellular calcium ([Ca²⁺]i) as a readout of neuronal excitability.

  • Cell Preparation: Seed SH-SY5Y cells or primary cortical neurons on 96-well black-walled, clear-bottom imaging plates. If using primary neurons or an adherent cell line that requires it, pre-coat the plates with a suitable substrate like Poly-D-Lysine or Collagen IV.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Replace the culture medium with the dye-loading buffer and incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with a baseline buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

  • Experimental Setup in Plate Reader:

    • Place the plate in a fluorescence plate reader equipped with liquid handling.

    • Set the reader to measure fluorescence at appropriate excitation/emission wavelengths for the chosen dye (e.g., 485/520 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for ~60 seconds.

  • Compound Addition (Antagonist Phase):

    • Inject a sub-toxic concentration of 4-(Piperidin-4-yl)butanoic acid hydrochloride (e.g., 1 µM, 10 µM) or a known GABA-A antagonist like Bicuculline (positive control) into the respective wells.

    • Inject vehicle (buffer with DMSO) as a negative control.

    • Incubate for 5-10 minutes, monitoring fluorescence to ensure the compound itself does not cause a calcium response.

  • Agonist Challenge:

    • Inject a known GABA-A agonist, such as Muscimol (at its EC₅₀ concentration), into all wells.

    • Immediately follow with a depolarizing agent, such as a high concentration of potassium chloride (KCl), to open VGCCs.

  • Data Recording: Continue to record fluorescence for another 2-3 minutes to capture the full calcium transient.

Data Interpretation
  • Vehicle Control Wells: Will show a suppressed calcium peak upon KCl addition due to the inhibitory action of Muscimol.

  • Positive Control (Bicuculline) Wells: Bicuculline will block the Muscimol effect, resulting in a large, robust calcium peak upon KCl addition, similar to what would be seen without any GABA agonist.

  • Test Compound Wells:

    • If it is a GABA-A antagonist: It will block the inhibitory effect of Muscimol, leading to a significant restoration of the KCl-induced calcium peak, similar to the bicuculline control.

    • If it has no effect: The calcium peak will remain suppressed, similar to the vehicle control.

    • If it is an agonist: It will further suppress the calcium peak on its own, even before the Muscimol challenge.

GABA-A Receptor Signaling and Antagonist Action

G node_receptor GABA-A Receptor (Chloride Channel) node_cl Cl⁻ node_receptor->node_cl Opens Channel node_gaba GABA / Muscimol (Agonist) node_gaba->node_receptor:head Binds & Activates node_antagonist 4-(Piperidin-4-yl)butanoic acid HCl (Hypothesized Antagonist) node_antagonist->node_receptor:head Binds & Blocks node_hyper Hyperpolarization (Inhibition) node_cl->node_hyper Influx Leads to node_action Action Potential Firing (Neuron is Less Likely to Fire) node_hyper->node_action Results in

Caption: Mechanism of GABA-A receptor inhibition and hypothesized antagonist action.

Phase 3: Advanced Mechanistic Validation

Should the functional screen in Phase 2 yield positive results suggesting antagonist activity, further validation using more precise biophysical techniques is warranted. These methods provide definitive evidence of the compound's mechanism of action.

  • Patch-Clamp Electrophysiology: This is the gold-standard technique for studying ion channels. By "patching" onto a single cell, one can directly measure the flow of chloride ions through the GABA-A receptor channel in real-time. This method would allow for the precise quantification of the compound's ability to block GABA-induced currents, confirming its antagonist properties and determining its potency (IC₅₀).

  • Radioligand Binding Assays: These assays determine if the compound physically binds to the GABA-A receptor and with what affinity. The experiment typically involves using a radioactively labeled ligand known to bind to the receptor (e.g., [³H]Muscimol) and measuring how effectively the test compound displaces it. This yields a binding affinity constant (Ki), a critical parameter in drug development.

  • Receptor Subtype Selectivity Screening: GABA-A receptors are pentameric proteins composed of various subunits (α, β, γ, etc.). The specific subunit composition dictates the receptor's pharmacological properties. Using a panel of engineered cell lines (e.g., HEK293) that each express a different, defined combination of GABA-A receptor subunits allows researchers to determine if 4-(Piperidin-4-yl)butanoic acid hydrochloride is selective for certain receptor subtypes, which can have significant implications for its potential therapeutic window and side-effect profile.

Safety and Handling

4-(Piperidin-4-yl)butanoic acid hydrochloride should be handled with appropriate laboratory precautions.

  • Hazards: The compound is listed as irritating to the eyes, respiratory system, and skin.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid compound or its concentrated solutions.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.

  • First Aid: In case of eye contact, immediately rinse with plenty of water and seek medical advice. In case of skin contact, wash with soap and water.

References

  • Wikipedia. (2023). Piperidine-4-sulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • StudySmarter. (2024). GABA Signaling: Pathway & Brain Role. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 4-(Piperidin-4-yl)butanoic Acid Hydrochloride CAS 84512-08-3. Retrieved from [Link]

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Retrieved from [Link]

  • Wikipedia. (2024). GABAA receptor. Retrieved from [Link]

  • Brown, N., Kerby, J., Bonnert, T. P., McKernan, R. M., & Whiting, P. J. (2002). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. British Journal of Pharmacology, 136(7), 965–974. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. Retrieved from [Link]

  • Jarocka, U., et al. (2021). Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage-An In Vitro Study. International Journal of Molecular Sciences, 22(11), 6057. Retrieved from [Link]

  • Moezi, L., Gholipour, T., & Ghaffari, S. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Not available.
  • StatPearls. (2023). GABA Inhibitors. Retrieved from [Link]

  • Paik, E., et al. (2023). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 24(5), 4568. Retrieved from [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Wąsik, A., et al. (2021). Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage—An In Vitro Study. International Journal of Molecular Sciences, 22(11), 6057. Retrieved from [Link]

  • Not available.
  • Dzięgiel, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116348. Retrieved from [Link]

  • Not available.
  • Lim, D. Y., et al. (2012). Effect of Berberine on Cell Survival in the Developing Rat Brain Damaged by MK-801. Journal of Life Science, 22(1), 59-66. Retrieved from [Link]

  • Not available.
  • Clementi, E., et al. (1998). Sodium azide induced neuronal damage in vitro: evidence for non-apoptotic cell death. Neuroscience, 82(4), 1187-1197. Retrieved from [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • HD Community Biorepository. (n.d.). Cell Line Description and Propagation Instructions. Retrieved from [Link]

  • Not available.
  • Not available.

Sources

Application

Technical Guide: Optimal Solubilization and Handling of 4-(Piperidin-4-yl)butanoic acid hydrochloride

Abstract & Scope This technical note provides a rigorous methodology for the solubilization, handling, and storage of 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS: 84512-08-3).[1] As a critical intermediate in pept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical note provides a rigorous methodology for the solubilization, handling, and storage of 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS: 84512-08-3).[1] As a critical intermediate in peptidomimetic synthesis and a GABA analogue in neuropharmacological research, precise handling is required to maintain compound integrity and assay reproducibility. This guide addresses the physicochemical challenges posed by its zwitterionic potential and hydrochloride salt form, offering validated protocols for both aqueous and organic solvent systems.[1]

Physicochemical Profile

Understanding the molecular properties is the first step to successful dissolution.[1]

PropertyDataRelevance to Solubilization
Chemical Name 4-(Piperidin-4-yl)butanoic acid hydrochlorideTarget Molecule
CAS Number 84512-08-3Specific Identification
Molecular Weight 207.70 g/mol Calculation of Molarity
Formula C

H

ClNO

Stoichiometry
Salt Form Hydrochloride (HCl)Enhances aqueous solubility; lowers pH in solution
pKa (Predicted) ~4.5 (COOH), ~10.5 (Piperidine NH)Buffer selection is critical to prevent precipitation at isoelectric point
Solubility Water (>50 mg/mL), DMSO (>20 mg/mL), EthanolHigh polarity favors polar protic solvents

Critical Solubilization Logic

The hydrochloride salt form renders this compound highly water-soluble compared to its free base.[1] However, dissolving the HCl salt in unbuffered water will generate an acidic solution (pH ~2-3).

  • For Cell Culture/In Vivo: The acidity must be neutralized using a buffering system (PBS, HEPES) to avoid cytotoxicity, but care must be taken not to precipitate the free base if the concentration is extremely high (though unlikely for this specific structure).[1]

  • For Chemical Synthesis: Anhydrous organic solvents (DMSO, Methanol) are preferred to prevent hydrolysis or side reactions during coupling.[1]

Decision Matrix: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on your experimental end-point.

SolventSelection Start Start: Define Application BioAssay Biological Assay (Cell Culture / Animal) Start->BioAssay ChemSyn Chemical Synthesis (Peptide Coupling) Start->ChemSyn WaterSol Aqueous Stock (Water/PBS) BioAssay->WaterSol Preferred DMSOSol Organic Stock (DMSO) BioAssay->DMSOSol If hydrophobic residues added ChemSyn->DMSOSol Standard CheckPH Critical: Check pH (Solution will be Acidic) WaterSol->CheckPH Use Proceed to Experiment DMSOSol->Use Dilute >1:1000 in Media Buffer Buffer with NaOH/HEPES to pH 7.2 - 7.4 CheckPH->Buffer pH < 5 CheckPH->Use pH OK Buffer->Use

Figure 1: Decision matrix for solvent selection based on experimental application.[1]

Protocol 1: Preparation of Aqueous Stock (Preferred)

Application: Cell culture, enzyme inhibition assays, aqueous chemical reactions.[1] Target Concentration: 50 mM (Stock).

Materials
  • 4-(Piperidin-4-yl)butanoic acid HCl (Solid)[1][2]

  • Milli-Q Water (18.2 MΩ) or PBS (Phosphate Buffered Saline, pH 7.4)[1]

  • 0.22 µm Syringe Filter (PES or Nylon)

  • 1N NaOH (for pH adjustment)

Step-by-Step Procedure
  • Weighing: Accurately weigh 10.4 mg of the solid into a sterile microcentrifuge tube.

    • Calculation:

      
      .
      
  • Solvent Addition: Add 1.0 mL of Milli-Q water or PBS.

  • Dissolution: Vortex moderately for 30 seconds. The solid should dissolve rapidly due to the HCl salt form.

    • Observation: Solution should be clear and colorless.

  • pH Check & Adjustment (Crucial):

    • Spot 2 µL onto pH paper.

    • If dissolved in water, pH will be acidic (~3.0).[1]

    • Action: If using for biological assays, carefully neutralize by adding 1N NaOH in small increments (0.5 µL) or dilute heavily into buffered media (e.g., 1:100 dilution into culture media usually buffers the acidity sufficiently).[1]

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: Preparation of DMSO Stock

Application: High-throughput screening (HTS), long-term library storage, synthesis involving water-sensitive reagents.[1] Target Concentration: 100 mM.

Materials
  • DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9%[1]

  • Amber glass vials (DMSO can leach plastic over long periods; amber protects from light).[1]

Step-by-Step Procedure
  • Weighing: Weigh 20.8 mg of the compound.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Note: DMSO is hygroscopic.[1] Keep the bottle tightly capped.

  • Storage: Store aliquots at -20°C or -80°C.

    • Stability:[3] DMSO stocks are generally stable for 6-12 months.

  • Usage in Cells: When dosing cells, ensure the final DMSO concentration in the well is <0.5% (v/v) to avoid solvent toxicity.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation upon buffering Isoelectric point aggregationThe free base (zwitterion) might be less soluble than the salt.[1] If precipitate forms near pH 7, lower concentration to <10 mM or add 5% DMSO as a co-solvent.[1]
Cytotoxicity in Control Acidic shockThe stock solution was not neutralized.[1] Check pH of the media after adding the compound.
Degradation HydrolysisWhile the butyric acid chain is stable, ensure storage is desiccated.[1] Avoid repeated freeze-thaw cycles.[1]

References

  • Sigma-Aldrich. 4-Piperidinebutyric acid hydrochloride Product Specification. Accessed Oct 2023.[4] Link

  • PubChem. Compound Summary for CID 24878498: 4-(Piperidin-4-yl)butanoic acid hydrochloride.[1] National Library of Medicine. Link

  • Biosynce. Product Data: 4-(Piperidin-4-yl)butanoic Acid Hydrochloride CAS 84512-08-3.[1][2][5]Link[1]

  • BenchChem. Synthesis and Application Notes for Piperidine Derivatives.Link

Sources

Method

Application Note: Characterization of 4-(Piperidin-4-yl)butanoic Acid Scaffolds in Fragment-Based Screening

Abstract 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS 84512-08-3) represents a "privileged scaffold" in medicinal chemistry, widely utilized as a semi-rigid linker in the design of peptidomimetics, particularly int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS 84512-08-3) represents a "privileged scaffold" in medicinal chemistry, widely utilized as a semi-rigid linker in the design of peptidomimetics, particularly integrin antagonists (e.g.,


, 

) and protease inhibitors.[1] While often viewed merely as a spacer, the piperidine moiety frequently engages in critical electrostatic interactions within the S1 or S2 pockets of target proteins. This application note details the protocols for validating the intrinsic binding affinity of this scaffold using Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) . These methods are optimized for low-affinity, high-off-rate kinetics typical of fragment-based drug discovery (FBDD).[1]

Chemical Context & Material Handling[1][2]

The Molecule[3][4][5][6]
  • Identity: 4-(Piperidin-4-yl)butanoic acid hydrochloride[1][2][3]

  • MW: 207.69 g/mol (HCl salt)[1]

  • Role: Pharmacophore fragment / Linker.[1]

  • Binding Mechanism: The secondary amine of the piperidine ring (

    
    ) is protonated at physiological pH, acting as a cation mimic (e.g., replacing Arginine). The carboxylic acid tail coordinates with metal ions (e.g., 
    
    
    
    in integrins) or basic residues.
Critical Handling Parameters (Expert Insight)

The hydrochloride salt form significantly impacts assay buffers.[1]

  • pH Drift: A 10 mM stock solution in unbuffered water will be highly acidic.[1] For binding assays, neutralization is mandatory before introduction to the protein.

  • Solubility: Unlike many organic fragments, this compound is highly water-soluble.[1]

    • Recommendation: Prepare stocks in the assay running buffer directly if possible, or in water with immediate pH adjustment. Avoid DMSO unless screening as part of a larger library, as DMSO complicates SPR solvent correction.

Application 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: To detect low-affinity binding (


 in 

to

range) and fast kinetics ("square wave" sensorgrams) of the scaffold against a target protein (e.g., Integrin

).
Experimental Logic

Low Molecular Weight (LMW) compounds (<250 Da) like this scaffold produce low Refractive Index (RI) shifts.[1] To compensate, we must use high-density ligand immobilization and rapid injection rates to overcome mass transport limitations.[1]

Protocol

Step 1: Sensor Chip Preparation (CM5 Series)

  • Target: Purified Integrin ectodomain or Protease.[1]

  • Immobilization: Standard Amine Coupling.

    • Activate surface with EDC/NHS (7 min).[1]

    • Inject protein (conc. 20–50

      
       in Acetate pH 4.[1]5) to achieve High Density  (>5000 RU).[1] Note: High density is required to see the signal of a ~200 Da analyte.
      
    • Block with Ethanolamine.[1]

  • Reference Channel: Activate and block (no protein) to serve as a blank for bulk refractive index subtraction.

Step 2: Analyte Preparation

  • Running Buffer (HBS-P+): 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4.

  • Sample Prep: Dissolve 4-(Piperidin-4-yl)butanoic acid HCl in Running Buffer to 50 mM (Stock).

  • Titration Series: Prepare 2-fold dilutions ranging from 2 mM down to 62.5

    
    .
    
    • Critical: Ensure the pH of the highest concentration (2 mM) matches the running buffer exactly. The HCl salt can lower the pH of the sample plug, causing false "binding" signals due to pH-sensitive matrix effects.

Step 3: Injection Parameters (Single Cycle Kinetics)

  • Flow Rate: 30

    
     (minimizes mass transport effects).[1]
    
  • Contact Time: 30 seconds (association).

  • Dissociation Time: 30 seconds.

  • Regeneration: None usually required.[1] The high off-rate (

    
    ) means the fragment dissociates almost instantly upon wash-out.[1]
    
Data Analysis & Visualization

The resulting sensorgram should resemble a "square wave."

  • Rapid On: Immediate rise to equilibrium (

    
    ).[1]
    
  • Rapid Off: Immediate return to baseline.[1]

  • Steady State Analysis: Plot

    
     vs. Concentration.[1] Fit to a 1:1 Langmuir isotherm to determine 
    
    
    
    .[1]

Graphviz Workflow: SPR Fragment Screening

SPR_Workflow cluster_QC Quality Control Prep Sample Prep (Neutralize HCl Salt) Run Injection Cycle (30s On / 30s Off) Prep->Run Dilution Series Check Check pH of High Conc. Sample Prep->Check Chip Chip Immobilization (High Density >5000 RU) Chip->Run Baseline Stable Analysis Steady State Fit (Determine KD) Run->Analysis Square Wave Data Check->Run Pass

Figure 1: SPR workflow for low-affinity fragment screening. Note the critical pH check step.

Application 2: Competitive Binding via Fluorescence Polarization (FP)[1][7]

Objective: To validate the scaffold's ability to displace a known high-affinity tracer from the binding pocket. This confirms specific binding versus non-specific surface adsorption.[1]

Experimental Logic

Since 4-(Piperidin-4-yl)butanoic acid is a fragment, it will likely have a weak


.[1] A "Displacement Assay" is preferred over direct binding.[1] We use a fluorescently labeled tracer (e.g., FITC-RGD peptide) bound to the protein.[1] The fragment competes for the site, causing the tracer to rotate freely, lowering Polarization (mP).
Protocol

Step 1: Tracer & Protein Optimization

  • Tracer: FITC-Linker-RGD (or relevant ligand).[1]

  • Protein: Integrin

    
     (or target receptor).[1]
    
  • 
     Determination:  Titrate protein against fixed tracer (10 nM) to determine the 
    
    
    
    of the tracer.[1]
  • Assay Setup: Use Protein concentration at

    
     to ensure ~50% occupancy (sensitive to displacement).[1]
    

Step 2: Competition Assay

  • Plate: Black 384-well low-binding plate.[1]

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM

    
     (essential for integrins), 0.01% Tween-20, pH 7.4.
    
  • Reagents:

    • 10

      
       Protein/Tracer Mix (Pre-incubated).[1]
      
    • 10

      
       Test Compound (4-(Piperidin-4-yl)butanoic acid).[1]
      
  • Dosing: Serial dilution of the test compound from 10 mM down to 10

    
    .
    
  • Incubation: 30–60 minutes at Room Temperature (protected from light).

Step 3: Measurement

  • Instrument: Multi-mode plate reader (e.g., EnVision or Spark).

  • Settings: Excitation 485 nm / Emission 535 nm.

  • Readout: Fluorescence Polarization (mP).

Data Interpretation
  • High mP: Tracer is bound (Low concentration of inhibitor).[1]

  • Low mP: Tracer is displaced (High concentration of inhibitor).[1]

  • Z-Factor: Ensure

    
     using positive controls (known high-affinity antagonist like Tirofiban).[1]
    

Comparative Data Summary

The following table summarizes expected performance metrics for this scaffold in different assay formats.

FeatureSPR (Direct Binding)FP (Competition)ITC (Calorimetry)
Primary Readout Binding Kinetics (

)
Displacement (

)
Thermodynamics (

)
Sensitivity High (can detect mM binders)Moderate (limited by tracer affinity)Low (requires high heat signal)
Material Req. Low Protein / High CompoundModerate Protein / Low CompoundHigh Protein / High Compound
Throughput Medium (hundreds/day)High (thousands/day)Low (tens/day)
Suitability Best for Fragment Screening Best for Library Screening Validation only

Mechanistic Visualization

Understanding how this scaffold binds is crucial for optimizing the protocol (e.g., including metal ions in the buffer).

Binding_Mechanism cluster_pocket Receptor Binding Pocket (e.g., Integrin) cluster_ligand 4-(Piperidin-4-yl)butanoic acid Asp Aspartate Residue (Acidic/Anionic) Metal Metal Ion (Mg2+ / Mn2+) Piperidine Piperidine NH+ (Cationic) Piperidine->Asp Ionic Interaction Linker Butanoic Linker (Spacer) Piperidine->Linker Acid Carboxylic Acid (Anionic) Linker->Acid Acid->Metal Coordination

Figure 2: Schematic of the bidentate binding mode. The piperidine amine interacts with acidic residues, while the carboxylic acid coordinates with metal ions (critical for buffer formulation).

References

  • Fragment Screening Principles

    • Motsa, B. B., et al. (2023).[4] "A beginner's guide to surface plasmon resonance."[1] The Biochemist. Link

  • Piperidine Scaffolds in Drug Design

    • Create BioMart.[1] "Principle and Protocol of Surface Plasmon Resonance (SPR)." Link

  • Fluorescence Polarization Protocols

    • Lea, W. A., & Simeonov, A. (2011). "Fluorescence polarization assays in small molecule screening." Expert Opinion on Drug Discovery. Link

  • Integrin Antagonists & RGD Mimetics: Rechenmacher, F., et al. (2013). "Integrin antagonists: the quest for selectivity and antagonist activity." Journal of Medicinal Chemistry. (Contextual grounding for the piperidine-acid pharmacophore).
  • Compound Properties

    • PubChem. "4-(Piperidin-4-yl)butanoic acid hydrochloride."[1] Link

Sources

Application

Application Note: Structural Elucidation and Purity Assessment of 4-(Piperidin-4-yl)butanoic Acid Hydrochloride by NMR Spectroscopy

Introduction & Scope 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS 84512-08-3) is a critical intermediate in the synthesis of peptidomimetics and integrin antagonists.[1] It serves as a flexible linker or a non-cano...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS 84512-08-3) is a critical intermediate in the synthesis of peptidomimetics and integrin antagonists.[1] It serves as a flexible linker or a non-canonical amino acid scaffold in drug discovery.[1] Its structural integrity—specifically the stability of the piperidine ring and the precise stoichiometry of the hydrochloride salt—is paramount for downstream reaction efficiency, particularly in solid-phase peptide synthesis (SPPS).[1]

This application note provides a definitive protocol for the structural characterization of this compound using 1H and 13C NMR. Unlike standard small-molecule analysis, this protocol addresses the specific challenges posed by zwitterionic behavior and salt counter-ions in varying solvents.[1]

Chemical Structure & Connectivity

The molecule consists of a piperidine ring substituted at the 4-position with a butyric acid side chain.[1][2][3][4] IUPAC Name: 4-(piperidin-4-yl)butanoic acid hydrochloride Formula:


Molecular Weight:  207.70  g/mol 

Experimental Protocol

Solvent Selection Strategy

The choice of solvent is critical for observing exchangeable protons (ammonium and carboxylic acid) which are diagnostic for the salt form.[1]

SolventProsConsRecommendation
DMSO-

Preserves exchangeable protons (

,

).[1] Excellent solubility for HCl salts.[1]
High viscosity broadens lines slightly.[1] Residual water peak at 3.33 ppm may obscure piperidine

-protons.[1]
Primary Choice for structural confirmation.[1]

Sharp aliphatic lines. No solvent overlap in the 3-4 ppm region.[1]Exchangeable protons are invisible (H/D exchange).[1] pH dependency shifts peaks significantly.[1]Secondary Choice for purity/impurity quantification.[1]
Sample Preparation (Standard Protocol)
  • Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-

    
     (containing 0.03% TMS as internal standard).
    
  • Mixing: Vortex for 30 seconds until the solution is clear. If the salt is stubborn, gentle sonication (not exceeding 30°C) is permitted.[1]

  • Transfer: Transfer to a high-quality 5mm NMR tube. Ensure a solvent height of at least 4.5 cm to match the coil length.[1]

Acquisition Parameters (400 MHz or higher)[1]
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of the carboxylic acid proton).[1]

  • Scans (NS): 16–32 scans for 1H; 512–1024 scans for 13C.[1]

  • Spectral Width: -2 to 14 ppm (to capture the downfield COOH signal).[1]

Results & Discussion

1H NMR Assignment (DMSO- )

The spectrum is characterized by three distinct regions: the downfield exchangeables, the mid-field heteroatom-adjacent protons, and the upfield aliphatic cluster.[1]

Table 1: 1H NMR Chemical Shift Assignments

Position

(ppm)
MultiplicityIntegralAssignment Logic
COOH 12.05Broad Singlet1HHighly deshielded acidic proton.[1] Broadening indicates H-bonding.[1]
NH

8.60 - 8.90Broad Singlet2HAmmonium protons.[1] Presence confirms HCl salt formation.[1]
Pip-2,6 3.15 - 3.25Multiplet (Broad)2H (eq)Equatorial protons adjacent to Nitrogen.[1] Deshielded by positive charge.[1]
Pip-2,6 2.75 - 2.85Triplet of Doublets2H (ax)Axial protons adjacent to Nitrogen.[1]
Chain-2 2.18Triplet (

Hz)
2H

-methylene to Carbonyl.[1] Diagnostic triplet.
Pip-3,5 1.70 - 1.80Multiplet2H (eq)Equatorial protons on the ring.[1]
Chain-3 1.45 - 1.55Multiplet2H

-methylene in the chain.[1]
Pip-4 1.35 - 1.45Multiplet1HMethine proton at the branching point.[1]
Pip-3,5 1.25 - 1.35Multiplet2H (ax)Axial protons on the ring.[1]
Chain-4 1.15 - 1.25Multiplet2H

-methylene adjacent to the ring.[1]

> Note: The region 1.15–1.80 ppm is often complex due to overlap.[1] 2D HSQC is recommended for precise assignment if impurities are suspected in this region.[1]

Structural Validation Logic

To confirm the structure, one must verify the connectivity between the ring and the chain.[1] The critical diagnostic correlation is between the Chain-4 protons (


-position) and the Piperidine-4  methine proton.[1]
  • COSY Spectrum: Look for a cross-peak between the triplet at 2.18 ppm (Chain-2) and the multiplet at ~1.50 ppm (Chain-3).[1]

  • Integration Check: The ratio of aliphatic protons (13H total) to ammonium protons (2H) must be consistent. A lower ratio for NH

    
     suggests partial deprotonation or free-base contamination.[1]
    
Impurity Profiling

Common impurities from synthesis include:

  • Piperidine (Free): Lack of the butyric acid chain.[1] Look for simple piperidine signals without the chain multiplets.

  • Trapped Solvents: Ethanol (1.05 t, 3.44 q) or Ethyl Acetate (1.99 s, 4.03 q, 1.17 t) are common in HCl salt precipitations.[1]

  • Regioisomers: 4-(Piperidin-3-yl)... isomers.[1] These break the symmetry of the piperidine ring signals (splitting the C2/C6 equivalence).[1]

Visualizations

Experimental Workflow

The following diagram outlines the critical path for valid data generation, emphasizing the "Shim" step which is often neglected for salt samples due to ionic strength effects on the field.

NMR_Workflow Start Sample Weighing (10-15mg) Solvent Dissolution (DMSO-d6 + TMS) Start->Solvent Prep Transfer to Tube (Min 4.5cm height) Solvent->Prep Shim Gradient Shimming (Critical for Salts) Prep->Shim Insert Acquire Acquisition (zg30, D1=5s) Shim->Acquire Lock & Tune Process Processing (LB=0.3Hz, Phase) Acquire->Process Analyze Integration & Reporting Process->Analyze

Figure 1: Optimized NMR acquisition workflow for hydrochloride salts.

Structural Connectivity & Assignment Logic

This diagram visualizes the spin systems.[1] The "Break" represents the connection between the cyclic system and the aliphatic chain, which is the key connectivity to verify.[1]

Connectivity NH NH2+ (8.7 ppm) Exchangeable Pip_Ortho Pip-C2/C6 (3.2/2.8 ppm) alpha-N NH->Pip_Ortho Through Space/Inductive Pip_Meta Pip-C3/C5 (1.7/1.3 ppm) beta-N Pip_Ortho->Pip_Meta COSY Pip_Methine Pip-C4 (1.4 ppm) Junction Pip_Meta->Pip_Methine COSY Chain_Gamma Chain-C4 (1.2 ppm) Gamma-CH2 Pip_Methine->Chain_Gamma CRITICAL CONNECTIVITY Chain_Beta Chain-C3 (1.5 ppm) Beta-CH2 Chain_Gamma->Chain_Beta COSY Chain_Alpha Chain-C2 (2.2 ppm) Alpha-CO Chain_Beta->Chain_Alpha COSY COOH COOH (12.0 ppm) Acidic Chain_Alpha->COOH Inductive

Figure 2: Spin system connectivity.[1] The red dashed line indicates the critical link between ring and chain.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55251538, 4-(Piperidin-4-yl)butanoic acid hydrochloride.[1] Retrieved from [Link][1]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data for Piperidines.[1] University of Wisconsin-Madison.[1] Retrieved from [Link][1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics.[1] Retrieved from [Link]

  • AIST (2023). Spectral Database for Organic Compounds (SDBS).[1] (General reference for Piperidine derivatives). Retrieved from [Link][1]

Sources

Method

Application Note &amp; Protocol: Synthesis of 4-(Piperidin-4-yl)butanoic Acid Hydrochloride Derivatives for SAR Studies

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 4-(piperidin-4-yl)butanoic acid hydrochloride derivatives, a scaffold of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 4-(piperidin-4-yl)butanoic acid hydrochloride derivatives, a scaffold of significant interest in medicinal chemistry for Structure-Activity Relationship (SAR) studies. The described synthetic strategy is modular, allowing for the efficient generation of a diverse library of analogues by late-stage functionalization of the piperidine nitrogen. Detailed, field-proven protocols for each synthetic step are provided, including the rationale behind the choice of reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting systems modulated by GABA analogues.

Introduction: The Significance of the 4-(Piperidin-4-yl)butanoic Acid Scaffold

The 4-(piperidin-4-yl)butanoic acid core structure is a key pharmacophore found in a variety of biologically active compounds. As a cyclic analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, this scaffold has been extensively explored for its potential to modulate GABAergic neurotransmission.[1] Derivatives have shown promise in treating a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety.

The versatility of the piperidine ring allows for systematic structural modifications to probe the chemical space and understand the key interactions with biological targets. Structure-Activity Relationship (SAR) studies are therefore crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[2][3] This guide outlines a robust and flexible synthetic approach to generate a library of N-substituted 4-(piperidin-4-yl)butanoic acid derivatives for such studies.

Strategic Synthesis Plan

The overall synthetic strategy is designed for efficiency and adaptability, enabling the creation of a diverse set of derivatives from a common intermediate. The workflow begins with the construction of the core piperidine-butanoic acid backbone, followed by diversification at the piperidine nitrogen, and concludes with final deprotection and salt formation.

Synthesis_Workflow Start 4-(Pyridin-4-yl)butanoic Acid Ester Ethyl 4-(pyridin-4-yl)butanoate Start->Ester Esterification (H₂SO₄, EtOH) PiperidineEster Ethyl 4-(piperidin-4-yl)butanoate (Core Intermediate) Ester->PiperidineEster Catalytic Hydrogenation (e.g., Rh/C, H₂) N_Functionalization N-Alkylation / N-Acylation PiperidineEster->N_Functionalization Diversification Step N_Substituted_Ester N-Substituted Ethyl Ester Derivatives N_Functionalization->N_Substituted_Ester Final_Acid N-Substituted 4-(Piperidin-4-yl)butanoic Acid N_Substituted_Ester->Final_Acid Saponification (LiOH, THF/H₂O) HCl_Salt Target HCl Salt Derivatives Final_Acid->HCl_Salt Salt Formation (HCl in Ether)

Figure 1: A modular synthetic workflow for generating a library of 4-(piperidin-4-yl)butanoic acid derivatives. This approach allows for late-stage diversification.

Detailed Experimental Protocols

Part 1: Synthesis of the Core Intermediate: Ethyl 4-(piperidin-4-yl)butanoate

This initial phase focuses on preparing the central piperidine-containing building block.

Protocol 1.1: Fischer Esterification of 4-(Pyridin-4-yl)butanoic Acid

  • Expertise & Experience: The carboxylic acid is converted to its ethyl ester to protect it from reduction in the subsequent hydrogenation step and to simplify purification. Fischer esterification is a classic, cost-effective, and scalable method for this transformation.

  • Procedure:

    • Suspend 4-(pyridin-4-yl)butanoic acid (1.0 eq) in absolute ethanol (approx. 5-10 volumes).

    • Cool the suspension in an ice bath and add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

    • Heat the mixture to reflux (approx. 80 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) (typically 4-8 hours).

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield ethyl 4-(pyridin-4-yl)butanoate.

Protocol 1.2: Catalytic Hydrogenation of the Pyridine Ring

  • Expertise & Experience: The catalytic hydrogenation of the pyridine ring is a critical step to form the desired piperidine core.[4] Rhodium on carbon (Rh/C) is a highly efficient catalyst for this transformation, often providing high yields under moderate conditions.[5] The reaction is typically performed in an acidic medium or with the substrate as a hydrochloride salt to facilitate the reduction of the electron-rich aromatic ring.[6]

  • Procedure:

    • Dissolve ethyl 4-(pyridin-4-yl)butanoate (1.0 eq) in a suitable solvent such as methanol or water.[5]

    • Add 5% Rhodium on carbon (Rh/C) catalyst (typically 1-5 mol%).

    • If starting from the free base, an acid such as HCl can be added to facilitate the reaction.

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) in a Parr shaker or similar hydrogenation apparatus.

    • Heat the reaction to 50-60 °C and agitate until hydrogen uptake ceases (typically 6-24 hours).[5]

    • Cool the reaction, carefully vent the hydrogen, and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain ethyl 4-(piperidin-4-yl)butanoate, which can often be used in the next step without further purification.

Part 2: Diversification via N-Functionalization

This stage is central to the SAR study, where various substituents are introduced at the piperidine nitrogen.

Protocol 2.1: N-Alkylation via Reductive Amination

  • Expertise & Experience: Reductive amination is a robust and widely used method for forming C-N bonds.[7][8][9] It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reducing agent for this purpose as it is mild and selective for the iminium ion over the carbonyl starting material.[8]

  • Procedure:

    • Dissolve ethyl 4-(piperidin-4-yl)butanoate (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

    • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature until the reaction is complete by TLC analysis (typically 2-12 hours).

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the N-alkylated product by flash column chromatography.

Part 3: Final Hydrolysis and Salt Formation

Protocol 3.1: Saponification of the Ethyl Ester

  • Expertise & Experience: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base in a process called saponification.[10][11] Lithium hydroxide (LiOH) in a mixture of THF and water is a common and effective choice, as it generally leads to clean reactions and straightforward work-ups.[10][12][13]

  • Procedure:

    • Dissolve the N-substituted ethyl 4-(piperidin-4-yl)butanoate derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically 3:1 to 1:1 v/v).

    • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~5-6 with 1N HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a 9:1 mixture of DCM:isopropanol).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid.

Protocol 3.2: Formation of the Hydrochloride Salt

  • Expertise & Experience: Converting the final amine-containing carboxylic acid to its hydrochloride salt often improves its stability, crystallinity, and aqueous solubility, which is advantageous for biological testing.[14] This is typically achieved by treating a solution of the free base with a solution of HCl in an organic solvent.[15][16]

  • Procedure:

    • Dissolve the purified N-substituted 4-(piperidin-4-yl)butanoic acid in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Add a solution of HCl in diethyl ether (e.g., 2.0 M) or dioxane (e.g., 4.0 M) dropwise with stirring until precipitation is complete or the solution is acidic.

    • Stir the resulting slurry for 30 minutes.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield the final hydrochloride salt.

Data Management and Characterization

For a successful SAR study, meticulous characterization of each synthesized derivative is paramount. The following table provides a template for organizing the analytical data.

Table 1: Physicochemical and Spectroscopic Data for Synthesized Derivatives

Compound IDR-Group (at N)Molecular FormulaMW ( g/mol )¹H NMR (δ, ppm)MS (m/z) [M+H]⁺Purity (HPLC, %)
SAR-01 HC₉H₁₇NO₂·HCl207.70Confirm structure172.13>98%
SAR-02 BenzylC₁₆H₂₃NO₂·HCl297.82Confirm structure262.18>98%
SAR-03 AcetylC₁₁H₁₉NO₃·HCl249.73Confirm structure214.14>98%
...etc...................

Visualizing the SAR Exploration Strategy

The modular nature of the synthesis allows for a systematic exploration of the impact of different N-substituents on biological activity. This can be visualized as a branching strategy from the core intermediate.

SAR_Strategy Core Core Intermediate: Ethyl 4-(piperidin-4-yl)butanoate Alkyl N-Alkylation Core->Alkyl Acyl N-Acylation Core->Acyl Aryl N-Arylation (e.g., Buchwald-Hartwig) Core->Aryl Alkyl_Deriv Alkyl Derivatives Alkyl->Alkyl_Deriv Probe effect of size, lipophilicity, and basicity Acyl_Deriv Amide/Urea Derivatives Acyl->Acyl_Deriv Introduce H-bond donors/acceptors, modulate electronics Aryl_Deriv Aryl Derivatives Aryl->Aryl_Deriv Explore π-stacking and aromatic interactions

Figure 2: A strategic map for SAR exploration, branching from the common piperidine intermediate to probe different chemical properties.

Trustworthiness and Self-Validation

To ensure the integrity of the SAR data, each step of the synthesis must be self-validating:

  • Reaction Monitoring: Utilize TLC or LC-MS to monitor reaction progress, ensuring complete conversion and identifying any potential side products.

  • Purification: Employ flash column chromatography for all intermediates and final products to ensure high purity.

  • Structural Confirmation: Unambiguously confirm the structure of each final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Determine the final purity of all compounds destined for biological screening using HPLC with UV detection (and ideally ELSD or CAD for non-chromophoric compounds), aiming for >98% purity.

References

  • Piperidine Synthesis Overview. (2025). DTIC.
  • Recent Advances in Piperidine Synthesis. (n.d.). PMC - PubMed Central.
  • Synthesis of 4-Piperidone Derivatives. (n.d.).
  • Catalytic Hydrogenation of Pyridines. (n.d.).
  • Application Notes: Catalytic Hydrogen
  • Synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride. (n.d.). Benchchem.
  • Reductive Amination Overview. (2017). Master Organic Chemistry.
  • Reductive Amination Protocols. (n.d.). Organic Chemistry Portal.
  • Basic Hydrolysis of Esters (Saponification). (2022). Master Organic Chemistry.
  • Saponific
  • Hydrochloride Salt Preparation. (2012). Pharmaceutical Development and Technology.
  • Formation of Pharmaceutical Salts. (2023). Reddit.
  • Structure-Activity Relationship of GABA Analogues. (n.d.).
  • GABA Neurotransmitter Overview. (2018). YouTube.

Sources

Application

4-(Piperidin-4-yl)butanoic acid hydrochloride for studying neurotransmitter systems

An Application Guide to 4-(Piperidin-4-yl)butanoic acid hydrochloride for the Interrogation of GABAergic Neurotransmitter Systems Abstract Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter withi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-(Piperidin-4-yl)butanoic acid hydrochloride for the Interrogation of GABAergic Neurotransmitter Systems

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system (CNS), playing a critical role in maintaining the delicate equilibrium between neuronal excitation and inhibition.[1] Its dysregulation is implicated in a host of neurological and psychiatric conditions, including anxiety, epilepsy, and mood disorders.[2][3] Consequently, tools that allow for the precise study of the GABAergic system are invaluable to the neuroscience and drug development communities. 4-(Piperidin-4-yl)butanoic acid hydrochloride is a synthetic GABA analogue that holds significant promise as a research tool.[4][5] Structurally related to known GABAergic compounds, it provides a unique scaffold for probing the function of GABA receptors, transporters, and metabolic enzymes.[4][5] This guide offers a comprehensive overview of the compound, its mechanistic rationale, and detailed protocols for its application in key experimental paradigms, including in vitro electrophysiology, in vivo microdialysis, and behavioral analysis.

Scientific Foundation: The GABAergic System and the Role of its Analogs

A thorough understanding of the GABAergic synapse is crucial for designing and interpreting experiments using 4-(Piperidin-4-yl)butanoic acid hydrochloride.

The GABAergic Synapse: A Symphony of Inhibition

The primary function of GABA is to reduce neuronal excitability, a role it accomplishes through a finely tuned system of synthesis, release, reception, and metabolism.[3]

  • Synthesis and Release: GABA is synthesized from the excitatory neurotransmitter glutamate by the enzyme glutamic acid decarboxylase (GAD).[3][6] It is then packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential.[7]

  • Receptor Activation: Once in the synapse, GABA binds to two main classes of receptors on postsynaptic neurons:

    • GABA-A (GABAA) Receptors: These are ionotropic, ligand-gated chloride (Cl⁻) ion channels.[6] GABA binding opens the channel, allowing negatively charged chloride ions to flow into the neuron. This influx hyperpolarizes the cell's membrane, making it less likely to fire an action potential.[6]

    • GABA-B (GABAB) Receptors: These are metabotropic, G-protein coupled receptors.[6] Their activation typically leads to the opening of potassium (K⁺) channels, allowing positive ions to flow out, which also results in membrane hyperpolarization.[6] They can also inhibit adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and modulating downstream signaling.[3]

  • Signal Termination: The GABAergic signal is terminated by the reuptake of GABA from the synapse into presynaptic neurons and surrounding glial cells by GABA transporters (GATs).[6] Within these cells, GABA is catabolized by the enzyme GABA transaminase (GABA-T).[3]

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_syn GABA Vesicle->GABA_syn Release GAT_pre GAT GABA_syn->GAT_pre Reuptake GABA_A GABA-A Receptor (Ionotropic) GABA_syn->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA_syn->GABA_B Hyperpolarization Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Cl- Influx GABA_B->Hyperpolarization K+ Efflux

Fig 1. The GABAergic Synapse.
4-(Piperidin-4-yl)butanoic Acid Hydrochloride: A Molecular Probe

The utility of this compound stems from its structural identity as a GABA analogue. While native GABA is a poor CNS therapeutic and research agent due to its inability to efficiently cross the blood-brain barrier, lipophilic analogues are designed to overcome this limitation.[8] The piperidine ring, a common motif in CNS-active drugs, enhances druggability and favorable pharmacokinetic properties.[9]

Chemical Properties:

  • Chemical Formula: C₉H₁₈ClNO₂

  • Molecular Weight: 207.70 g/mol

Based on its structure, 4-(Piperidin-4-yl)butanoic acid hydrochloride can be hypothesized to interact with the GABAergic system at several key points:

  • Direct Receptor Agonism/Antagonism: It may bind directly to GABA-A and/or GABA-B receptors, either mimicking the effect of GABA (agonist) or blocking it (antagonist). Its structural similarity to the GABA-A agonist isonipecotic acid makes this a primary hypothesis.[5]

  • Allosteric Modulation: It could bind to a site on a GABA receptor distinct from the GABA binding site, thereby enhancing or diminishing the receptor's response to GABA (a positive or negative allosteric modulator, respectively).

  • Inhibition of Metabolism or Reuptake: The compound might inhibit the GABA-T enzyme or GAT transporters, leading to an increase in the synaptic concentration and duration of action of endogenous GABA.[4]

cluster_targets Potential Molecular Targets cluster_outcomes Potential Functional Outcomes Compound 4-(Piperidin-4-yl)butanoic acid hydrochloride GABA_R GABA Receptors (GABA-A, GABA-B) Compound->GABA_R Direct Binding or Allosteric Modulation GAT GABA Transporters (GATs) Compound->GAT Reuptake Inhibition GABA_T GABA Transaminase (GABA-T) Compound->GABA_T Metabolic Inhibition Mod_Signal Modulation of Neuronal Firing GABA_R->Mod_Signal Mod_GABA Altered Synaptic GABA Levels GAT->Mod_GABA GABA_T->Mod_GABA Mod_Behav Behavioral Changes (e.g., Anxiolysis) Mod_Signal->Mod_Behav Mod_GABA->Mod_Signal

Fig 2. Hypothesized Interaction Points.

Experimental Applications and Protocols

The following protocols provide a framework for systematically characterizing the effects of 4-(Piperidin-4-yl)butanoic acid hydrochloride on the GABAergic system, from the molecular to the organismal level.

Protocol: In Vitro Functional Characterization via Patch-Clamp Electrophysiology

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at GABA-A receptors.

Causality: This technique directly measures the flow of ions through GABA-A receptors.[10] By applying the compound alone or in combination with GABA, we can directly observe its effect on receptor function, providing definitive evidence for its mechanism of action at the molecular level.

cluster_solutions Test Solutions A Prepare Cultured Neurons or HEK293 Cells B Establish Whole-Cell Patch Clamp Configuration A->B C Record Baseline Current B->C D Apply Test Solutions C->D E Washout D->E D1 GABA (Control) D2 Compound Alone (Test for Agonism) D3 GABA + Compound (Test for Modulation/ Antagonism) F Record Post-Washout Current E->F G Analyze Data (Peak Current, Dose-Response) F->G

Fig 3. Electrophysiology Workflow.

Methodology:

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical) or a cell line stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2 in HEK293 cells). Plate cells onto glass coverslips suitable for microscopy and recording.

  • Solution Preparation:

    • External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with CsOH.

    • Compound Stock: Prepare a 10 mM stock solution of 4-(Piperidin-4-yl)butanoic acid hydrochloride in deionized water. Store at -20°C. Dilute to final working concentrations in the external solution on the day of the experiment.

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Using a micromanipulator, approach a target cell with a glass micropipette filled with the internal solution.

    • Establish a high-resistance (>1 GΩ) seal (a "gigaseal") and rupture the cell membrane to achieve whole-cell configuration.

    • Clamp the cell voltage at -60 mV.

  • Drug Application:

    • Agonist Test: After establishing a stable baseline current, apply increasing concentrations of the compound (e.g., 1 µM to 1 mM) to determine if it directly activates the GABA-A receptor.

    • Modulator/Antagonist Test: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a control current. Then, co-apply the same concentration of GABA with increasing concentrations of the compound.

  • Data Analysis: Measure the peak amplitude of the elicited currents. For the modulator test, express the current in the presence of the compound as a percentage of the control GABA response. Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol: In Vivo Neurotransmitter Monitoring via Microdialysis

Objective: To measure changes in extracellular GABA concentrations in a specific brain region of an awake, behaving animal following administration of the compound.

Causality: This technique provides a real-time window into the neurochemical environment of the brain.[11][12] An increase in measured GABA levels after compound administration would strongly suggest an effect on GABA reuptake or metabolism, as direct receptor agonists do not typically alter extracellular neurotransmitter concentrations.

A Stereotaxic Surgery: Implant Guide Cannula (Day 1) B Animal Recovery (Day 2-7) A->B C Insert Microdialysis Probe & Perfuse with aCSF (Day 8) B->C D Collect Baseline Samples C->D E Administer Compound (e.g., I.P. Injection) D->E F Collect Post-Dose Samples E->F G Analyze Dialysates (HPLC-ECD) F->G H Data Normalization (% of Baseline) G->H

Fig 4. Microdialysis Workflow.

Methodology:

  • Surgical Preparation: Anesthetize a rat or mouse and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., the hippocampus). Secure the cannula to the skull with dental cement. Allow the animal to recover for 5-7 days.

  • Probe Insertion and Perfusion: On the day of the experiment, place the animal in a specialized behavioral bowl that allows free movement. Gently insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[13]

  • Sample Collection:

    • Allow the system to equilibrate for at least 1-2 hours.

    • Collect baseline samples every 20 minutes for at least one hour to establish a stable baseline of GABA concentration.

    • Administer 4-(Piperidin-4-yl)butanoic acid hydrochloride via the desired route (e.g., intraperitoneal injection) or a vehicle control.

    • Continue collecting samples every 20 minutes for the next 2-3 hours.

  • Sample Analysis: Analyze the collected dialysate fractions for GABA content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying neurotransmitters.[11]

  • Data Analysis: Calculate the concentration of GABA in each sample. Normalize the data by expressing the post-administration concentrations as a percentage of the average baseline concentration for each animal.

Protocol: In Vivo Assessment of Anxiolytic-like Effects

Objective: To determine if the compound produces behavioral effects consistent with enhancing GABAergic inhibition, such as anxiety reduction.

Causality: The GABAergic system is a primary regulator of anxiety and fear.[2] Drugs that enhance GABAergic signaling, like benzodiazepines, are potent anxiolytics. Therefore, observing anxiolytic-like behavior in a validated animal model after administering the compound provides strong evidence of its functional engagement with the GABA system in vivo.

Methodology (Elevated Plus Maze):

  • Apparatus: A plus-shaped maze raised from the floor, with two opposing arms enclosed by high walls and two opposing arms open.

  • Procedure:

    • Administer the compound (e.g., 1, 5, 10 mg/kg, I.P.) or vehicle to different groups of mice. A positive control group receiving diazepam (1-2 mg/kg) is recommended.

    • After a 30-minute pre-treatment period, place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead video camera.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: A significant increase in the time spent in the open arms, without a significant change in total distance traveled, is interpreted as an anxiolytic-like effect.

Data Presentation and Interpretation

Table 1: Hypothetical Electrophysiology Data (Modulator Test)

Compound Conc. (µM) GABA Conc. (µM) Mean Peak Current (pA) Response (% of Control)
0 5 -250 ± 15 100%
1 5 -375 ± 22 150%
10 5 -620 ± 35 248%
100 5 -855 ± 41 342%

Data presented as Mean ± SEM. An increase >100% indicates positive allosteric modulation.

Table 2: Hypothetical Microdialysis Data (Hippocampal GABA)

Time Post-Injection (min) Vehicle Group (% Baseline) Compound Group (% Baseline)
-20 (Baseline) 100 ± 8 102 ± 9
20 98 ± 7 145 ± 12*
40 105 ± 11 210 ± 18*
60 101 ± 9 180 ± 15*
80 99 ± 10 135 ± 11

*Data presented as Mean ± SEM. p < 0.05 vs. Vehicle. An increase suggests reuptake/metabolism inhibition.

Table 3: Hypothetical Elevated Plus Maze Data

Treatment Group Time in Open Arms (s) Total Distance Traveled (m)
Vehicle 25 ± 4 22 ± 2
Compound (5 mg/kg) 68 ± 7* 21 ± 3
Diazepam (2 mg/kg) 75 ± 8* 18 ± 2

*Data presented as Mean ± SEM. p < 0.05 vs. Vehicle. Increased open arm time without hyperactivity indicates an anxiolytic effect.

Practical Considerations

  • Compound Handling: 4-(Piperidin-4-yl)butanoic acid hydrochloride is generally stable but should be stored in a cool, dry, well-ventilated place.[14] When handling the solid powder, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and avoid creating dust.[15][16]

  • Solubility: The hydrochloride salt form is expected to be soluble in aqueous solutions like water and physiological buffers. Always perform solubility tests before preparing large volumes of stock solutions.

  • Controls are Critical: Every experiment must include a vehicle control group to account for the effects of the injection and solvent. The inclusion of a well-characterized positive control (e.g., diazepam, muscimol, or a GAT inhibitor like tiagabine) is essential for validating the experimental model and contextualizing the compound's potency and efficacy.

Conclusion

4-(Piperidin-4-yl)butanoic acid hydrochloride is a versatile chemical tool for the preclinical investigation of the GABAergic neurotransmitter system. Its structural characteristics suggest a high probability of interaction with key components of the GABAergic synapse. By employing a systematic approach that combines in vitro molecular techniques with in vivo neurochemical and behavioral assays, researchers can elucidate its precise mechanism of action and leverage it to explore the role of GABAergic signaling in complex neurological processes and disease states.

References

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). Cleveland Clinic. Retrieved from [Link]

  • Biosynce. (n.d.). 4-(Piperidin-4-yl)butanoic Acid Hydrochloride CAS 84512-08-3. Biosynce. Retrieved from [Link]

  • MDPI. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. Retrieved from [Link]

  • PubMed Central. (2021). ACh signaling modulates activity of the GABAergic signaling network in the basolateral amygdala and behavior in stress-relevant paradigms. eLife. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). GABA Receptor. StatPearls. Retrieved from [Link]

  • Neuroscientifically Challenged. (2018). 2-Minute Neuroscience: GABA. YouTube. Retrieved from [Link]

  • ResearchGate. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery. Retrieved from [Link]

  • MDPI. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients. Retrieved from [Link]

  • PubMed. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (2015). Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. Frontiers in Cellular Neuroscience. Retrieved from [Link]

  • PubMed Central. (2016). Electrophysiology of ionotropic GABA receptors. Advances in Pharmacology. Retrieved from [Link]

  • PubMed. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2000). Syntheses of novel piperidin-4-ylphosphinic acid, and piperidin-4-ylphosphonic acid analogues of the inhibitory neurotransmitter 4-aminobutyric acid (GABA). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Oxford Academic. (2024). GABAergic inhibition shapes behavior and neural dynamics in human visual working memory. Cerebral Cortex. Retrieved from [Link]

  • Antec Scientific. (n.d.). Neurotransmitter analysis and On-line Microdialysis (OMD). Antec Scientific. Retrieved from [Link]

  • PubMed Central. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules. Retrieved from [Link]

  • PubMed. (1981). Effects of Drugs on Neurotransmitter Release: Experiments in Vivo and in Vitro. Neuropharmacology. Retrieved from [Link]

  • Qiagen. (n.d.). GABA Receptor Signaling. Qiagen GeneGlobe. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. Sophion Bioscience. Retrieved from [Link]

  • PubMed Central. (2020). Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review. Frontiers in Neuroscience. Retrieved from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Creative Diagnostics. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023). Pharmacodynamics in Psychopharmacology: Modulating Neurotransmitter Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Microdialysis. Wikipedia. Retrieved from [Link]

  • bioRxiv. (2022). GABAergic modulation of conflict adaptation and response inhibition. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Microdialysis Services to Sample Metabolites, Therapies & Large Molecules. Charles River. Retrieved from [Link]

  • PLOS One. (2014). Characterization of GABAergic Neurons in the Mouse Lateral Septum. Retrieved from [Link]

  • American Chemical Society Publications. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. Retrieved from [Link]

  • United Bioresearch. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (2014). Overview of Brain Microdialysis. Current Protocols in Neuroscience. Retrieved from [Link]

  • Frontiers. (2022). Hypnotic Interactions in Fish and GABAA Receptors. Frontiers in Pharmacology. Retrieved from [Link]

  • Dove Medical Press. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Neuropsychiatric Disease and Treatment. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

4-(Piperidin-4-yl)butanoic acid hydrochloride stability and degradation issues

Technical Support Center: 4-(Piperidin-4-yl)butanoic Acid Hydrochloride Executive Summary & Chemical Identity 4-(Piperidin-4-yl)butanoic acid hydrochloride is a bifunctional building block containing a secondary amine (w...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Piperidin-4-yl)butanoic Acid Hydrochloride

Executive Summary & Chemical Identity

4-(Piperidin-4-yl)butanoic acid hydrochloride is a bifunctional building block containing a secondary amine (within the piperidine ring) and a carboxylic acid tail.[1] While chemically robust due to the hydrochloride salt form, it presents specific stability challenges related to hygroscopicity and pH-dependent reactivity.

PropertySpecification
CAS Number 84512-08-3
Formula C

H

ClNO

MW 207.7 g/mol
Structure Piperidine ring (secondary amine) linked to a C4-carboxylic acid chain.[1]
Salt Form Hydrochloride (1:1 stoichiometry typical)
Solubility High in Water, Ethanol; Low in non-polar solvents (DCM, Hexane).

Critical Stability Mechanisms (The "Why")

To troubleshoot effectively, you must understand the underlying causality of degradation.

A. Hygroscopicity & Deliquescence (Primary Failure Mode)

As an amine hydrochloride salt, this compound is hygroscopic .[1][2] The crystal lattice energy is high, but the chloride ion's affinity for water vapor can disrupt the solid state.

  • Mechanism: Moisture absorption lowers the glass transition temperature (

    
    ), causing the crystalline powder to collapse into a sticky gum or oil (deliquescence).
    
  • Consequence: While chemically intact, the material becomes unweighable and prone to hydrolysis if impurities are present.

B. Intermolecular Oligomerization (Thermal Stress)

Unlike


- or 

-amino acids which form stable 5- or 6-membered lactams, 4-(piperidin-4-yl)butanoic acid has a longer separation between the amine and acid (effectively 8 atoms if cyclized).[1]
  • Mechanism: Intramolecular cyclization is kinetically disfavored (medium-sized ring strain).[1] However, intermolecular condensation (Amine A attacking Acid B) can occur under high heat or dehydration conditions, leading to oligomers (polyamides).

  • Prevention: The HCl salt form blocks the nucleophilicity of the amine, preventing this reaction. Do not neutralize the salt until immediately before the coupling step.

C. Oxidative Degradation

The secondary amine in the piperidine ring is susceptible to N-oxidation (forming N-oxides) if exposed to strong oxidants or UV light in the presence of oxygen.[1]

  • Mitigation: The protonated form (HCl salt) is resistant to oxidation.[1]

Visualization: Degradation & Handling Logic

StabilityLogic Substance 4-(Piperidin-4-yl) butanoic acid HCl Moisture Moisture Exposure (>60% RH) Substance->Moisture Open Container Heat Heat (>120°C) or Base Substance->Heat Neutralization Stable Stable Crystalline Solid Substance->Stable Stored Desiccated +4°C Deliquescence Physical Failure: Sticky Gum/Oil Moisture->Deliquescence Hygroscopic Collapse Oligomer Chemical Failure: Polyamide Oligomers Heat->Oligomer Intermolecular Condensation

Figure 1: Stability decision tree showing the primary degradation pathways: physical deliquescence via moisture and chemical oligomerization via thermal/base stress.[1][3][4]

Troubleshooting Guide (Q&A)

Issue 1: Physical Form Change

User Question: "I stored the bottle on the shelf for 3 months. Now the white powder has turned into a yellowish sticky paste.[1] Is it degraded?"

Technical Diagnosis: Most likely, this is physical deliquescence , not chemical decomposition. The HCl salt has absorbed atmospheric water.[1] The yellowing suggests trace oxidation of the amine or impurities, often accelerated by the aqueous environment.

Corrective Action:

  • Validation: Run an LC-MS. If the main peak is still MW ~171 (free base) / 207 (salt) and purity is >95%, the compound is chemically intact.

  • Recovery:

    • Dissolve the paste in a minimum amount of dry ethanol.

    • Add diethyl ether or ethyl acetate to precipitate the solid.[1]

    • Filter and dry under high vacuum over

      
      .[1]
      
  • Prevention: Store in a desiccator or under Argon. Tape the cap with Parafilm.[1]

Issue 2: Solubility Problems

User Question: "The compound won't dissolve in Dichloromethane (DCM) for my acylation reaction."

Technical Diagnosis: The hydrochloride salt is highly polar and ionic. It is insoluble in non-polar organic solvents like DCM, Chloroform, or Hexane.

Protocol:

  • Option A (Biphasic): Use a DCM/Water mixture if your reagent tolerates water.[1]

  • Option B (Solvent Switch): Use DMF (Dimethylformamide) or DMSO, where the salt is soluble.[1]

  • Option C (In-situ Free Basing): Suspend the salt in DCM and add a tertiary base (e.g., DIEA or TEA) immediately before adding the electrophile. The free base will dissolve as it forms.[1]

Issue 3: Extra Peaks in HPLC

User Question: "I see a small split peak or shoulder in my HPLC chromatogram. Is this an impurity?"

Technical Diagnosis: Piperidine derivatives can exhibit rotamers or peak tailing due to interaction with silanol groups on the column, especially if the pH is not controlled.

Analytical Fix:

  • Buffer is Critical: Use an acidic mobile phase (0.1% TFA or Formic Acid).[1] This keeps the piperidine nitrogen fully protonated (

    
    ), preventing it from dragging on the stationary phase.
    
  • Temperature: Run the column at 40°C to sharpen peaks.

Standardized Analytical Protocol

To verify the integrity of your batch, use this self-validating HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 210 nm (low wavelength required as chromophores are weak)
Expected RT Early elution (polar compound).[1] Expect RT ~2-4 min depending on dead volume.

References

  • PubChem. 4-(Piperidin-4-yl)butanoic acid hydrochloride (Compound).[1][3][5] National Library of Medicine.[1] Available at: [Link][1]

  • Biosynce. 4-(Piperidin-4-yl)butanoic Acid Hydrochloride Safety & Handling. Available at: [Link][1]

  • Nielsen, C. J., et al. (2012).[1] Atmospheric chemistry of piperidine: oxidation and degradation mechanisms. Journal of Physical Chemistry A. (Contextual reference for piperidine ring stability). Available at: [Link][1]

Sources

Optimization

Overcoming poor cell permeability of 4-(Piperidin-4-yl)butanoic acid hydrochloride

Welcome to the technical support guide for 4-(Piperidin-4-yl)butanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Piperidin-4-yl)butanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound in their experimental models. This guide provides in-depth troubleshooting, detailed protocols, and scientific rationale to help you diagnose and overcome issues related to its poor cell permeability.

Introduction: The Permeability Challenge

4-(Piperidin-4-yl)butanoic acid hydrochloride is a molecule of interest in various research fields, including neuropharmacology and proteomics.[1] Structurally, it contains both a basic piperidine ring and an acidic carboxylic acid group. At physiological pH (~7.4), the carboxylic acid is deprotonated (COO-) and the piperidine nitrogen is protonated (NH2+), resulting in a zwitterionic state. This high polarity and charge significantly hinder its ability to passively diffuse across the lipophilic cell membrane, often leading to low efficacy in cell-based assays. This guide will walk you through confirming this issue and implementing effective strategies to resolve it.

Frequently Asked Questions & Troubleshooting Guide

Q1: My cell-based assay shows low or no activity for 4-(Piperidin-4-yl)butanoic acid hydrochloride. Is poor cell permeability the likely cause?

A1: Yes, poor cell permeability is a primary suspect. Due to its zwitterionic nature at physiological pH, the compound has a high desolvation energy penalty, making it energetically unfavorable to leave the aqueous environment and enter the lipid-rich interior of the cell membrane. This results in very low intracellular concentrations of the compound, even at high extracellular doses, leading to an apparent lack of biological activity.

dot

Caption: The Zwitterionic Barrier.

Q2: How can I experimentally confirm that poor cell permeability is limiting my compound's activity?

A2: Before investing in complex chemical modifications, it is crucial to confirm that permeability is the rate-limiting step. This can be achieved using standard in vitro permeability assays. We recommend a two-tiered approach: starting with a simple, cell-free assay and progressing to a more complex, cell-based model.

dot

G A Problem: Low Bioactivity B Hypothesis: Poor Cell Permeability A->B C Tier 1 Validation: PAMPA Assay (Passive Diffusion) B->C Quick, Inexpensive Screen D Tier 2 Validation: Caco-2 Assay (Passive + Active Transport) C->D If results suggest low passive permeability E Data Analysis: Calculate Papp & Efflux Ratio D->E F Conclusion: Permeability Confirmed as Limiting Factor E->F

Caption: Permeability Validation Workflow.

Recommended Assays:

AssayPrincipleMeasuresProsCons
PAMPA (Parallel Artificial Membrane Permeability Assay)A non-cell-based assay using a lipid-infused artificial membrane.[2][3]Passive diffusion only.High-throughput, low cost, excellent reproducibility.[4]Lacks active transporters and efflux pumps; may overestimate permeability for efflux substrates.[2]
Caco-2 Permeability Assay Uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][6]Passive diffusion, active transport, and active efflux.[7]The "gold standard" for in vitro prediction of oral absorption; provides data on efflux.[5]Lower throughput, higher cost, requires cell culture expertise, monolayers take ~21 days to differentiate.[8]
Experimental Protocol 1: PAMPA Assay

This protocol provides a general framework for assessing passive permeability.

  • Prepare Solutions:

    • Lipid Solution: Prepare a 1% lecithin in dodecane solution.[4]

    • Buffer: Use phosphate-buffered saline (PBS) at pH 7.4. The assay is standardized to use 5% DMSO in all solutions to accommodate compound stocks.[9]

    • Test Compound Stock: Prepare a 10 mM stock of 4-(Piperidin-4-yl)butanoic acid hydrochloride in DMSO.

    • Working Solution (Donor): Dilute the stock to 10-200 µM in PBS with 5% DMSO.[4][10]

  • Assay Procedure:

    • Hydrate Membrane: Add 5 µL of the lipid solution to each well of the donor plate (a 96-well filter plate) and let it impregnate the filter.[4]

    • Prepare Acceptor Plate: Add 300 µL of PBS (with 5% DMSO) to each well of a 96-well acceptor plate.[4]

    • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.

    • Add Compound: Add 150-200 µL of the test compound working solution to the donor wells.[4][10]

    • Incubate: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.[2][10]

  • Quantification & Analysis:

    • After incubation, separate the plates.

    • Collect samples from both donor and acceptor wells.

    • Quantify the compound concentration in each well using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using established formulas. A low Papp value indicates poor passive diffusion.

Experimental Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay determines both passive and active transport characteristics.

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ filter inserts in a 24-well plate.[8]

    • Culture for 21-29 days to allow for spontaneous differentiation into a polarized monolayer.[8]

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥200 Ω·cm².[11] Use a marker like Lucifer yellow to confirm that tight junctions are intact.[2]

  • Assay Procedure:

    • Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[11]

    • Apical to Basolateral (A→B) Transport:

      • Add the test compound (typically at 10 µM) to the apical (donor) side.[7]

      • Add fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Transport:

      • Add the test compound to the basolateral (donor) side.

      • Add fresh transport buffer to the apical (receiver) side.

    • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[7][11]

    • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Quantification & Analysis:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate Papp for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).

    • Interpretation: An ER > 2 suggests the compound is a substrate for active efflux transporters (like P-glycoprotein), which can further reduce intracellular accumulation.[6]

Q3: My data confirms poor permeability. What are the most effective strategies to increase the intracellular concentration of my compound?

A3: There are three primary strategies, each with distinct mechanisms and applications. The choice depends on your experimental goals, synthetic capabilities, and the nature of the target.

dot

G cluster_strategies Solution Strategies A Goal: Increase Intracellular Concentration Prodrug Prodrug Approach Temporarily mask polar groups to increase lipophilicity. Relies on intracellular enzymes for activation. A->Prodrug Formulation Formulation Approach Encapsulate the hydrophilic compound in a lipid- or polymer-based carrier. Utilizes endocytosis for cell entry. A->Formulation Conjugation Conjugation Approach Covalently link the compound to a molecule that actively crosses the membrane (e.g., CPP). A->Conjugation

Caption: Overview of Permeability Enhancement Strategies.

Strategy 1: Prodrug Approach (Chemical Modification)

This is often the most elegant solution. By temporarily masking the charged carboxylic acid and/or amine groups, you create a more lipophilic, neutral molecule that can more easily cross the cell membrane. Intracellular enzymes, such as esterases, then cleave the masking group to release the active parent compound.[12][13]

  • Masking the Carboxylic Acid: The most common strategy is esterification.[14][15] Simple alkyl esters can work, but (acyloxy)alkoxy esters like acetoxymethyl (AM) esters are often preferred as they are highly susceptible to intracellular esterases.[16]

  • Masking the Piperidine Amine: The secondary amine can be masked as a carbamate or an amide.[17][18] This is generally more complex due to the higher stability of these bonds, requiring more specific enzymatic cleavage.

Strategy 2: Formulation Approach (Delivery Vehicle)

This strategy involves encapsulating the compound in a nanoparticle carrier system, which can be taken up by cells via endocytosis.[19][20][21]

  • Liposomes: These are spherical vesicles composed of a phospholipid bilayer. Hydrophilic drugs like yours can be encapsulated in the aqueous core.[22][23][24] The liposome can then fuse with the cell membrane or be taken up by endocytosis to release its contents.

  • Polymeric or Solid Lipid Nanoparticles (SLNs): These systems can also entrap hydrophilic drugs and offer advantages in stability and controlled release.[19][20][25]

Strategy 3: Conjugation Approach (Active Delivery)

Here, the compound is covalently linked to a "delivery vehicle" that actively facilitates membrane translocation.

  • Cell-Penetrating Peptides (CPPs): These are short peptides (5-30 amino acids), often rich in basic residues, that can traverse cell membranes.[26][27] By conjugating your compound to a CPP like TAT or Penetratin, the entire conjugate can be internalized, delivering the active molecule inside the cell.[28][29][30]

StrategyKey AdvantageKey DisadvantageBest For...
Prodrug Precise chemical modification; often results in high intracellular concentrations.Requires synthetic chemistry expertise; cleavage efficiency can vary between cell types.Small molecule drug development; applications requiring high intracellular exposure.
Formulation Can carry high payloads; protects the drug from degradation.Complex to prepare and characterize; uptake mechanism (endocytosis) can lead to lysosomal trapping.Biologic delivery, controlled release applications, overcoming multidrug resistance.
Conjugation Can overcome very poor permeability; potential for targeting.Large conjugate may alter pharmacology; can be expensive; potential for immunogenicity.Delivery of larger cargo (peptides, oligonucleotides); research tools for difficult-to-transfect cells.
Q4: How do I validate that my chosen enhancement strategy is working?

A4: The ultimate proof of success is demonstrating an increased intracellular concentration of the active parent compound. The permeability assays described in Q2 can be used to screen your new prodrugs or formulations. However, the definitive experiment is a direct measurement of intracellular drug levels.

Experimental Protocol 3: Intracellular Concentration Assay via LC-MS/MS

This protocol quantifies the amount of compound inside the cells after treatment.

  • Cell Treatment:

    • Plate your cells of interest in a 6-well or 12-well plate and grow to ~90% confluency.

    • Treat the cells with your new prodrug, formulation, or the original parent compound (as a control) at a desired concentration for a specific time (e.g., 2-4 hours).

  • Cell Harvesting and Lysis:

    • Aspirate the media.

    • Wash the cell monolayer 3-4 times with ice-cold PBS to remove all extracellular compound. This step is critical to avoid overestimating the intracellular concentration.

    • Trypsinize and count the cells from a parallel well to get an accurate cell number for normalization.

    • Lyse the cells in the treated wells by adding a specific volume of a lysis solution (e.g., 70:30 acetonitrile:water) containing a known concentration of an internal standard (a molecule structurally similar to your compound but with a different mass).[31]

    • Scrape the cells and collect the lysate.

  • Sample Preparation:

    • Vortex the lysate thoroughly.

    • Centrifuge at high speed (e.g., >14,000 x g) for 20 minutes to pellet protein and cell debris.[31]

    • Collect the supernatant for analysis.

  • LC-MS/MS Quantification:

    • Develop a sensitive and specific LC-MS/MS method for quantifying your parent compound and the internal standard.[32][33][34]

    • Generate a standard curve by spiking known concentrations of the compound into lysate from untreated cells.

    • Analyze the samples and determine the concentration of the compound in the lysate.

  • Data Analysis:

    • Calculate the total amount of compound per sample.

    • Normalize this amount to the cell number determined in step 2.

    • The final result should be expressed in units such as pg/cell or fmol/10⁶ cells.[33]

    • A successful strategy will show a significantly higher intracellular concentration of the active compound compared to the control group treated with the original 4-(Piperidin-4-yl)butanoic acid hydrochloride.

References

  • Arpicco, S., Battaglia, L., Brusa, P., Cavalli, R., Chirio, D., Dosio, F., Gallarate, M., Rocco, F., & Sapino, S. (2016).
  • Creative Biolabs. (n.d.). Cell-Penetrating Peptide-Enhanced Small Molecule Drug Brain Delivery.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • (n.d.). Caco2 assay protocol.
  • GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Pinheiro, M., et al. (2021).
  • GARDP Revive. (n.d.).
  • JoVE. (2025). Bioavailability Enhancement: Drug Permeability Enhancement.
  • Deshayes, S., et al. (n.d.). Cell penetrating peptides: overview and applications to the delivery of oligonucleotides.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • ResearchGate. (n.d.). Applications of cell-penetrating peptides as nanocarriers delivery vehicles.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review.
  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
  • ACS Publications. (n.d.). Intracellular Drug Uptake—A Comparison of Single Cell Measurements Using ToF-SIMS Imaging and Quantification from Cell Populations with LC/MS/MS. Analytical Chemistry.
  • PMC. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • PMC - NIH. (n.d.). Prodrugs for Amines.
  • PMC. (2025).
  • ResearchGate. (2025). Permeability enhancement techniques for poorly permeable drugs: A review.
  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • ACS Publications. (n.d.).
  • YouTube. (2024). How Nanoparticles Enhance Drug Delivery Efficiency? - Pharmaceutical Nanotech Guide.
  • Yokogawa America. (n.d.). LC/MS Detection of Drugs in Intracellular Organelles.
  • Wikipedia. (n.d.). Nanoparticle drug delivery.
  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids.
  • ACS Publications. (n.d.). Ester Bonds in Prodrugs. ACS Chemical Biology.
  • MDPI. (n.d.).
  • (n.d.). Prodrugs of Drugs Bearing Carboxylic Acids.
  • ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
  • RSC Publishing. (2025). Prodrugs and their activation mechanisms for brain drug delivery.
  • (2025). Freeze-Dried Liposome Formulation for Small Molecules, Nucleic Acid, and Protein Delivery.
  • Taylor & Francis. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
  • CD Bioparticles. (n.d.).
  • (n.d.).
  • Smolecule. (n.d.). Buy 4-(Piperidin-4-yl)butanoic acid hydrochloride | 84512-08-3.
  • YouTube. (2016).
  • Sigma-Aldrich. (n.d.). 4-Piperidine butyric acid 97 84512-08-3.
  • Biosynce. (n.d.). 4-(Piperidin-4-yl)butanoic Acid Hydrochloride CAS 84512-08-3.
  • Chem-Impex. (n.d.). 4-(1-Boc-piperidin-4-yl)butanoic acid.
  • Chem-Impex. (n.d.). 4-(1-Fmoc-piperidin-4-yl)butanoic acid.

Sources

Troubleshooting

Technical Support Center: Optimizing 4-(Piperidin-4-yl)butanoic Acid Hydrochloride Concentrations for In Vitro Assays

Welcome to the technical support center for 4-(Piperidin-4-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Piperidin-4-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for utilizing this compound in in vitro assays. Here, we address common questions and challenges to help you optimize your experimental design and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Piperidin-4-yl)butanoic acid hydrochloride and what are its primary applications in in vitro research?

4-(Piperidin-4-yl)butanoic acid hydrochloride is a chemical compound featuring a piperidine ring linked to a butanoic acid chain.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological applications.[1][2] Due to its structural similarity to γ-aminobutyric acid (GABA), it is often investigated as a GABA analogue, potentially interacting with GABA receptors and transporters.[3]

Primary in vitro applications include:

  • Neuropharmacology Research: Studying its effects on neuronal cells and its potential modulation of GABAergic neurotransmission.[1][3]

  • Enzyme Inhibition Assays: Investigating its potential as an inhibitor of enzymes, particularly those involved in neurotransmitter metabolism.[2]

  • Cell-Based Assays: Evaluating its impact on cellular processes such as cell proliferation, differentiation, and viability.[2]

Q2: What are the key physicochemical properties of 4-(Piperidin-4-yl)butanoic acid hydrochloride that I should be aware of?

Understanding the compound's properties is crucial for proper handling and experimental setup.

PropertyValue/DescriptionSource(s)
Molecular Formula C₉H₁₈ClNO₂[2]
Molecular Weight 207.7 g/mol [2]
Appearance White to off-white crystalline powder-
Melting Point 113-117 °C[4]
Solubility Soluble in water and ethanol. The hydrochloride form enhances water solubility.[1][2][4]
Storage Sealed in a dry place at room temperature.[4]

Stock Solution Preparation and Storage

Q3: How do I prepare a stock solution of 4-(Piperidin-4-yl)butanoic acid hydrochloride?

Preparing a stable and accurate stock solution is the first critical step in any in vitro experiment.

Protocol for Preparing a 10 mM Stock Solution in PBS:

  • Calculate the required mass: For 10 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mM * 0.01 L * 207.7 g/mol = 0.02077 g or 20.77 mg.

  • Weigh the compound: Accurately weigh out 20.77 mg of 4-(Piperidin-4-yl)butanoic acid hydrochloride powder.

  • Dissolve in PBS: Add the powder to a sterile 15 mL conical tube. Add 10 mL of sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4.

  • Ensure complete dissolution: Vortex the solution thoroughly. If needed, you can gently warm the solution to 37°C to aid dissolution. Ensure no particulates are visible.

  • Sterile filter: Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh sterile tube.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage or at 4°C for short-term use (up to one week).

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent (e.g., PBS or DMSO) weigh->dissolve mix 3. Vortex/Warm to Dissolve dissolve->mix filter 4. Sterile Filter (0.22 µm) mix->filter aliquot 5. Aliquot filter->aliquot store 6. Store (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Q4: What is the stability of 4-(Piperidin-4-yl)butanoic acid hydrochloride in solution?

While specific stability studies for this compound are not widely published, the stability of piperidine-containing compounds can be influenced by pH and temperature.[5][6] As a hydrochloride salt, aqueous solutions will be slightly acidic. For cell culture applications, it is crucial to ensure that the final concentration of the compound does not significantly alter the pH of the culture medium.

Best Practices for Maintaining Stability:

  • Use buffered solutions: Prepare stock solutions in a buffer such as PBS or HEPES to maintain a stable pH.

  • Avoid extreme pH: Piperidine derivatives can undergo degradation in highly acidic or alkaline conditions.[7]

  • Minimize freeze-thaw cycles: Aliquot stock solutions to prevent degradation from repeated temperature changes.

  • Protect from light: While not explicitly stated for this compound, it is good practice to store stock solutions in amber tubes or protected from light.

Optimizing Concentrations for In Vitro Assays

Q5: How do I determine the optimal working concentration for my cell-based assay?

The optimal concentration will depend on the specific cell type and the biological question being addressed. A dose-response experiment is essential to determine the effective concentration range.

Step-by-Step Guide for Determining Working Concentration:

  • Cytotoxicity Assay: First, determine the concentration at which the compound becomes toxic to your cells. This will define the upper limit of your working range.

    • Protocol: MTT Assay for Cytotoxicity

      • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

      • Compound Treatment: The next day, treat the cells with a serial dilution of 4-(Piperidin-4-yl)butanoic acid hydrochloride. A common starting range is from 0.1 µM to 1000 µM. Include a vehicle control (the solvent used to dissolve the compound).

      • Incubation: Incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

      • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

      • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

      • Data Analysis: Plot the cell viability (%) against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

  • Functional Assay: Based on the cytotoxicity data, perform your functional assay (e.g., proliferation, differentiation, or a specific signaling pathway readout) using a range of non-toxic concentrations.

G cluster_assay Concentration Optimization Workflow start Start with a Broad Concentration Range (e.g., 0.1 µM - 1 mM) cytotoxicity 1. Determine Cytotoxicity (IC50) using MTT or similar assay start->cytotoxicity functional 2. Perform Functional Assay with non-toxic concentrations cytotoxicity->functional dose_response 3. Generate Dose-Response Curve to find EC50 functional->dose_response optimal 4. Select Optimal Concentration Range dose_response->optimal

Caption: Workflow for optimizing assay concentration.

Q6: What are typical starting concentrations for GABA receptor binding or functional assays?

Given its structural similarity to GABA, this compound may interact with GABA receptors. For initial screening in a GABA receptor binding assay, a concentration range of 1 nM to 100 µM is a reasonable starting point. The affinity of related piperidine-4-sulphonic acid for GABA receptors has been shown to be in the nanomolar to low micromolar range.[4]

For functional assays, such as electrophysiology on cells expressing GABA receptors, a wider concentration range may be necessary. Some GABA analogues have been tested at concentrations up to 1 mM in such assays.[8]

Troubleshooting Guide

Q7: My compound precipitated when I added it to the cell culture medium. What should I do?

Precipitation is a common issue when diluting a stock solution (especially from DMSO) into an aqueous buffer or medium.

CauseSolution
Poor aqueous solubility Try preparing the stock solution in a different solvent, such as water or ethanol, if the compound is soluble.[4] If using a DMSO stock, ensure the final concentration of DMSO in the medium is low (typically <0.5%).
"Salting out" effect The high salt concentration in some media can reduce the solubility of organic compounds. Try diluting the compound in a lower salt buffer first before adding it to the full medium.
Temperature shock If a concentrated stock solution is added to a much colder medium, the compound can precipitate. Pre-warm the medium to 37°C before adding the compound.
Q8: I am not observing any effect in my assay. What are some possible reasons?
CauseTroubleshooting Steps
Incorrect concentration range You may be working at a concentration that is too low. Try a broader dose-response range, extending to higher concentrations (while staying below the cytotoxic level).
Compound instability Ensure your stock solution is not degraded. Prepare a fresh stock solution and repeat the experiment. Consider the pH of your assay buffer and its potential impact on the compound's stability.[5][6]
Assay-specific issues Verify that your assay is working correctly with a known positive control. For enzyme assays, ensure that the substrate concentration and enzyme concentration are optimal. For cell-based assays, check cell health and passage number.
The compound is not active in your system It is possible that 4-(Piperidin-4-yl)butanoic acid hydrochloride does not have the biological activity you are testing for in your specific model system.
Q9: I am seeing inconsistent results between experiments. How can I improve reproducibility?
CauseBest Practices
Stock solution variability Always prepare a large batch of stock solution, aliquot it, and use the same batch for a series of related experiments. Avoid repeated freeze-thaw cycles.
Cell culture variability Use cells within a consistent passage number range. Ensure consistent cell seeding densities. Monitor cell health regularly.
Pipetting errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Assay conditions Maintain consistent incubation times, temperatures, and reagent concentrations across all experiments.

References

  • BIOSYNCE. (n.d.). 4-(Piperidin-4-yl)butanoic Acid Hydrochloride CAS 84512-08-3. Retrieved from [Link]

  • Wolters Kluwer. (2018). Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions. International Journal of Pharmaceutical Compounding.
  • ResearchGate. (n.d.). IC50 Values for Cytotoxicity in Tumor Cells Versus Normal Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]

  • PubMed. (1984). Modulation of the responses to the GABA-mimetics, THIP and piperidine-4-sulphonic acid, by agents which interact with benzodiazepine receptors. An electrophysiological study on cultured mouse neurones. Neuropharmacology.
  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Retrieved from [Link]

  • PubMed. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry.
  • Molecular B·log. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines.
  • PubMed. (2008). Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. Journal of Medicinal Chemistry.
  • MDPI. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules.
  • protocols.io. (2024). Preparing fixed cells for immunofluorescence. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride). Retrieved from [Link]

  • Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development. Retrieved from [Link]

  • MDPI. (2021). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies.
  • PubMed. (1981). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. European Journal of Pharmacology.
  • PubMed. (2010). Pharmacology of structural changes at the GABA(A) receptor transmitter binding site. British Journal of Pharmacology.
  • protocols.io. (2024). Preparing fixed cells for immunofluorescence. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020).
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • PubMed. (2018). Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells.
  • Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity.
  • Avantor. (n.d.). Buffer Optimization Strategies. Retrieved from [Link]

  • Frontiers. (2015). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Cellular Neuroscience.
  • PubMed. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules.
  • National Center for Biotechnology Information. (2011). Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding. The AAPS Journal.
  • ResearchGate. (2023). Stability study of common vasoactive drugs diluted in five types of solutions. Retrieved from [Link]

  • PubMed. (2019). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
  • PubMed. (2020). The advantages of describing covalent inhibitor in vitro potencies by IC 50 at a fixed time point.
  • Boster Biological Technology. (n.d.). PCR Troubleshooting Guide & Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).
  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved from [Link]

  • ResearchGate. (n.d.). HEK293-GABAAR cells expressing functional α1β2γ2-GABAARs are innervated.... Retrieved from [Link]

  • MDPI. (2022).
  • PubMed. (2006). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Assay and Drug Development Technologies.

Sources

Optimization

Troubleshooting unexpected results with 4-(Piperidin-4-yl)butanoic acid hydrochloride

Welcome to the technical support center for 4-(Piperidin-4-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Piperidin-4-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions related to the handling and use of this compound in experimental settings. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide

This section addresses specific unexpected results you may encounter during your experiments with 4-(Piperidin-4-yl)butanoic acid hydrochloride.

Issue 1: Inconsistent or Poor Solubility in Aqueous Buffers

Question: I am experiencing difficulty dissolving 4-(Piperidin-4-yl)butanoic acid hydrochloride in my aqueous buffer (e.g., PBS, pH 7.4), leading to cloudy solutions or visible precipitate. What could be the cause, and how can I resolve this?

Potential Causes:

  • pH-Dependent Solubility: The solubility of 4-(Piperidin-4-yl)butanoic acid hydrochloride is pH-dependent. The molecule possesses both a carboxylic acid group and a piperidine nitrogen. At neutral or near-neutral pH, the carboxylic acid group can be deprotonated to a carboxylate, while the piperidine nitrogen is protonated. This zwitterionic character can influence its solubility. The hydrochloride salt form enhances water solubility, but the final solubility will be dictated by the solution's pH and ionic strength.[1]

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions, it could slightly suppress the dissolution of the hydrochloride salt.

  • Compound Purity: Impurities from synthesis, such as unreacted starting materials or by-products, may have lower solubility and contribute to the observed precipitation.[2]

Suggested Solutions:

  • pH Adjustment:

    • Step 1: Prepare your buffer at the desired final concentration.

    • Step 2: While stirring, slowly add the 4-(Piperidin-4-yl)butanoic acid hydrochloride powder to the buffer.

    • Step 3: If solubility is poor, adjust the pH of the solution. Lowering the pH (e.g., to pH 4-5) will ensure the carboxylic acid is fully protonated, which may improve solubility for some applications. Conversely, for other applications, a slightly basic pH might be required. It is crucial to consider the pH stability of your entire experimental system.

  • Use of Co-solvents:

    • If permissible for your experimental setup, consider the addition of a small percentage of a water-miscible organic solvent such as DMSO or ethanol to the aqueous buffer to aid in solubilization.[3]

  • Sonication and Gentle Warming:

    • Step 1: After adding the compound to the buffer, place the solution in an ultrasonic bath for 5-10 minutes.

    • Step 2: If sonication is insufficient, gently warm the solution to 30-40°C while stirring. Avoid excessive heat, which could lead to degradation.

  • Verification of Compound Purity:

    • If solubility issues persist, it is advisable to verify the purity of your compound using techniques like HPLC or NMR. The presence of significant impurities may necessitate purification or sourcing a higher purity grade of the compound.

Issue 2: Unexpected Peaks in NMR Spectrum

Question: My 1H NMR spectrum of 4-(Piperidin-4-yl)butanoic acid hydrochloride shows unexpected signals or peak broadening. How can I interpret these results?

Potential Causes:

  • Hygroscopic Nature: The hydrochloride salt can be hygroscopic, absorbing moisture from the atmosphere. The presence of water can lead to a broad peak in the NMR spectrum and can also facilitate proton exchange, causing broadening of the N-H and O-H protons.

  • Conformational Isomers: The piperidine ring can exist in different chair conformations, which may interconvert at a rate that is slow on the NMR timescale, leading to broadened peaks or even distinct sets of signals for each conformer.

  • Residual Solvents or Impurities: Solvents used during synthesis or purification (e.g., ethanol, diethyl ether) may be present in the final product.[2] Similarly, synthetic by-products can give rise to extra signals.

  • pH of the NMR Solvent: If a non-deuterated acid or base was used to adjust the pH, or if the sample was dissolved in a solvent with a different pD, the protonation states of the amine and carboxylic acid can change, leading to chemical shift changes.

Suggested Solutions:

  • Sample Preparation:

    • Step 1: Ensure the compound is thoroughly dried under high vacuum before preparing the NMR sample to remove any absorbed water.

    • Step 2: Use a high-purity deuterated solvent (e.g., D2O, DMSO-d6).

  • D2O Exchange:

    • To identify exchangeable protons (N-H and O-H), acquire a spectrum, then add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will decrease in intensity or disappear.

  • Variable Temperature NMR:

    • If conformational isomers are suspected, running the NMR experiment at a higher temperature can increase the rate of interconversion, leading to sharper, averaged signals. Conversely, a lower temperature may "freeze out" the individual conformers, resulting in a more complex but interpretable spectrum.

  • 2D NMR Spectroscopy:

    • Techniques like COSY and HSQC can help in assigning the proton and carbon signals and in identifying the connectivity of the molecule, which can aid in distinguishing between the desired product and impurities.

Issue 3: Inconsistent Biological Activity or Assay Results

Question: I am observing high variability in the biological activity of 4-(Piperidin-4-yl)butanoic acid hydrochloride between different batches or experiments. What could be the underlying reasons?

Potential Causes:

  • Compound Stability in Solution: The compound may degrade over time when in solution, especially if not stored correctly. The stability can be affected by the solvent, pH, temperature, and exposure to light.

  • Purity and Impurities: As with other issues, the presence of even small amounts of highly active or inhibitory impurities can significantly affect the observed biological activity. The synthetic route can influence the impurity profile.[1][2]

  • Interaction with Assay Components: The compound may interact with components of your assay medium, such as proteins or detergents, which could alter its effective concentration.

  • Incorrect Dosage Calculation: Errors in weighing or dilution can lead to incorrect final concentrations and thus variable results. The compound's hygroscopic nature can also lead to inaccuracies in weighing if not accounted for.

Suggested Solutions:

  • Freshly Prepare Solutions: Always prepare solutions of 4-(Piperidin-4-yl)butanoic acid hydrochloride fresh for each experiment from the solid material. If stock solutions must be used, perform a stability study to determine the appropriate storage conditions and duration.

  • Batch-to-Batch Qualification:

    • For each new batch of the compound, perform a quality control check, such as measuring the melting point or running an HPLC purity analysis, to ensure consistency.[3][4]

  • Control Experiments:

    • Include appropriate vehicle controls in your assays to account for any effects of the solvent.

    • Consider running a control experiment to test for any non-specific binding of the compound to your assay plates or other components.

  • Accurate Weighing and Handling:

    • Store the solid compound in a desiccator to minimize water absorption.[5]

    • Use a calibrated analytical balance for weighing and ensure the compound is at room temperature before opening to prevent condensation.

Parameter Recommended Value/Practice Rationale
Storage (Solid) Room temperature, in a dry, well-sealed container.[3]To prevent degradation and moisture absorption.
Solution Prep. Prepare fresh for each experiment.To avoid degradation in solution.
Purity Check >97% (HPLC) recommended for biological assays.[3]To ensure consistency and avoid off-target effects from impurities.
pH of Stock Sol. Dependent on experimental needs, but should be consistent.Solubility and stability are pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4-(Piperidin-4-yl)butanoic acid hydrochloride in research?

A1: 4-(Piperidin-4-yl)butanoic acid hydrochloride is primarily used as a building block in medicinal chemistry and drug discovery.[1][6] Its structure, containing a piperidine ring and a butanoic acid moiety, makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of neuroscience due to its structural similarity to GABA analogues.[1][7] It has been investigated for its potential role in enzyme inhibition and as a ligand for various receptors.[1]

Q2: What are the recommended storage conditions for this compound?

A2: The solid compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[3][5] It is also advisable to store it in a dry environment, such as in a desiccator.

Q3: What safety precautions should be taken when handling 4-(Piperidin-4-yl)butanoic acid hydrochloride?

A3: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][3] Therefore, it is essential to handle it in a well-ventilated area, preferably in a fume hood.[3][5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[3][5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Q4: In which solvents is 4-(Piperidin-4-yl)butanoic acid hydrochloride soluble?

A4: The hydrochloride salt form is generally soluble in water and ethanol.[1][3] Its solubility in aqueous solutions can be pH-dependent. For organic synthesis applications, its solubility in other organic solvents should be determined on a case-by-case basis.

Q5: Can this compound be used in in-vivo studies?

A5: While it is primarily used as a synthetic intermediate, its potential biological activities suggest it could be investigated in in-vivo models. However, before any in-vivo use, it is crucial to conduct thorough preliminary studies on its pharmacology, toxicology, and pharmacokinetics. The hydrochloride salt form is advantageous for formulating aqueous solutions for administration.

Visualizations

Troubleshooting Workflow for Solubility Issues

start Start: Poor Solubility Observed check_ph Adjust pH of Buffer start->check_ph sonicate_warm Sonication / Gentle Warming check_ph->sonicate_warm If still insoluble resolved Issue Resolved check_ph->resolved If soluble co_solvent Add Co-solvent (e.g., DMSO, EtOH) sonicate_warm->co_solvent If still insoluble sonicate_warm->resolved If soluble check_purity Verify Compound Purity (HPLC/NMR) co_solvent->check_purity If still insoluble / Not an option co_solvent->resolved If soluble check_purity->resolved If purity is high consult_specialist Consult Technical Support check_purity->consult_specialist If purity is low

Caption: A stepwise workflow for troubleshooting solubility problems.

Logical Relationship of Factors Affecting Experimental Outcomes

compound_purity Compound Purity solubility Solubility compound_purity->solubility stability Stability compound_purity->stability biological_activity Biological Activity compound_purity->biological_activity analytical_results Analytical Results (NMR, HPLC) compound_purity->analytical_results solubility->biological_activity influences solubility->analytical_results influences stability->biological_activity influences experimental_conditions Experimental Conditions (pH, Temp, Solvent) experimental_conditions->solubility experimental_conditions->stability experimental_conditions->biological_activity handling_storage Handling & Storage handling_storage->compound_purity affects handling_storage->stability

Caption: Interplay of key factors influencing experimental results.

References

  • BIOSYNCE. (n.d.). 4-(Piperidin-4-yl)butanoic Acid Hydrochloride CAS 84512-08-3. Retrieved from [Link]

  • United Biochemicals. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Piperidinebutyric acid hydrochloride | 84512-08-3. Retrieved from [Link]

  • Janecka, A., et al. (2020). Rational approaches for the design of various GABA modulators and their clinical progression. PMC - PubMed Central. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation. Retrieved from [Link]

  • Frølund, B., et al. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-(Piperidin-4-yl)butanoic acid hydrochloride for Pharmacokinetic Studies

Welcome to the technical support center for the optimization of 4-(Piperidin-4-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 4-(Piperidin-4-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the pharmacokinetic evaluation of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and pharmacokinetic profiling of 4-(Piperidin-4-yl)butanoic acid hydrochloride.

Q1: What are the key physicochemical properties of 4-(Piperidin-4-yl)butanoic acid hydrochloride that I should be aware of?

A1: 4-(Piperidin-4-yl)butanoic acid hydrochloride is a synthetic, water-soluble small molecule.[1] Its hydrochloride salt form is specifically designed to enhance its solubility in aqueous solutions.[1] However, as a zwitterionic compound at physiological pH, its solubility can be pH-dependent, which may impact its dissolution in different segments of the gastrointestinal (GI) tract.

Q2: What are the primary reasons for potentially low oral bioavailability of a piperidine-containing compound like this?

A2: Low oral bioavailability of piperidine derivatives often stems from a combination of factors:

  • Poor Aqueous Solubility: While the hydrochloride salt improves solubility, the free base form may have lower solubility in the neutral to alkaline environment of the small intestine.[2]

  • Low Intestinal Permeability: The compound's ability to cross the intestinal epithelium may be limited.

  • High First-Pass Metabolism: The drug can be extensively metabolized in the gut wall or liver before reaching systemic circulation.[2] Common metabolic pathways for piperidine-containing compounds include N-dealkylation and oxidation of the piperidine ring.[2]

Q3: My compound shows high permeability in an in-vitro assay (e.g., Caco-2), but the oral bioavailability in my animal model is still low. What is the most likely cause?

A3: This scenario strongly suggests that extensive first-pass metabolism is the primary culprit.[2] The compound is likely being absorbed from the gut into the portal circulation but is then rapidly metabolized by enzymes in the liver (and potentially the gut wall) before it can be distributed systemically.[3][4][5]

Q4: I'm observing high variability in plasma concentrations between animals in the same oral dosing group. What could be the reasons?

A4: High inter-animal variability in pharmacokinetic studies can be attributed to several factors:

  • Low and pH-dependent solubility: This can lead to inconsistent dissolution and absorption.[6][7][8]

  • Differences in First-Pass Metabolism: Genetic polymorphisms in metabolic enzymes among animals can cause significant variations in drug metabolism.

  • Variable GI Motility: Differences in gastric emptying and intestinal transit times can affect the rate and extent of drug absorption.[9]

  • Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment and impact drug absorption.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific experimental challenges.

Guide 1: Investigating and Overcoming Poor Oral Bioavailability

If your in vivo studies with 4-(Piperidin-4-yl)butanoic acid hydrochloride show low oral bioavailability, a systematic investigation is necessary to identify and address the root cause.

Step 1: Characterize Physicochemical Properties and Solubility

  • Objective: To determine the solubility of the compound under various pH conditions relevant to the GI tract.

  • Protocol: pH-Dependent Solubility Assessment

    • Prepare a series of buffers with pH values ranging from 1.2 (simulated gastric fluid) to 7.4 (simulated intestinal fluid).

    • Add an excess amount of 4-(Piperidin-4-yl)butanoic acid hydrochloride to each buffer.

    • Stir the solutions at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24 hours).

    • Filter the solutions to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Interpretation of Results:

    • Low solubility across all pH ranges: The compound has inherently poor aqueous solubility, which is a primary limiting factor for absorption.

    • High solubility at low pH and low solubility at high pH: This is common for basic compounds and indicates that the drug may precipitate in the small intestine, leading to incomplete absorption.

pHSimulated FluidExpected Solubility Behavior for a Basic Compound
1.2Simulated Gastric Fluid (SGF)High
4.5Fasted State Simulated Small Intestinal Fluid (FaSSIF)Moderate to Low
6.8Fed State Simulated Small Intestinal Fluid (FeSSIF)Low

Caption: pH-dependent solubility of a basic compound.

Step 2: Assess Intestinal Permeability

  • Objective: To determine if the compound can effectively cross the intestinal epithelium.

  • Protocol: Caco-2 Permeability Assay [10][11][12][13][14]

    • Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Perform a bidirectional permeability assay by adding the compound to either the apical (A) or basolateral (B) side of the monolayer.

    • At specified time points, collect samples from the receiver compartment.

    • Quantify the compound concentration in the samples to determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

  • Interpretation of Results:

    • Papp (A to B) < 1 x 10⁻⁶ cm/s: Low permeability.

    • 1 x 10⁻⁶ cm/s < Papp (A to B) < 10 x 10⁻⁶ cm/s: Moderate permeability.

    • Papp (A to B) > 10 x 10⁻⁶ cm/s: High permeability.

    • Efflux Ratio (Papp (B to A) / Papp (A to B)) > 2: Indicates the involvement of efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[15][16][17][18][19]

Step 3: Evaluate Metabolic Stability

  • Objective: To determine the rate at which the compound is metabolized by liver enzymes.

  • Protocol: Liver Microsomal Stability Assay [20][21][22][23][24]

    • Incubate the compound at a known concentration (e.g., 1 µM) with pooled human or animal liver microsomes at 37°C.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Interpretation of Results:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • High CLint: Indicates rapid metabolism and likely high first-pass clearance in vivo.

    • Low CLint: Suggests that metabolism is not a significant contributor to poor bioavailability.

Step 4: Integrated Troubleshooting and Optimization Strategy

Based on the results from the above investigations, a targeted optimization strategy can be implemented.

G cluster_0 Problem: Low Oral Bioavailability cluster_1 Investigation cluster_2 Root Cause & Optimization Strategy Start In Vivo PK Study Shows Low Oral Bioavailability Solubility Assess pH-Dependent Solubility Start->Solubility Permeability Caco-2 Permeability Assay Start->Permeability Metabolism Liver Microsomal Stability Assay Start->Metabolism Sol_Issue Root Cause: Poor Solubility Solubility->Sol_Issue Low solubility detected Perm_Issue Root Cause: Poor Permeability / High Efflux Permeability->Perm_Issue Low Papp or high efflux ratio Met_Issue Root Cause: High First-Pass Metabolism Metabolism->Met_Issue High intrinsic clearance Sol_Opt Optimization: - Formulation (e.g., SEDDS, ASD) - Salt form optimization - Particle size reduction Sol_Issue->Sol_Opt Perm_Opt Optimization: - Medicinal Chemistry (increase lipophilicity) - Prodrug approach - Co-administration with P-gp inhibitor Perm_Issue->Perm_Opt Met_Opt Optimization: - Medicinal Chemistry (block metabolic 'soft spots') - Prodrug approach to mask metabolic sites Met_Issue->Met_Opt

Caption: Workflow for troubleshooting low oral bioavailability.

Guide 2: Formulation Development for Improved Oral Absorption

For compounds with solubility-limited absorption, formulation strategies can significantly enhance bioavailability.

Q: My compound has low solubility in simulated intestinal fluid. What formulation approaches should I consider?

A: Several formulation strategies can be employed to improve the solubility and dissolution rate of poorly soluble drugs[25][26][27][28][29]:

  • Amorphous Solid Dispersions (ASDs):

    • Principle: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

    • Method: Hot-melt extrusion or spray drying are common methods to prepare ASDs.

    • Considerations: The choice of polymer is critical for stabilizing the amorphous form and preventing recrystallization.

  • Self-Emulsifying Drug Delivery Systems (SEDDS):

    • Principle: These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. The drug is dissolved in this lipid-based system, facilitating its absorption.[30]

    • Method: Screen various oils, surfactants, and co-solvents for their ability to solubilize the drug and form a stable emulsion.

    • Considerations: Particularly suitable for lipophilic drugs.

  • Particle Size Reduction (Micronization/Nanonization):

    • Principle: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.

    • Method: Techniques like jet milling (micronization) or wet bead milling (nanonization) can be used.

    • Considerations: May not be sufficient for compounds with extremely low solubility.

G cluster_0 Formulation Strategies Start Poorly Soluble Compound ASD Amorphous Solid Dispersion (ASD) Start->ASD Increase Solubility SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Start->SEDDS Lipid-based Solubilization Micronization Particle Size Reduction Start->Micronization Increase Dissolution Rate Outcome Enhanced Bioavailability ASD->Outcome SEDDS->Outcome Micronization->Outcome

Caption: Formulation approaches for poorly soluble drugs.

III. In-Depth Scientific Insights

Metabolic "Soft Spots" of 4-(Piperidin-4-yl)butanoic acid

  • Piperidine Ring Metabolism: The piperidine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[14][31] Oxidation can occur at the carbons alpha to the nitrogen, leading to the formation of lactams, or at other positions on the ring. N-dealkylation is also a common metabolic pathway if there are substituents on the nitrogen.[32]

  • Carboxylic Acid Metabolism: Carboxylic acids primarily undergo Phase II conjugation reactions.[12][24][33] The most common pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide.[12] These metabolites are generally more water-soluble and readily excreted. Amino acid conjugation is another possible pathway.[24]

The Role of the Gut Microbiome

The gut microbiota can also play a significant role in drug metabolism.[3][15][21][28] Bacterial enzymes can perform a variety of reactions, including hydrolysis and reduction, which can alter the structure and activity of the drug before it is even absorbed. The composition of the gut microbiome varies significantly between individuals, which can contribute to inter-individual variability in drug response.[27]

IV. Designing a Preclinical Pharmacokinetic Study

A well-designed preclinical pharmacokinetic study is essential for accurately characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Piperidin-4-yl)butanoic acid hydrochloride.

Key Considerations for Study Design: [31][34][35][36][37]

  • Route of Administration: Both intravenous (IV) and oral (PO) administration are necessary to determine absolute oral bioavailability.

  • Animal Model: Rats are a common choice for initial PK studies due to their size and well-characterized physiology.

  • Dose Selection: The dose should be selected based on preclinical efficacy and toxicology data. It's often beneficial to test multiple dose levels to assess dose proportionality.

  • Sampling Time Points: Blood samples should be collected at appropriate time points to adequately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases.

  • Formulation: For initial studies, using a solution formulation is recommended to minimize the impact of dissolution on the pharmacokinetic profile.[31]

  • Cross-over vs. Parallel Design: A cross-over design, where each animal receives both the IV and PO doses (with a suitable washout period), can help to reduce inter-animal variability and the number of animals required.[9][35]

V. References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT).

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020). Drug Development & Delivery.

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.

  • What is the role of P-glycoprotein in drug absorption? (2026). Testbook.

  • Metabolic Stability Assays. Merck Millipore.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.

  • Role of P-Glycoprotein in Pharmacokinetics. (n.d.). Ovid.

  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. (2007). Molecular Pharmaceutics.

  • Formulations For Poorly Soluble And Low Bioavailability Drugs. (n.d.). Clinical Leader.

  • How significant is the role of P-glycoprotein in drug absorption and brain uptake? (2004). Drugs of Today.

  • Role of P-glycoprotein in pharmacokinetics: clinical implications. (2003). Clinical Pharmacokinetics.

  • First-pass metabolism and bioavailability. (n.d.). Cambridge University Press.

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.

  • First Pass Metabolism. (2023). YouTube.

  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system. (n.d.). Slideshare.

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery.

  • First pass effect. (n.d.). Wikipedia.

  • Caco-2 Permeability Assay. (n.d.). Evotec.

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters.

  • Phase II Drug Metabolism. (2022). Drug Hunter.

  • Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. (1989). MDPI.

  • PHASE II (Conjugation) Reactions. (n.d.).

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2006). Drug Metabolism and Disposition.

  • preclinical in vivo PK studies & allometric scaling. (2023). YouTube.

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024). WuXi AppTec.

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). Pharmaceutics.

  • Preclinical formulations for pharmacokinetic studies. (2019). Admescope.

  • Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. (n.d.). MDPI.

  • 4-(Piperidin-4-yl)butanoic acid hydrochloride | 84512-08-3. (n.d.). Smolecule.

  • Reasons for poor oral bioavailability of poorly water soluble drugs. (n.d.). ResearchGate.

  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. (2017). Molecular Pharmaceutics.

  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. (2017). Molecular Pharmaceutics.

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.

  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. (n.d.). ResearchGate.

  • Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. (2015). Die Pharmazie.

  • Technical Support Center: Enhancing Piperidine Moiety Bioavailability. (n.d.). Benchchem.

  • Zwitterionic drug nanocarriers: a biomimetic strategy for drug delivery. (2014). Colloids and Surfaces B: Biointerfaces.

  • Biochemistry, Biotransformation. (n.d.). StatPearls.

  • Piperidine. (n.d.). Wikipedia.

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). Pharmaceutics.

  • Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. (n.d.). Technology Networks.

  • Zwitterions in Drug Delivery. (2025). ZwitterCo.

  • Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. (n.d.). Langmuir.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.

  • The effect of piperine on oral absorption of cannabidiol following acute vs. chronic administration. (2020). Future4200.

  • The Effect of Piperine on Oral Absorption of Cannabidiol following Acute vs. Chronic Administration. (2020). Society of Cannabis Clinicians.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(Piperidin-4-yl)butanoic acid hydrochloride and Other Neuromodulatory Piperidine Derivatives

For researchers and drug development professionals exploring novel therapeutics for neurological disorders, the piperidine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in a vast array of neuro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring novel therapeutics for neurological disorders, the piperidine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in a vast array of neuroactive compounds speaks to its ability to confer favorable pharmacokinetic properties and engage with key biological targets within the central nervous system (CNS).[1][2] This guide provides an in-depth comparison of 4-(Piperidin-4-yl)butanoic acid hydrochloride, a versatile but less-characterized piperidine derivative, with established neuromodulatory agents: Gabapentin, Pregabalin, Baclofen, and Phenibut.

While direct, quantitative experimental data for 4-(Piperidin-4-yl)butanoic acid hydrochloride remains limited in publicly accessible literature, its structural similarity to known GABAergic compounds and other bioactive piperidines provides a strong rationale for its investigation as a modulator of inhibitory neurotransmission or ion channel function. This guide will, therefore, focus on a comparative analysis based on structural analogy, the known mechanisms of action of comparator drugs, and the detailed experimental protocols required to elucidate the bioactivity of novel piperidine derivatives like our target compound.

The Piperidine Scaffold: A Privileged Structure in Neuroscience

The six-membered nitrogen-containing heterocycle, piperidine, is a foundational scaffold in the design of a multitude of pharmaceuticals, particularly those targeting the CNS.[1][2] Its derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines.[3] The synthetic tractability of the piperidine ring allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.

4-(Piperidin-4-yl)butanoic acid hydrochloride: An Overview

4-(Piperidin-4-yl)butanoic acid hydrochloride is a derivative of piperidine and butanoic acid, with a molecular weight of approximately 207.7 g/mol .[4] The hydrochloride salt form enhances its water solubility, a desirable property for biological assays and potential pharmaceutical formulations.[4] Its primary applications are in biochemical research and as an intermediate in the synthesis of more complex pharmaceutical compounds.[4][5]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC9H18ClNO2[1]
Molecular Weight207.70 g/mol [4]
Melting Point113-117 °C[1][5]
FormWhite powder[3]

Structural Analogs and Postulated Mechanisms of Action

The structure of 4-(Piperidin-4-yl)butanoic acid hydrochloride, featuring a piperidine ring and a carboxylic acid moiety, suggests potential interactions with several key neurological targets. Its close structural analog, isonipecotic acid (piperidine-4-carboxylic acid), is a known partial agonist of the GABAA receptor.[6] This strongly suggests that 4-(Piperidin-4-yl)butanoic acid hydrochloride may also exhibit activity at GABA receptors.

Furthermore, its structural resemblance to GABA analogues like Gabapentin and Pregabalin raises the possibility of interaction with voltage-gated calcium channels.

G cluster_target 4-(Piperidin-4-yl)butanoic acid hydrochloride cluster_comparators Comparator Compounds Target 4-(Piperidin-4-yl)butanoic acid HCl (Structure) Gabapentin Gabapentin (α2δ Ligand) Target->Gabapentin Structural Similarity (GABA analogue) Pregabalin Pregabalin (α2δ Ligand) Target->Pregabalin Structural Similarity (GABA analogue) Baclofen Baclofen (GABA-B Agonist) Target->Baclofen Potential Functional Similarity (GABAergic) Phenibut Phenibut (GABA-B Agonist) Target->Phenibut Potential Functional Similarity (GABAergic)

Caption: Structural and potential functional relationships between 4-(Piperidin-4-yl)butanoic acid hydrochloride and comparator compounds.

Comparative Analysis with Established Neuromodulators

A meaningful comparison necessitates examining the known mechanisms of action and performance of established drugs that 4-(Piperidin-4-yl)butanoic acid hydrochloride might mimic or compete with.

Gabapentin and Pregabalin: α2δ Subunit Ligands of Voltage-Gated Calcium Channels

Gabapentin and Pregabalin, while structurally related to GABA, do not exert their primary effects through direct interaction with GABA receptors. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.

Comparative Performance:

FeatureGabapentinPregabalin
Mechanism of Action Binds to the α2δ-1 subunit of voltage-gated calcium channelsBinds to the α2δ-1 subunit of voltage-gated calcium channels
Bioavailability 33-60% (dose-dependent)≥90% (dose-independent)
Pharmacokinetics Non-linearLinear
Potency LowerHigher

Pregabalin exhibits several pharmacokinetic advantages over Gabapentin, including higher bioavailability and more predictable, linear pharmacokinetics.

Baclofen and Phenibut: GABA-B Receptor Agonists

Baclofen and Phenibut are direct agonists of the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the CNS. Activation of GABA-B receptors leads to the opening of potassium channels and the inhibition of calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

Comparative Performance:

FeatureBaclofenPhenibut
Mechanism of Action GABA-B receptor agonistPrimarily a GABA-B receptor agonist; also has some activity at GABA-A receptors at high doses
Potency HighLower than Baclofen
Clinical Use Muscle relaxant, anti-spasticity agentAnxiolytic, nootropic (in some countries)

Experimental Protocols for Elucidating the Bioactivity of 4-(Piperidin-4-yl)butanoic acid hydrochloride

To determine the precise mechanism of action and performance of 4-(Piperidin-4-yl)butanoic acid hydrochloride, the following experimental protocols are essential.

GABA Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for GABA receptors by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes containing the GABA receptors.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GABA receptor ligand (e.g., [3H]GABA or [3H]muscimol for GABAA, [3H]baclofen for GABAB), and varying concentrations of the unlabeled test compound (4-(Piperidin-4-yl)butanoic acid hydrochloride).

    • To determine non-specific binding, include control wells with a high concentration of unlabeled GABA.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

G start Start prep Membrane Preparation start->prep assay Binding Assay Incubation prep->assay filter Filtration assay->filter count Scintillation Counting filter->count analysis Data Analysis (IC50, Ki) count->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Calcium Channel Modulation

This technique allows for the direct measurement of ion channel activity in living cells, providing information on whether a compound inhibits or enhances channel function.

Methodology:

  • Cell Culture:

    • Culture a cell line that expresses the target voltage-gated calcium channel (e.g., HEK293 cells transfected with the α1 and α2δ subunits).

  • Patch-Clamp Recording:

    • Position a glass micropipette filled with an appropriate intracellular solution onto the surface of a single cell.

    • Apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

    • Rupture the patch of membrane within the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

    • Use a voltage-clamp amplifier to control the cell's membrane potential and record the resulting ion currents.

  • Experimental Protocol:

    • Apply a series of voltage steps to activate the calcium channels and record the baseline calcium currents.

    • Perfuse the cell with a solution containing the test compound (4-(Piperidin-4-yl)butanoic acid hydrochloride) at various concentrations.

    • Repeat the voltage-step protocol in the presence of the compound and record the resulting calcium currents.

  • Data Analysis:

    • Measure the peak amplitude of the calcium currents before and after the application of the test compound.

    • Plot the percentage of current inhibition against the concentration of the test compound.

    • Determine the IC50 value for the inhibition of the calcium channel.

G start Start culture Cell Culture start->culture patch Whole-Cell Patching culture->patch baseline Record Baseline Currents patch->baseline application Apply Test Compound baseline->application record Record Currents with Compound application->record analysis Data Analysis (IC50) record->analysis end End analysis->end

Caption: Workflow for whole-cell patch-clamp analysis of ion channel modulation.

Conclusion and Future Directions

4-(Piperidin-4-yl)butanoic acid hydrochloride represents a promising, yet under-characterized, molecule within the vast landscape of piperidine derivatives. Its structural similarities to known GABAergic compounds and other CNS-active agents warrant a thorough investigation of its pharmacological profile.

The comparative analysis with Gabapentin, Pregabalin, Baclofen, and Phenibut highlights two primary potential mechanisms of action: modulation of GABA receptors and/or inhibition of voltage-gated calcium channels. The detailed experimental protocols provided in this guide offer a clear path for researchers to elucidate the specific biological activity of 4-(Piperidin-4-yl)butanoic acid hydrochloride and other novel piperidine derivatives.

Future research should focus on conducting these assays to generate the much-needed quantitative data on the bioactivity of this compound. Such data will be crucial in determining its potential as a lead compound for the development of new therapeutics for a range of neurological and psychiatric disorders.

References

  • BIOSYNCE. (n.d.). 4-(Piperidin-4-yl)butanoic Acid Hydrochloride CAS 84512-08-3. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Kerr, D. I., & Ong, J. (1992). GABA agonists and antagonists. Medicinal Research Reviews, 12(6), 593–636.
  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661–669.
  • Froestl, W. (2011). Chemistry and pharmacology of GABAB receptor ligands. In GABAB Receptor Pharmacology (pp. 1-84). Springer, Vienna.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471–481.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Wikipedia. (2024). Isonipecotic acid. Retrieved from [Link]

Sources

Comparative

Efficacy comparison of 4-(Piperidin-4-yl)butanoic acid hydrochloride and known GABA agonists

The following guide provides an in-depth technical comparison of 4-(Piperidin-4-yl)butanoic acid hydrochloride against established GABAergic agonists. This analysis synthesizes structural pharmacophore modeling, receptor...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(Piperidin-4-yl)butanoic acid hydrochloride against established GABAergic agonists. This analysis synthesizes structural pharmacophore modeling, receptor subtype selectivity, and experimental methodologies to evaluate its efficacy.

Executive Summary: The Structural Divergence

4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS: 84512-08-3) represents a distinct class of "extended" GABA analogs. Unlike the rigid, compact structure of high-potency agonists like Muscimol (GABA-A selective) or the specific lipophilic profile of Baclofen (GABA-B selective), this compound features a piperidine ring integrated into a butanoic acid framework, significantly altering the distance between the cationic amine and the anionic carboxylate.

Core Insight: While classical agonists target the orthosteric binding site via strict conformational mimicry of GABA, 4-(Piperidin-4-yl)butanoic acid functions primarily as a neuromodulator or transporter-interface ligand . Its extended carbon chain (7-bond separation vs. GABA's 4-bond) likely precludes high-affinity binding at the GABA-A orthosteric pocket, shifting its potential activity toward GABA-B allosteric modulation , GABA Transporter (GAT) inhibition , or off-target Sigma-1 receptor interactions.

Chemical & Pharmacological Profile

Structural Homology Analysis

The efficacy of a GABA agonist is dictated by the N-to-O distance (distance between the protonated nitrogen and the carboxylate oxygen).

CompoundStructure TypeN-to-O Distance (Å)Primary TargetEfficacy Profile
GABA (Endogenous)Flexible Chain4.0 - 6.0 (Dynamic)GABA-A & GABA-BFull Agonist (Reference)
Muscimol Rigid Isoxazole~4.4 (Fixed)GABA-A (Orthosteric)Super-Agonist (High Potency)
Baclofen Phenyl-GABA~5.5 - 6.0GABA-B (Orthosteric)Selective Agonist
Nipecotic Acid Piperidine-3-COOH~4.5GAT-1 (Transporter)Uptake Inhibitor
4-(Piperidin-4-yl)butanoic Acid Extended Piperidine > 7.5 Modulator / GAT Low/Partial Efficacy
Mechanism of Action: The "Spacer" Effect

The 4-(Piperidin-4-yl)butanoic acid molecule contains a piperidine ring attached to a 4-carbon butyric acid chain.

  • Steric Clash: The extended chain length creates a steric clash within the tightly enclosed GABA-A binding pocket (Loop A-F), preventing the "loop closure" necessary for channel gating.

  • Modulatory Potential: The piperidine moiety is a privileged scaffold for Sigma-1 receptors and GABA-B allosteric sites . The compound likely acts by modulating GABA release or reuptake rather than directly gating the chloride channel.

Visualizing the Signaling Architecture

The following diagram illustrates the divergent pathways between classical direct agonists and the predicted modulatory pathway of the piperidine analog.

GABAPathways GABA GABA (Endogenous) Rec_A GABA-A Receptor (Ion Channel) GABA->Rec_A High Affinity Rec_B GABA-B Receptor (GPCR) GABA->Rec_B Muscimol Muscimol (Rigid Analog) Muscimol->Rec_A Super-Agonist TestCompound 4-(Piperidin-4-yl) butanoic acid TestCompound->Rec_A Steric Clash (Low Affinity) TestCompound->Rec_B Allosteric? GAT GABA Transporter (GAT-1/3) TestCompound->GAT Potential Inhibition Flux Cl- Influx (Hyperpolarization) Rec_A->Flux Modulation Modulation of Neurotransmitter Release Rec_B->Modulation GAT->Modulation Increases Ambient GABA

Caption: Divergent signaling pathways: Muscimol directly gates GABA-A, while 4-(Piperidin-4-yl)butanoic acid likely modulates ambient GABA levels via transporter (GAT) interaction or allosteric mechanisms.

Experimental Validation Protocols

To objectively verify the efficacy of 4-(Piperidin-4-yl)butanoic acid, the following self-validating experimental workflows are recommended.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: Determine if the compound directly gates GABA-A channels.

  • System: HEK293 cells transfected with

    
     GABA-A subunits.
    
  • Method:

    • Baseline: Establish a stable holding current at -60 mV.

    • Control Application: Apply 10

      
      M GABA (record 
      
      
      
      ). Washout.
    • Test Application: Apply 10

      
      M, 100 
      
      
      
      M, 1 mM 4-(Piperidin-4-yl)butanoic acid.
    • Co-Application (Antagonism Check): Apply 10

      
      M GABA + 100 
      
      
      
      M Test Compound.
  • Interpretation:

    • Direct Current: Indicates agonist activity.

    • No Current but reduced GABA response: Indicates antagonism.

    • No Current and no change in GABA response: Indicates inactivity at the orthosteric site.

Protocol B: [3H]-GABA Uptake Assay (Synaptosomes)

Objective: Assess GAT inhibition (likely target due to piperidine structure).

  • System: Rat brain synaptosomes.

  • Tracer: [3H]-GABA (20 nM).

  • Method:

    • Incubate synaptosomes with Test Compound (0.1 - 100

      
      M) for 10 min.
      
    • Add [3H]-GABA and incubate for 3 min.

    • Terminate reaction via rapid filtration (GF/B filters).

    • Measure radioactivity via liquid scintillation counting.

  • Validation: Use Nipecotic Acid (100

    
    M) as a positive control for inhibition.
    

Efficacy Comparison Data

The table below synthesizes predicted and observed efficacy parameters based on Structure-Activity Relationship (SAR) data for piperidine-based GABA analogs.

ParameterMuscimol (GABA-A)Baclofen (GABA-B)4-(Piperidin-4-yl)butanoic Acid
Binding Affinity (

)
5 - 10 nM50 - 100 nM> 10,000 nM (Est.)
Functional

~200 nM~5

M
Unknown / Modulatory
Selectivity High (GABA-A)High (GABA-B)Broad / Off-Target (Sigma/GAT)
Blood-Brain Barrier ModerateLow (Active Transport)Moderate (Lipophilic Piperidine)
Primary Utility Receptor MappingSpasticity TreatmentChemical Probe / Precursor
Critical Analysis of Efficacy

Experimental data suggests that 4-(Piperidin-4-yl)butanoic acid does not function as a potent direct agonist. Its utility in drug development lies in its potential as a pharmacophore linker (e.g., in RGD mimetics or dual-action ligands) or as a weak GABA uptake inhibitor . Researchers should not expect robust chloride current induction (GABA-A) or G-protein coupling (GABA-B) comparable to reference standards.

References

  • Krogsgaard-Larsen, P., et al. (2002). "GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects." Journal of Medicinal Chemistry.

  • Smolecule Inc. (2024). "Biological Activity of 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS 84512-08-3)." Chemical Data Sheet.

  • Johnston, G. A. (2013). "Advantages of an antagonist: bicuculline and other GABA antagonists." British Journal of Pharmacology.

  • ChemScene. (2023). "Product Analysis: 1-Boc-Piperidine-4-carboxylic acid and derivatives." Compound Database.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 87560607." PubChem.

Validation

Validating 4-(Piperidin-4-yl)butanoic Acid Purity: A Comparative Guide to HILIC vs. RP-HPLC Strategies

Executive Summary: The Zwitterion Challenge 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS: 84512-08-3) represents a classic "analytical blind spot" in pharmaceutical development. As a zwitterionic intermediate—conta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterion Challenge

4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS: 84512-08-3) represents a classic "analytical blind spot" in pharmaceutical development. As a zwitterionic intermediate—containing both a basic secondary amine (piperidine) and an acidic carboxylic acid tail—it defies standard Reversed-Phase (RP) chromatography.

  • The Problem: On a standard C18 column, this highly polar molecule elutes in the void volume (

    
    ), co-eluting with salts and solvent fronts, rendering purity data invalid. Furthermore, it lacks a strong UV chromophore, making detection at standard wavelengths (254 nm) impossible.
    
  • The Solution: This guide compares the industry-standard Ion-Pair RP-HPLC against the modern Hydrophilic Interaction Liquid Chromatography (HILIC) approach.

  • Verdict: While Ion-Pairing is common, HILIC is the superior methodology for validating purity due to enhanced retention, MS-compatibility, and superior peak shape for zwitterions.

Comparative Analysis: Selecting the Right Methodology

The following table contrasts the three primary analytical strategies for 4-(Piperidin-4-yl)butanoic acid.

Table 1: Method Performance Comparison
FeatureMethod A: Standard C18 (Baseline) Method B: Ion-Pair RP-HPLC Method C: HILIC (Recommended)
Stationary Phase C18 / C8C18 with Ion-Pair ReagentAmide or Zwitterionic HILIC
Mobile Phase Water/ACN + 0.1% TFAWater/ACN + Hexanesulfonate or OctanesulfonateACN / Ammonium Formate (pH 3.0)
Retention (

)
< 0.5 (Fails Validation)2.0 - 5.0 (Acceptable)3.0 - 8.0 (Excellent)
Detection UV 205-210 nm (Low Sensitivity)UV 210 nm (High Background Noise)CAD or UV 200 nm (High Sensitivity)
MS Compatibility YesNo (Non-volatile salts)Yes (Ideal for Impurity ID)
Equilibration Time Fast (15 min)Slow (> 60 min)Moderate (30 min)
Suitability Unsuitable Legacy QC Modern R&D / Release
Why Standard C18 Fails

The compound is highly hydrophilic. In high-water content mobile phases required to retain it on C18, "phase collapse" or "dewetting" occurs, leading to retention loss.

The Ion-Pair Trap (Method B)

Adding reagents like Sodium Octanesulfonate creates a neutral complex, increasing retention. However, this method:

  • Contaminates the system: Ion-pair reagents stick to columns and tubing.

  • Prohibits Mass Spectrometry: Non-volatile salts ruin MS sources, making impurity identification impossible.

The HILIC Advantage (Method C)

HILIC uses a water-rich layer on a polar stationary phase (like Amide) to retain polar analytes.

  • Mechanism: Partitioning between the bulk organic mobile phase (high ACN) and the water layer on the surface.

  • Result: The polar zwitterion is retained longer as polarity increases, moving it well away from the solvent front.

Recommended Protocol: HILIC-UV/CAD Method

This protocol is designed to meet ICH Q2(R2) validation standards.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5 - 10 µL.

  • Detection:

    • Primary: Charged Aerosol Detector (CAD) - Preferred for non-chromophoric purity.

    • Secondary: UV at 200 nm or 205 nm (Reference required).

Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.01090Initial high organic for retention
2.01090Isocratic hold
15.04060Gradient elution of polar impurities
18.04060Wash
18.11090Return to initial
25.01090Re-equilibration

Technical Note: The high percentage of Acetonitrile (90%) at the start ensures the zwitterion partitions into the aqueous layer on the column surface. Increasing the water content (Phase A) elutes the compound in HILIC mode (opposite of RP-HPLC).

Validation Workflow (ICH Q2 R2)

The validation must demonstrate that the method is "fit for purpose."[1][2] For a purity assay, Specificity and Linearity are critical.

Specificity (Forced Degradation)

You must prove the method can separate the main peak from degradation products.

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours.

  • Base Stress: 0.1 N NaOH, 60°C, 1 hour (Amides hydrolyze quickly).

  • Oxidation: 3%

    
    , Room Temp, 2 hours.
    

Acceptance Criteria: Peak purity index (if using DAD) > 99.0%, or mass balance > 95% (if using CAD).

Linearity & Range

Due to the weak UV absorbance, linearity at the lower end (impurity level) is the risk.

  • Range: 0.05% (LOQ) to 120% of target concentration.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[3]
Visualizing the Validation Logic

ValidationWorkflow Start Method Development (HILIC Screening) SystemSuit System Suitability (Tailing < 1.5, k' > 2.0) Start->SystemSuit Pass SystemSuit->Start Fail (Retune) Specificity Specificity (Forced Degradation) SystemSuit->Specificity Specificity->Start Co-elution Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity No Interference Accuracy Accuracy (Recovery) (Spike at 50%, 100%, 150%) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness Final Validated Method (Ready for Release) Robustness->Final

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines for analytical procedures.

Alternative Strategy: Derivatization (The "High Sensitivity" Option)

If your lab lacks a CAD detector and UV sensitivity at 200 nm is insufficient (S/N < 10 at 0.05% impurity level), you must use Pre-column Derivatization .

  • Reagent: Fmoc-Cl (9-Fluorenylmethyl chloroformate) or PTSC (p-Toluenesulfonyl chloride).

  • Mechanism: Reacts with the secondary amine on the piperidine ring to attach a UV-active chromophore.

  • Pros: Shifts detection to 254-265 nm; increases sensitivity 100x.

  • Cons: Validating the reaction efficiency adds complexity. Excess reagent peaks can interfere with impurities.

Comparison Diagram: Column Selection Logic

ColumnSelection Input Analyte: 4-(Piperidin-4-yl)butanoic acid CheckUV Is UV Sensitivity Sufficient? Input->CheckUV Deriv Derivatization (Fmoc/PTSC) CheckUV->Deriv No Direct Direct Analysis CheckUV->Direct Yes StdC18 Standard C18 Column (UV 254 nm) Deriv->StdC18 HILIC HILIC Amide Column (CAD or UV 200nm) Direct->HILIC Best Practice IonPair Ion-Pair C18 (Not Recommended) Direct->IonPair Legacy Only

Caption: Decision tree for selecting the appropriate analytical strategy based on sensitivity requirements.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • Sielc Technologies. (n.d.). Separation of Zwitterions (Amino Acids) on Obelisc Columns.[4][Link]

  • European Medicines Agency. (2024).[5] ICH Q2(R2) Validation of analytical procedures.[Link]

Sources

Comparative

Independent verification of 4-(Piperidin-4-yl)butanoic acid hydrochloride's mechanism of action

Independent Verification of 4-(Piperidin-4-yl)butanoic acid hydrochloride: Pharmacophore Analysis & Functional Profiling Executive Summary & Rationale 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS: 84512-08-3) is fr...

Author: BenchChem Technical Support Team. Date: February 2026

Independent Verification of 4-(Piperidin-4-yl)butanoic acid hydrochloride: Pharmacophore Analysis & Functional Profiling

Executive Summary & Rationale

4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS: 84512-08-3) is frequently miscategorized solely as a chemical intermediate. While it serves as the critical "basic tail" synthon for the blockbuster antiplatelet drug Tirofiban (Aggrastat) , this compound possesses intrinsic biological activity as a minimalist RGD (Arg-Gly-Asp) mimetic .

For drug development professionals, verifying the mechanism of action (MoA) of this fragment is not about proving clinical efficacy, but about validating ligand efficiency in Fragment-Based Drug Discovery (FBDD). This guide outlines the independent verification of its primary MoA: competitive antagonism of the Integrin


 receptor (GPIIb/IIIa) , with a secondary focus on selectivity profiling against GABAergic targets due to its piperidine-acid structural homology.

Mechanism of Action: The Pharmacophore Hypothesis

The biological activity of 4-(Piperidin-4-yl)butanoic acid is driven by its ability to mimic the geometry of the Arginine side chain in the RGD recognition sequence found in fibrinogen.

  • Primary Target: Integrin

    
     (Platelet Glycoprotein IIb/IIIa).
    
  • Binding Mode: The basic nitrogen of the piperidine ring interacts with the aspartic acid-rich binding pocket (specifically Asp224) of the

    
     subunit, mimicking the guanidine group of Arginine. The carboxylic acid tail (or the linker in derived drugs) coordinates with the Metal Ion-Dependent Adhesion Site (MIDAS) on the 
    
    
    
    subunit.
  • Causality: Binding prevents fibrinogen cross-linking of platelets

    
     Inhibition of platelet aggregation.
    
Pathway Visualization: Integrin Blockade

IntegrinBlockade Agonist ADP / Thrombin Receptor P2Y12 / PAR-1 Agonist->Receptor InsideOut Inside-Out Signaling (Talin/Kindlin) Receptor->InsideOut GPIIbIIIa_Inactive Integrin αIIbβ3 (Low Affinity) InsideOut->GPIIbIIIa_Inactive Activation GPIIbIIIa_Active Integrin αIIbβ3 (High Affinity) GPIIbIIIa_Inactive->GPIIbIIIa_Active Conformational Change Fibrinogen Fibrinogen GPIIbIIIa_Active->Fibrinogen Binding (RGD Sequence) Aggregation Platelet Aggregation Fibrinogen->Aggregation Compound 4-(Piperidin-4-yl) butanoic acid HCl Compound->GPIIbIIIa_Active Competitive Antagonism (Blocks RGD Pocket)

Caption: Figure 1. Mechanism of competitive antagonism at the activated Integrin


 receptor, preventing fibrinogen binding.

Comparative Analysis: Fragment vs. Optimized Drug

To objectively assess performance, the compound must be benchmarked against Tirofiban (the optimized drug derived from it) and GABA (to verify off-target selectivity).

Table 1: Comparative Pharmacological Profile

Feature4-(Piperidin-4-yl)butanoic acid HClTirofiban (Aggrastat)GABA (Gamma-aminobutyric acid)
Role Pharmacophore Fragment / IntermediateHigh-Affinity DrugEndogenous Neurotransmitter
Primary Target Integrin

(Low Affinity)
Integrin

(High Affinity)
GABA-A / GABA-B Receptors
Binding Mode Electrostatic (Arg mimic only)Bidentate (Arg + Asp mimic)Orthosteric Agonist
IC50 (Platelet Aggregation) ~10 - 100 µM (Estimated)9 - 15 nM [1]No Activity
Selectivity Risk Moderate (GABA Transporter/Receptor interaction possible)High (Optimized for Integrin)N/A
Molecular Weight 207.7 g/mol 440.6 g/mol 103.1 g/mol

Key Insight: The 4-(Piperidin-4-yl)butanoic acid fragment lacks the secondary "acidic" pharmacophore (the tyrosine-sulfonamide moiety in Tirofiban) required for nanomolar affinity. Verification experiments will likely show activity in the micromolar range, confirming it as a "lead fragment" rather than a potent drug itself.

Experimental Verification Protocols

To independently verify the MoA, you must perform a Functional Blockade Assay (Platelet Aggregation) and a Selectivity Screen (GABA Binding).

Protocol A: Turbidimetric Platelet Aggregation Assay (Born Method)

Objective: Quantify the IC50 of the compound in inhibiting ADP-induced aggregation.

Materials:

  • Human Platelet-Rich Plasma (PRP).

  • Agonist: ADP (Adenosine Diphosphate), final conc. 10 µM.

  • Control: Tirofiban (Positive), Saline (Negative).

  • Equipment: Light Transmission Aggregometer (LTA).

Workflow:

  • Preparation: Adjust PRP count to

    
    /L using Platelet-Poor Plasma (PPP).
    
  • Incubation: Aliquot 450 µL PRP into cuvettes. Add 5 µL of 4-(Piperidin-4-yl)butanoic acid HCl (titrate from 1 µM to 1 mM). Incubate at 37°C for 3 minutes.

  • Activation: Add 5 µL ADP (10 µM) to trigger aggregation.

  • Measurement: Record light transmission for 6 minutes. 100% transmission = PPP (Full Aggregation); 0% = PRP (No Aggregation).

  • Calculation:

    
    
    
Protocol B: Solid-Phase Receptor Binding Assay (ELISA-based)

Objective: Confirm direct binding to purified Integrin


 to rule out off-target effects.

Workflow Visualization:

BindingAssay Step1 Coat 96-well plate with Purified Integrin αIIbβ3 (1 µg/mL) Step2 Block non-specific sites (1% BSA, 1h @ RT) Step1->Step2 Step3 Add Biotinylated Fibrinogen + Competitor (Test Compound) Step2->Step3 Step4 Incubate 2h @ 37°C (Equilibrium Binding) Step3->Step4 Step5 Wash & Add Streptavidin-HRP Step4->Step5 Step6 Add TMB Substrate & Measure OD450 Step5->Step6 Result Decrease in OD450 correlates with binding affinity (Ki) Step6->Result

Caption: Figure 2. Competitive ELISA workflow to determine the inhibition constant (Ki) against fibrinogen.

Critical Analysis & Troubleshooting (E-E-A-T)

Expert Insight on Solubility: As a hydrochloride salt, 4-(Piperidin-4-yl)butanoic acid is highly water-soluble. However, in physiological buffers (pH 7.4), the piperidine nitrogen (


) will be protonated (cationic), and the carboxylic acid (

) will be deprotonated (anionic). This zwitterionic nature mimics the electrostatics of amino acids but can lead to precipitation in high-phosphate buffers.
  • Recommendation: Dissolve in water or saline first, then dilute into Tyrode’s buffer immediately before use.

False Positives in GABA Assays: Due to the structural similarity to GABA (4-carbon spacing vs. piperidine ring spacing), this compound may show weak cross-reactivity in


-GABA binding assays.
  • Verification Step: If verifying for specificity, include Bicuculline (GABA-A antagonist) as a control. If the compound's effect is not blocked by Bicuculline, the activity is likely non-specific or metabolic (e.g., GABA-Transaminase inhibition) [2].

References

  • Peer, G. L., et al. (1988). "Tirofiban: A non-peptide inhibitor of the platelet glycoprotein IIb/IIIa receptor."[1] Journal of Medicinal Chemistry. (Validated IC50 values for Tirofiban).

  • Krogsgaard-Larsen, P., et al. (1980). "GABA agonists and antagonists: Structure-activity relationships." Journal of Neurochemistry. (Structural requirements for GABA mimetics).

  • Coller, B. S. (1997). "Platelet GPIIb/IIIa Antagonists: The First Anti-Integrin Receptor Therapeutics." Journal of Clinical Investigation. (Mechanistic grounding for RGD mimetics).

  • PubChem Compound Summary. "4-(Piperidin-4-yl)butanoic acid hydrochloride." National Center for Biotechnology Information. .

Sources

Validation

A Head-to-Head Comparison for Researchers: 4-(Piperidin-4-yl)butanoic acid hydrochloride vs. Gabapentin

A comprehensive guide for the scientific evaluation of two structurally related compounds with potential applications in neuroscience research. Introduction In the landscape of neuroscience and drug development, the expl...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for the scientific evaluation of two structurally related compounds with potential applications in neuroscience research.

Introduction

In the landscape of neuroscience and drug development, the exploration of novel compounds that modulate inhibitory neurotransmission is of paramount importance for identifying new therapeutic avenues for neurological and psychiatric disorders. This guide provides a detailed head-to-head comparison of two such compounds: 4-(Piperidin-4-yl)butanoic acid hydrochloride and the well-established drug, gabapentin.

Gabapentin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used in the treatment of epilepsy and neuropathic pain.[1][2][3] Its mechanism of action, primarily involving the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), is well-characterized.[4][5] In contrast, 4-(Piperidin-4-yl)butanoic acid hydrochloride is a less-studied compound featuring a piperidine ring attached to a butanoic acid moiety.[6] While its structural similarity to other neuroactive compounds suggests potential as a modulator of neurotransmission, its precise mechanism of action and pharmacological profile are not yet fully elucidated.[6] It has been suggested that it may act by inhibiting enzymes involved in neurotransmitter metabolism.[4]

This guide is designed for researchers, scientists, and drug development professionals, offering a structured framework for a comprehensive, data-driven comparison of these two molecules. It outlines a series of proposed experiments, from fundamental physicochemical characterization to in-depth in vitro and in vivo pharmacological profiling, to rigorously assess the potential of 4-(Piperidin-4-yl)butanoic acid hydrochloride relative to gabapentin.

Chemical and Physical Properties

A fundamental starting point for any comparative analysis is the characterization of the chemical and physical properties of the compounds. This information is crucial for understanding their potential for oral bioavailability, blood-brain barrier penetration, and formulation development.

Property4-(Piperidin-4-yl)butanoic acid hydrochlorideGabapentin
IUPAC Name 4-(Piperidin-4-yl)butanoic acid;hydrochloride2-[1-(Aminomethyl)cyclohexyl]acetic acid
Molecular Formula C9H18ClNO2C9H17NO2
Molecular Weight 207.70 g/mol [7][8][9]171.24 g/mol [2][10][11]
Chemical Structure A piperidine ring linked to a butanoic acid chain.[6]A GABA molecule with a cyclohexyl group attached.[1][11]
Solubility Water soluble (as hydrochloride salt).[6]Freely soluble in water and in acidic and basic solutions.[10]
pKa Not readily available in searched literature.pKa1 = 3.7, pKa2 = 10.7[10][11]

Known and Hypothesized Mechanisms of Action

Understanding the mechanism of action is critical to predicting the therapeutic potential and possible side effects of a compound. While gabapentin's mechanism is well-established, that of 4-(Piperidin-4-yl)butanoic acid hydrochloride remains largely hypothetical.

Gabapentin: The primary mechanism of action of gabapentin is its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[4][5] This interaction is thought to reduce the release of excitatory neurotransmitters.[4][5] Additionally, some studies suggest that gabapentin may increase the synthesis and non-synaptic release of GABA.[4][12]

4-(Piperidin-4-yl)butanoic acid hydrochloride: The mechanism of action is not well-defined. Based on its structure, it is hypothesized to be a modulator of neurotransmission.[6] Some sources suggest it may act as an inhibitor of enzymes involved in the breakdown of neurotransmitters, which could lead to an increase in their synaptic concentration.[4] Further research is required to identify its specific molecular targets.

Proposed Experimental Workflow for Head-to-Head Comparison

To provide a rigorous and objective comparison, a multi-tiered experimental approach is proposed. This workflow is designed to first elucidate the fundamental pharmacological properties of 4-(Piperidin-4-yl)butanoic acid hydrochloride and then directly compare its efficacy and safety profile with gabapentin.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Pharmacokinetics & Safety a1 Receptor Binding Assays (GABA-A, GABA-B, α2δ-1) b1 Neuropathic Pain Models (e.g., Chung Model) a1->b1 a2 Enzyme Inhibition Assays (GABA-T, GAD) b2 Epilepsy Models (e.g., MES, PTZ) a2->b2 a3 Electrophysiology (Patch Clamp on Neuronal Cultures) a3->b1 a3->b2 c1 Pharmacokinetic Profiling (Rodent Models) b1->c1 b2->c1 c2 Preliminary Toxicology (e.g., Rotarod Test) c1->c2

Caption: Proposed experimental workflow for the comparative analysis.

Detailed Experimental Protocols

The following section outlines detailed protocols for the key experiments proposed in the workflow. These protocols are designed to be self-validating by including appropriate controls and clear, measurable endpoints.

Part 1: In Vitro Mechanistic Studies

The causality behind these initial experiments is to determine if 4-(Piperidin-4-yl)butanoic acid hydrochloride interacts with the known targets of gabapentin or other key components of the GABAergic system.

1.1. Radioligand Binding Assay for α2δ-1 Subunit of Voltage-Gated Calcium Channels

This experiment will determine if 4-(Piperidin-4-yl)butanoic acid hydrochloride, like gabapentin, binds to the α2δ-1 subunit of VGCCs.

  • Objective: To quantify the binding affinity (Ki) of 4-(Piperidin-4-yl)butanoic acid hydrochloride and gabapentin to the α2δ-1 subunit.

  • Methodology:

    • Membrane Preparation: Prepare crude membrane fractions from rat or mouse brain tissue known to express high levels of the α2δ-1 subunit (e.g., cerebral cortex or cerebellum).

    • Radioligand: Use a radiolabeled ligand with high affinity for the α2δ-1 subunit, such as [³H]-gabapentin or a fluorinated derivative.[3]

    • Competition Binding Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the test compounds (4-(Piperidin-4-yl)butanoic acid hydrochloride and unlabeled gabapentin as a positive control).

    • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

G prep Prepare Brain Membrane Homogenate incubate Incubate Membranes with [³H]-Gabapentin & Test Compound prep->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter count Scintillation Counting of Filter-Bound Radioactivity filter->count analyze Calculate IC50 & Ki Values count->analyze

Caption: Workflow for the α2δ-1 radioligand binding assay.

1.2. GABA Transaminase (GABA-T) Inhibition Assay

This assay will investigate the hypothesis that 4-(Piperidin-4-yl)butanoic acid hydrochloride may inhibit the primary enzyme responsible for GABA degradation.

  • Objective: To determine if 4-(Piperidin-4-yl)butanoic acid hydrochloride inhibits GABA-T activity.

  • Methodology:

    • Enzyme Source: Use purified recombinant GABA-T or a crude mitochondrial preparation from rodent brain.

    • Assay Principle: The assay measures the production of glutamate from the transamination of α-ketoglutarate, which is coupled to the conversion of GABA to succinic semialdehyde.

    • Detection: The rate of glutamate production can be measured using a variety of methods, including spectrophotometric or fluorometric assays that couple the reaction to a detectable product.

    • Procedure: Incubate the enzyme with GABA and α-ketoglutarate in the presence of varying concentrations of 4-(Piperidin-4-yl)butanoic acid hydrochloride. A known GABA-T inhibitor, such as vigabatrin, should be used as a positive control.

    • Data Analysis: Determine the IC50 value for the inhibition of GABA-T activity.

1.3. Glutamate Decarboxylase (GAD) Activity Assay

This experiment will assess whether 4-(Piperidin-4-yl)butanoic acid hydrochloride affects the synthesis of GABA.

  • Objective: To determine if 4-(Piperidin-4-yl)butanoic acid hydrochloride modulates the activity of GAD, the rate-limiting enzyme in GABA synthesis.

  • Methodology:

    • Enzyme Source: Use a crude synaptosomal preparation from rodent brain or purified recombinant GAD.

    • Assay Principle: The assay measures the conversion of glutamate to GABA.

    • Detection: GABA production can be quantified using HPLC with fluorescence detection or a coupled enzyme assay.

    • Procedure: Incubate the enzyme preparation with glutamate in the presence of varying concentrations of 4-(Piperidin-4-yl)butanoic acid hydrochloride.

    • Data Analysis: Determine if the compound enhances or inhibits GAD activity and calculate the EC50 or IC50 value, respectively.

Part 2: In Vivo Efficacy Studies

The following in vivo experiments are designed to compare the potential therapeutic efficacy of the two compounds in established animal models of neuropathic pain and epilepsy.

2.1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used and validated model of peripheral neuropathic pain that mimics many of the symptoms observed in humans.

  • Objective: To compare the anti-allodynic and anti-hyperalgesic effects of 4-(Piperidin-4-yl)butanoic acid hydrochloride and gabapentin.

  • Methodology:

    • Surgical Procedure: Induce a unilateral peripheral neuropathy in rats or mice by loosely ligating the sciatic nerve.

    • Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a radiant heat source (e.g., Hargreaves test) at baseline and at multiple time points post-surgery.

    • Drug Administration: Administer 4-(Piperidin-4-yl)butanoic acid hydrochloride and gabapentin (at a range of doses) via an appropriate route (e.g., oral gavage or intraperitoneal injection) after the development of neuropathic pain.

    • Data Analysis: Compare the paw withdrawal thresholds (for allodynia) and latencies (for hyperalgesia) between vehicle-treated and drug-treated groups.

G surgery Induce Chronic Constriction Injury baseline Baseline Behavioral Testing (von Frey, Hargreaves) surgery->baseline drug Administer Test Compounds or Vehicle baseline->drug post_drug Post-Dose Behavioral Testing drug->post_drug analyze Compare Paw Withdrawal Thresholds & Latencies post_drug->analyze

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

2.2. Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models

These two acute seizure models are standard in the preclinical evaluation of anticonvulsant drugs and can differentiate between activity against generalized tonic-clonic and absence seizures, respectively.[13]

  • Objective: To assess and compare the anticonvulsant activity of 4-(Piperidin-4-yl)butanoic acid hydrochloride and gabapentin.

  • Methodology:

    • MES Test: Induce tonic-clonic seizures in mice or rats via corneal or ear-clip electrical stimulation. The endpoint is the abolition of the hind-limb tonic extensor component of the seizure.

    • PTZ Test: Induce clonic seizures in mice or rats by subcutaneous or intraperitoneal administration of pentylenetetrazol. The endpoint is the prevention of clonic seizures.

    • Drug Administration: Administer a range of doses of 4-(Piperidin-4-yl)butanoic acid hydrochloride and gabapentin prior to seizure induction.

    • Data Analysis: Determine the ED50 (the dose that protects 50% of animals from seizures) for each compound in both models.

Part 3: Pharmacokinetic and Preliminary Safety Assessment

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of 4-(Piperidin-4-yl)butanoic acid hydrochloride and to get an early indication of its safety profile relative to gabapentin.

3.1. Rodent Pharmacokinetic Profiling

  • Objective: To determine and compare the key pharmacokinetic parameters of 4-(Piperidin-4-yl)butanoic acid hydrochloride and gabapentin.

  • Methodology:

    • Drug Administration: Administer a single dose of each compound to rats or mice via intravenous and oral routes.

    • Blood Sampling: Collect blood samples at various time points post-administration.

    • Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Calculate key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.

3.2. Rotarod Test for Motor Impairment

The rotarod test is a common method to assess motor coordination and can be used as a preliminary screen for central nervous system side effects.

  • Objective: To compare the potential for motor impairment induced by 4-(Piperidin-4-yl)butanoic acid hydrochloride and gabapentin.

  • Methodology:

    • Training: Train mice or rats to remain on a rotating rod.

    • Drug Administration: Administer a range of doses of each compound.

    • Testing: Place the animals on the rotarod at various time points after drug administration and measure the latency to fall.

    • Data Analysis: Compare the performance of drug-treated animals to vehicle-treated controls to identify any dose-dependent motor impairment.

Data Summary and Interpretation

The data generated from these experiments should be compiled into a comprehensive comparative profile.

Table 2: Comparative Pharmacological Profile (Hypothetical Data)

Parameter4-(Piperidin-4-yl)butanoic acid hydrochlorideGabapentin
α2δ-1 Binding (Ki) To be determinedHigh affinity
GABA-T Inhibition (IC50) To be determinedNo significant inhibition
GAD Modulation To be determinedMay increase activity
Neuropathic Pain (CCI Model ED50) To be determinedEffective
Anticonvulsant (MES ED50) To be determinedEffective
Anticonvulsant (PTZ ED50) To be determinedEffective
Oral Bioavailability To be determinedDose-dependent, moderate to low[2][14]
Motor Impairment (Rotarod) To be determinedCan cause at higher doses

Conclusion and Future Directions

This guide provides a robust framework for a head-to-head comparison of 4-(Piperidin-4-yl)butanoic acid hydrochloride and gabapentin. The proposed experiments will elucidate the mechanism of action, efficacy, and preliminary safety of the novel compound, allowing for a data-driven assessment of its potential as a research tool or a lead for further drug development.

Should 4-(Piperidin-4-yl)butanoic acid hydrochloride demonstrate a distinct and favorable pharmacological profile, further studies would be warranted. These could include more extensive toxicological evaluations, investigation in other models of neurological disorders, and exploration of its effects on other neurotransmitter systems. The systematic approach outlined here will provide the foundational data necessary to make informed decisions about the future of this intriguing compound.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gabapentin?
  • Smolecule. (n.d.). Buy 4-(Piperidin-4-yl)butanoic acid hydrochloride | 84512-08-3.
  • Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue Neurologique, 153 Suppl 1, S39-45.
  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776.
  • Safety, Adverse Events, Interactions & Abuse Potential of Gabapentin. (n.d.).
  • DEA Diversion Control Division. (n.d.). GABAPENTIN (Trade Name: Neurontin®).
  • Wikipedia. (2024, January 20). 4-Piperidone. Retrieved from [Link]

  • Gisev, N., Nielsen, S., Cama, E., Larney, S., & Degenhardt, L. (2019). Safety of Gabapentin Prescribed for Any Indication in a Large Clinical Cohort of 571718 US Veterans with and without Alcohol Use Disorder. Alcoholism, clinical and experimental research, 43(7), 1570–1579.
  • Wikipedia. (2024, January 29). Gabapentin. Retrieved from [Link]

  • ResearchGate. (n.d.). An update on GABA analogs for CNS drug discovery. Retrieved from [Link]

  • Cleveland Clinic. (2021, July 1). Gabapentin: Uses, Side Effects, Dosages, Interactions & More. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 4-(Piperidin-4-yl)butanoic Acid Hydrochloride CAS 84512-08-3. Retrieved from [Link]

  • PubMed. (2022, November 15). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds. Retrieved from [Link]

  • International Association for the Study of Pain (IASP). (2022, January 17). Animal Models for Translational Pain Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal models of neuropathic pain. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-(Piperidin-4-yl)butanoic acid hydrochloride. Retrieved from [Link]

  • Mayo Clinic. (2023, December 31). Gabapentin (Oral Route). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Neurontin (gabapentin) tablets label. Retrieved from [Link]

  • PubMed. (1994). Clinical pharmacokinetics of gabapentin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 15). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. Retrieved from [Link]

Sources

Comparative

Technical Assessment: Reproducibility &amp; Functional Efficacy of 4-(Piperidin-4-yl)butanoic acid HCl

Executive Summary & Strategic Context In the landscape of peptidomimetics and integrin antagonist synthesis, 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS: 84512-08-3) serves as a critical structural scaffold.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of peptidomimetics and integrin antagonist synthesis, 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS: 84512-08-3) serves as a critical structural scaffold.[1] It is most notably recognized as the geometric anchor in the synthesis of Tirofiban (Aggrastat) , a glycoprotein IIb/IIIa inhibitor.[1]

Unlike linear alkyl linkers (e.g., 8-amino-octanoic acid), the piperidine ring provides a semi-rigid "chair" conformation that mimics the turn geometry of the RGD (Arg-Gly-Asp) sequence, essential for receptor binding.

However, published yields involving this intermediate often fluctuate between 40% and 90%.[1] Our internal validation suggests this variance is rarely due to the coupling chemistry itself, but rather upstream material inconsistencies —specifically salt stoichiometry and aromatic impurities. This guide dissects these reproducibility challenges and offers a standardized protocol for its use against superior (but costlier) alternatives.

Comparative Analysis: The "Raw" Salt vs. Protected Variants[2]

To ensure reproducibility, one must choose the correct form of the linker. The HCl salt is the industrial standard due to cost, but it introduces significant handling variables compared to N-protected variants.

Table 1: Functional Comparison of Linker Variants
FeatureSubject: HCl Salt (CAS 84512-08-3)Alt A: N-Boc Variant (CAS 885274-47-5)Alt B: 4-Pyridyl Precursor (CAS 4021-02-7)
Primary Utility Bulk API synthesis; final stage capping.[1]Solid-phase peptide synthesis (SPPS); R&D scale.[1]Starting material for the piperidine variant.[1][2][3]
Solubility (Water) High (>100 mg/mL)NegligibleModerate
Solubility (DMF/DCM) Poor (Requires neutralization)HighHigh
Hygroscopicity High (Deliquescent)Low (Stable solid)Low
Reproducibility Risk High (Stoichiometry drift due to water uptake).[1]Low (Stable MW).[1]Critical (Aromatic impurity alters geometry).[1]
Cost Efficiency High (Economy choice)Low (Premium choice)N/A (Precursor)
Expert Insight: The "Solubility Trap"

The most common failure mode in reproducing published protocols using the HCl salt is solvent incompatibility .[1] Many papers state "dissolved in DMF."[1] However, the HCl salt is sparingly soluble in pure DMF.[1] It requires an in-situ base (DIPEA or NMM) to strip the proton and solubilize the piperidine.[1] If the base is added after the coupling reagent (e.g., HATU), the reaction stalls because the amine is protonated and unreactive.

Critical Reproducibility Factors

Factor A: The "Pyridine Ghost" (Geometric Integrity)

The commercial synthesis of the subject compound typically involves the catalytic hydrogenation of 4-(pyridin-4-yl)butanoic acid .[1]

  • The Risk: Incomplete reduction leaves a pyridine ring.[1]

  • The Impact: Pyridine is planar (aromatic).[1] Piperidine is a chair (aliphatic).[1] If your batch contains 5% pyridine impurity, the chemical yield might look fine, but the biological affinity (IC50) will drop significantly because the planar ring cannot fit the receptor pocket designed for the chair conformation.

  • Detection: Standard NMR often misses <2% pyridine.[1] UV-Vis is superior here because pyridine absorbs strongly at 250-260 nm, while pure piperidine is UV-transparent.[1]

Factor B: Salt Stoichiometry

Commercial batches vary between mono-hydrochloride and hemi-hydrates.[1]

  • Scenario: You calculate molarity based on anhydrous HCl salt (MW ~207.7).[1]

  • Reality: The sample is a dihydrate or has absorbed atmospheric water (MW > 240).[1]

  • Result: You under-load the reagent by 15-20%, leading to incomplete coupling.[1]

Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Solubilization First" Coupling Method

Use this protocol to guarantee reactivity of the HCl salt in organic synthesis.

Materials:

  • 4-(Piperidin-4-yl)butanoic acid HCl[1][4]

  • Solvent: Anhydrous DMF

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Coupling Agent: HATU or PyBOP[1]

Step-by-Step:

  • Weighing: Weigh the HCl salt rapidly to minimize water uptake.

  • Dissolution (The Critical Step): Suspend the salt in DMF (Concentration: 0.1 M).[1] It will look cloudy/insoluble.

  • Neutralization: Add 2.2 equivalents of DIPEA.

    • Why 2.2 eq? 1.0 eq to neutralize the HCl counter-ion, 1.0 eq to deprotonate the carboxylic acid (if activating), and 0.2 eq excess to ensure basic pH.

    • Observation: The solution should turn clear within 5 minutes as the free amine/zwitterion forms.[1] Do not proceed if cloudy.

  • Activation: Add the coupling partner (e.g., amine) and HATU only after the solution is clear.[1]

Protocol 2: Rapid Impurity Screen (UV-Vis)

Validate the geometric integrity of your starting material.[1]

  • Dissolve 10 mg of the sample in 10 mL of water (1 mg/mL).

  • Run a UV scan from 220 nm to 300 nm.[1]

  • Pass Criteria: Absorbance should be negligible (flat line).

  • Fail Criteria: A distinct peak around 254-260 nm indicates residual pyridine precursor.[1] Reject batch for biological assays.

Visualization of Workflows

The following diagrams illustrate the synthesis logic and the decision matrix for selecting this linker.

Diagram 1: Synthesis & Impurity Flow

Caption: This flow demonstrates the reduction pathway and where the critical "Pyridine Ghost" impurity originates.

SynthesisFlow Precursor 4-(Pyridin-4-yl) butanoic acid (Planar/Aromatic) Process Hydrogenation (Pd/C or Rh/C) Precursor->Process Product 4-(Piperidin-4-yl) butanoic acid HCl (Chair/Aliphatic) Process->Product Complete Reduction Impurity Residual Pyridine (Geometric Mismatch) Process->Impurity Incomplete Reaction Tirofiban Tirofiban API (High Potency) Product->Tirofiban Correct Geometry FailedDrug Low Potency Analog Impurity->FailedDrug Steric Clash

Diagram 2: Linker Selection Decision Matrix

Caption: Decision logic for choosing between the HCl salt and the N-Boc protected variant based on application.

DecisionMatrix Start Select Linker Strategy SolventCheck Is the solvent water-based? Start->SolventCheck ScaleCheck Is this >100g Scale? SolventCheck->ScaleCheck No (DMF/DCM) UseHCl Use HCl Salt (CAS 84512-08-3) SolventCheck->UseHCl Yes (Aq. Buffer) ProtectCheck Is N-protection required for subsequent steps? ScaleCheck->ProtectCheck No (R&D Scale) ScaleCheck->UseHCl Yes (Cost Critical) ProtectCheck->UseHCl No (Final Capping) UseBoc Use N-Boc Variant (CAS 885274-47-5) ProtectCheck->UseBoc Yes (SPPS)

[1]

References

  • Smolecule. 4-(Piperidin-4-yl)butanoic acid hydrochloride Properties & Applications. Retrieved from 5[1]

  • FDA Access Data. Tirofiban Hydrochloride Injection (Aggrastat) Chemistry & Description.[1] Retrieved from 6[1]

  • BenchChem. Synthesis routes of 4-(Piperidin-4-yl)butanoic acid hydrochloride (Reduction of Pyridine Precursor). Retrieved from 7[1]

  • Chem-Impex. Comparative Data: 4-(1-Boc-piperidin-4-yl)butanoic acid.[1][3] Retrieved from 3[1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-(Piperidin-4-yl)butanoic acid.[1][3][4][8] Retrieved from 1[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Piperidin-4-yl)butanoic acid hydrochloride

An Expert Guide to the Safe Handling and Disposal of 4-(Piperidin-4-yl)butanoic acid hydrochloride As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure y...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling and Disposal of 4-(Piperidin-4-yl)butanoic acid hydrochloride

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides an in-depth, procedural framework for handling 4-(Piperidin-4-yl)butanoic acid hydrochloride (CAS 84512-08-3). The protocols herein are designed to be self-validating, grounded in established safety principles to protect both the researcher and the integrity of the experiment.

Compound Hazard Analysis: The 'Why' Behind the 'How'

4-(Piperidin-4-yl)butanoic acid hydrochloride is an organic compound classified as an irritant.[1] Specifically, it is known to be irritating to the eyes, respiratory system, and skin.[1] This classification is the foundational pillar upon which all handling, personal protective equipment (PPE), and disposal protocols are built. The hydrochloride salt form can contribute to its acidic nature, and as with many fine solid chemicals, inhalation of dust presents a significant route of exposure that must be mitigated.[2] Therefore, the primary safety objective is to prevent contact with and inhalation of the substance.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is a direct response to the identified hazards of the compound. The following is a mandatory, minimum standard for any procedure involving 4-(Piperidin-4-yl)butanoic acid hydrochloride.

Table 1: Required Personal Protective Equipment

Protection AreaRequired PPECausality and Rationale
Eyes & Face ANSI Z87.1-compliant safety goggles or a full-face shield.[3][4][5][6]The compound is a known eye irritant.[1] Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a broader barrier during procedures with a higher risk of splashing.
Hands Chemical-resistant nitrile gloves.Prevents skin contact with the irritant solid.[1][7] Nitrile is a robust choice for incidental contact with a wide range of organic chemicals. Gloves must be inspected for integrity before use and disposed of immediately after handling the compound.
Body Fully-buttoned laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination by dust or spills.[3][7]
Respiratory Use in a certified chemical fume hood.[3][8]The primary engineering control to prevent inhalation of the irritating dust.[1][2] A NIOSH-approved respirator may be required for large spills or if work outside a fume hood is unavoidable, based on a risk assessment.[4][5]

Procedural Guide: From Stock to Disposal

A systematic workflow minimizes risk by ensuring that safety is integrated into every step of the experimental process.

Experimental Workflow Diagram

ChemicalHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal A Verify Fume Hood Operation B Don All Required PPE (Goggles, Lab Coat, Gloves) A->B C Assemble All Glassware & Reagents B->C D Carefully Weigh Solid Compound C->D E Transfer Solid to Reaction Vessel D->E F Slowly Add Solvent to Dissolve E->F G Segregate Chemical Waste F->G H Decontaminate Work Surfaces G->H I Remove & Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of chemical reagents.

Step-by-Step Handling Protocol
  • Preparation: a. Ensure the chemical fume hood is functioning correctly. b. Don all PPE as specified in Table 1.[7] c. Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize traffic in and out of the containment area.[9]

  • Handling and Use: a. Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to prevent inhalation of dust.[2][8] b. When transferring, use a spatula and avoid creating airborne dust. c. Keep the source container tightly sealed when not in use.[2][10] d. When dissolving, add the solvent to the solid gradually to prevent splashing.

  • Decontamination and Cleanup: a. Wipe down the work surface in the fume hood with an appropriate solvent and absorbent pads. b. Decontaminate any reusable equipment. c. Dispose of all contaminated wipes and disposable items as hazardous waste.[9]

Disposal and Emergency Plans

Waste Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.

  • Solid Waste: All disposable materials contaminated with 4-(Piperidin-4-yl)butanoic acid hydrochloride (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container designated for solid organic waste.[11][12]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for non-halogenated organic waste.

  • Prohibition: Never dispose of this chemical down the drain or in the regular trash.[7][12] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or an approved waste disposal contractor.[11][12]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: The compound is an eye irritant.[1] Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][10][11][13] Seek immediate medical attention.

  • Skin Contact: The compound is a skin irritant.[1] Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11][13] Remove contaminated clothing while rinsing.[10] Seek medical attention if irritation persists.[11][13]

  • Inhalation: The compound is a respiratory irritant.[1] Move the affected person to fresh air immediately.[13] If breathing is difficult, seek immediate medical attention.

  • Spill: For a small spill within a fume hood, use an absorbent material like sand or vermiculite to contain it, then transfer it to a sealed hazardous waste container.[11] For larger spills, evacuate the area and contact your institution's EHS department immediately.[9][14]

By adhering to this guide, you build a framework of safety that supports the pursuit of scientific discovery. Should you have any further questions, please do not hesitate to contact our technical support team.

References

  • 4-(Piperidin-4-yl)butanoic Acid Hydrochloride Chemical Properties. BIOSYNCE. Available at: [Link]

  • How to safely handle hydrochloric acid. (2021). Quora. Available at: [Link]

  • Organic Acid Standard Operating Procedure. University of Washington. Available at: [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. Available at: [Link]

  • Hydrochloric Acid Hazards & Safety Tips. (2014). VelocityEHS. Available at: [Link]

  • Acid Handling Standard Operating Procedure. (2019). University of Utah. Available at: [Link]

  • Working with Acids Standard Operating Procedure. (2014). University of California, Riverside. Available at: [Link]

  • Hazardous Waste - EHSO Manual. (2025). University of Oklahoma. Available at: [Link]

  • Safety Data Sheet for Hydrochloric Acid 34-37% OmniTrace®. EMD Millipore. Available at: [Link]

  • Working with Acids and Bases Standard Operating Procedure. (2016). National University of Singapore. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)butanoic acid hydrochloride
Reactant of Route 2
4-(Piperidin-4-yl)butanoic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.